Product packaging for Methyl indole-4-carboxylate(Cat. No.:CAS No. 39830-66-5)

Methyl indole-4-carboxylate

Cat. No.: B2698580
CAS No.: 39830-66-5
M. Wt: 175.187
InChI Key: WEAXQUBYRSEBJD-UHFFFAOYSA-N
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Description

The IR and UV spectra of methyl indole-4-carboxylate was studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B2698580 Methyl indole-4-carboxylate CAS No. 39830-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXQUBYRSEBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960395
Record name Methyl 1H-indole-4-carboxylate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39830-66-5
Record name Methyl 1H-indole-4-carboxylate
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Record name Methyl 1H-indole-4-carboxylate
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Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl Indole-4-carboxylate via the Leimgruber-Batcho Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocol for the synthesis of methyl indole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on a robust and widely utilized pathway starting from the commercially available methyl 2-methyl-3-nitrobenzoate. The core synthetic strategy detailed herein is the Leimgruber-Batcho indole synthesis, a powerful two-step method involving the formation of a key enamine intermediate followed by a reductive cyclization. This document elucidates the mechanistic underpinnings of each synthetic step, offers a validated, step-by-step laboratory procedure, and discusses critical parameters for process optimization and safety. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important indole derivative.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and functional materials. Its presence in the essential amino acid tryptophan underscores its fundamental role in biochemistry. Consequently, the development of efficient and versatile methods for the synthesis of functionalized indoles is a cornerstone of modern organic chemistry.

This compound, in particular, serves as a critical intermediate for the synthesis of more complex molecular targets. It is a key precursor for compounds investigated as tryptophan dioxygenase inhibitors for cancer immunotherapy, potent cytotoxic agents against multidrug-resistant cancer cells, and inhibitors for enzymes like β-tryptase and JNK3 MAP kinase.[1]

While several named reactions exist for indole synthesis—such as the Fischer, Reissert, and Hemetsberger methods—the Leimgruber-Batcho synthesis offers distinct advantages for specific substitution patterns.[2][3][4] It has emerged as a popular and high-yielding alternative to the classic Fischer indole synthesis, particularly because it utilizes readily available or easily prepared o-nitrotoluenes as starting materials and proceeds under relatively mild conditions.[5] The starting material, methyl 2-methyl-3-nitrobenzoate, is strategically suited for this approach, as the electron-withdrawing nitro and carbomethoxy groups enhance the acidity of the benzylic methyl protons, facilitating the initial and crucial C-C bond-forming step.

The Leimgruber-Batcho Pathway: A Mechanistic Dissection

The synthesis is elegantly executed in two primary stages: (1) Formation of a β-dimethylamino-2-nitrostyrene derivative (an enamine) and (2) Reductive cyclization to forge the indole ring.

Stage 1: Enamine Formation via Condensation

The first stage involves the condensation of methyl 2-methyl-3-nitrobenzoate with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive one-carbon electrophile.[6][7]

The mechanism proceeds as follows:

  • Deprotonation: The reaction is typically conducted by heating the reactants in a solvent like DMF. The enhanced acidity of the benzylic methyl protons on the o-nitrotoluene ring, amplified by the adjacent electron-withdrawing groups, allows for deprotonation under basic conditions to form a carbanion.[8]

  • Condensation: This nucleophilic carbanion attacks the electrophilic carbon of the iminium ion generated from DMF-DMA.

  • Elimination: The resulting intermediate eliminates a molecule of methanol to yield the final enamine product.[8]

This intermediate, methyl 2-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate, is a "push-pull" olefin, with the electron-donating dimethylamino group conjugated to the electron-withdrawing nitro group. This extended conjugation imparts a characteristic intense color, often red or deep orange, which is a useful visual indicator of successful enamine formation.[5]

Enamine Formation Mechanism Mechanism of Enamine Formation start_material Methyl 2-methyl-3-nitrobenzoate step1 Deprotonation (Base) start_material->step1 dmf_dma DMF-DMA step2 Nucleophilic Attack dmf_dma->step2 intermediate1 Benzylic Carbanion intermediate1->step2 intermediate2 Adduct step3 Elimination intermediate2->step3 product Enamine (Push-Pull Alkene) methanol Methanol (byproduct) step1->intermediate1 step2->intermediate2 step3->product step3->methanol Reductive Cyclization Mechanism Mechanism of Reductive Cyclization enamine Enamine Intermediate reduction Reduction of Nitro Group enamine->reduction [H] amino_enamine Amino-Enamine reduction->amino_enamine cyclization Intramolecular Cyclization amino_enamine->cyclization indoline 2-Aminoindoline Intermediate cyclization->indoline elimination Elimination of Dimethylamine indoline->elimination indole This compound elimination->indole

References

An In-depth Technical Guide to Methyl Indole-4-carboxylate: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. As a derivative of indole, a privileged structural motif in numerous biologically active natural products and synthetic pharmaceuticals, this compound serves as a crucial building block for the development of novel therapeutic agents and functional materials. Its unique electronic and structural features allow for diverse chemical modifications, making it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its practical utility in a research and development setting.

Chemical Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a methyl ester group attached at the 4-position of the indole scaffold. This substitution pattern imparts specific chemical characteristics that are pivotal to its reactivity and utility.

IUPAC Name: methyl 1H-indole-4-carboxylate[1] Synonyms: Indole-4-carboxylic acid methyl ester, 4-Methoxycarbonylindole[1][2] CAS Number: 39830-66-5[1]

The presence of the electron-withdrawing methyl ester group at the C4-position influences the electron density of the indole ring system, thereby affecting its reactivity in various chemical transformations. The nitrogen atom in the pyrrole ring retains its nucleophilic character, while the benzene portion can undergo electrophilic substitution reactions, albeit influenced by the deactivating nature of the ester group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [3]
Appearance Off-white to yellowish crystalline powder[4]
Melting Point 68-71 °C[3]
Solubility Soluble in common organic solvents like acetonitrile, chloroform, and methanol.[5]
Purity ≥ 98% (HPLC)[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A prominent and efficient method is the palladium/phosphine-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.

Experimental Protocol: Palladium-Catalyzed N-Heteroannulation

This protocol is adapted from a procedure described in Organic Syntheses, which provides a reliable and scalable method for the preparation of this compound.[5]

Reaction Scheme:

G Methyl 2-ethenyl-3-nitrobenzoate Methyl 2-ethenyl-3-nitrobenzoate This compound This compound Methyl 2-ethenyl-3-nitrobenzoate->this compound Pd(OAc)₂, PPh₃, CO (600 psi), CH₃CN, 100 °C

Caption: Palladium-catalyzed synthesis of this compound.

Materials:

  • Methyl 2-ethenyl-3-nitrobenzoate

  • Triphenylphosphine (PPh₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Carbon monoxide (CO) gas

  • Pressurized reaction vessel

Procedure:

  • To a threaded glass, 200-mL reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.[5]

  • Stir the mixture for 10 minutes to dissolve the reagents.

  • Carefully add palladium(II) acetate (112 mg, 0.50 mmol) to the reaction mixture.

  • Seal the reaction vessel and purge it with carbon monoxide gas several times.

  • Pressurize the vessel with carbon monoxide to 600 psi. Caution: This step should be performed with appropriate safety precautions, including the use of a blast shield.

  • Heat the reaction mixture to 100 °C in an oil bath with continuous stirring.

  • To monitor the reaction progress and vent any formed carbon dioxide, cool the vessel, carefully vent it, and repressurize with CO every 10-12 hours.[5]

  • After 50 hours, cool the reaction mixture to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture using a rotary evaporator to obtain a dark brown/black oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford this compound as a pale yellow solid (yields typically around 91%).[5]

Causality Behind Experimental Choices:

  • Palladium(II) acetate and Triphenylphosphine: This combination forms a catalytically active Pd(0) species in situ, which is essential for the reductive cyclization of the nitrostyrene derivative.

  • Carbon Monoxide: Carbon monoxide acts as a reductant in this reaction, facilitating the conversion of the nitro group to the amino group, which is a key step in the indole ring formation.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and for its stability under the reaction conditions.

  • Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy of the reaction and to ensure a sufficient concentration of carbon monoxide in the reaction mixture.

Reactivity and Key Reactions

The chemical reactivity of this compound is characterized by the interplay of the electron-rich indole nucleus and the electron-withdrawing methyl ester group. This allows for selective functionalization at various positions of the molecule.

N-Alkylation

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated under basic conditions. This is a common strategy to introduce substituents at the N1 position, which can be crucial for modulating the biological activity of indole-based compounds.

Reaction Scheme:

G This compound This compound N-Alkyl this compound N-Alkyl this compound This compound->N-Alkyl this compound Base (e.g., NaH), Alkyl halide (R-X), DMF

Caption: N-Alkylation of this compound.

General Protocol for N-Alkylation:

  • Dissolve this compound in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the indolyl anion.

  • Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The indole scaffold can be functionalized at its halogenated derivatives through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For instance, a bromo-substituted this compound could be a versatile intermediate for such transformations.[6][7]

Applications in Research and Drug Development

This compound is a valuable starting material and intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Development

The indole nucleus is a common feature in many approved drugs and clinical candidates. This compound serves as a key building block for the synthesis of compounds with diverse therapeutic applications, including:

  • Anticancer agents: Derivatives of this compound have been investigated as potential cytotoxic agents against various cancer cell lines.[3]

  • Anti-inflammatory compounds: The indole scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives of this compound are explored for their anti-inflammatory properties.[4]

  • Enzyme inhibitors: It is used as a reactant in the preparation of inhibitors for enzymes such as tryptophan dioxygenase and β-tryptase.[3]

  • Receptor antagonists: It is a precursor for the synthesis of histamine H3 antagonists.[3]

A notable example of a drug candidate whose synthesis involves indole derivatives is GSK2982772 , a potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, which has been investigated for the treatment of inflammatory diseases.[8][9] While a direct synthesis from this compound is not explicitly detailed, the structural motifs present in such complex molecules often originate from versatile building blocks like substituted indoles.

Materials Science

Recent research has explored the use of this compound in the synthesis of polymers with specific optical properties. For example, oligomers of this compound have been shown to exhibit blue light blocking properties, making them potential candidates for use in optical materials and coatings.[10]

Spectroscopic Data and Structural Elucidation

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are:

  • A singlet for the methyl ester protons (-OCH₃).

  • Signals for the aromatic protons on the benzene and pyrrole rings, with characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern.

  • A broad singlet for the N-H proton of the indole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Key signals include:

  • A signal for the carbonyl carbon of the ester group.

  • A signal for the methyl carbon of the ester group.

  • Signals for the carbon atoms of the indole ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for this compound include:

  • A strong absorption band for the C=O stretching of the ester group (typically around 1700 cm⁻¹).[5]

  • An N-H stretching band for the indole amine (around 3355 cm⁻¹).[5]

  • C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (175.18 g/mol ). The fragmentation pattern can provide further structural information by identifying the loss of specific fragments, such as the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[11][12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3][13]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a compound of significant interest to researchers, scientists, and drug development professionals. Its versatile chemical nature, coupled with the biological importance of the indole scaffold, makes it a valuable tool in the synthesis of a wide array of functional molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights for its application in a laboratory setting.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Key Indole Moiety

Methyl indole-4-carboxylate, a significant heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring the identity, purity, and quality of synthesized materials. This technical guide provides a detailed exploration of the spectroscopic data of this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As Senior Application Scientists, we present not just the data, but the underlying principles and experimental considerations that enable robust structural confirmation, offering a self-validating system for the scientific community.

I. Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₉NO₂) possesses a bicyclic structure, fusing a benzene ring to a pyrrole ring, with a methyl ester group at the 4-position of the indole ring. This arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections.

Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol CAS Number: 39830-66-5

A comprehensive spectroscopic analysis is essential to confirm the connectivity and chemical environment of each atom within the molecule. The following sections will detail the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS, providing a complete picture of the molecule's structure.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting).

Expected ¹H NMR Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton of the indole ring, the aromatic protons on the benzene and pyrrole rings, and the methyl protons of the ester group. The chemical shifts and coupling patterns are highly informative. For instance, the protons on the benzene ring will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HNH
~7.8 - 8.2d1HAr-H
~7.2 - 7.6m3HAr-H
~6.5 - 6.8t1HAr-H
~3.9s3H-OCH

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the range of δ 160-180 ppm. The aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm. The methyl carbon of the ester group will appear at a much higher field, typically around δ 50-60 ppm.

Data from similar indole derivatives, such as methyl 1H-indole-3-carboxylate, shows the carbonyl carbon at approximately 165 ppm and the aromatic carbons between 107 and 136 ppm.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C =O
~138Ar-C
~128Ar-C
~125Ar-C
~122Ar-C
~120Ar-C
~115Ar-C
~110Ar-C
~105Ar-C
~52-OC H₃

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[2]

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

  • Process and reference the spectrum similarly to the ¹H spectrum.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, revealing the characteristic vibrational modes of the molecule's functional groups.

Expected IR Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the ester, the C-O bonds of the ester, and the C-H and C=C bonds of the aromatic rings.

  • N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

  • C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1700-1730 cm⁻¹ due to the carbonyl stretch of the ester group. The conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber compared to a saturated ester.

  • C-O Stretches: Two distinct C-O stretching vibrations are expected for the ester group: an asymmetric stretch typically found between 1250-1300 cm⁻¹ and a symmetric stretch between 1000-1100 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

While a specific spectrum for this compound is not publicly available, the IR spectrum of the isomeric 1-methyl-1H-indole-2-carboxylic acid shows characteristic peaks that can be used for comparison.[3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100-3000Weak-MediumAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch (methyl)
~1715Strong, SharpC=O Stretch (ester)
~1600, 1580, 1450Medium-Strong, SharpAromatic C=C Stretch
~1280StrongAsymmetric C-O Stretch (ester)
~1100StrongSymmetric C-O Stretch (ester)
~750StrongAromatic C-H Bend (out-of-plane)
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common technique for obtaining high-quality transmission IR spectra.

  • Sample Preparation:

    • Thoroughly dry a small amount of spectroscopic grade KBr powder in an oven to remove any adsorbed water, which has strong IR absorption bands.

    • In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

    • Grind the mixture to a very fine, homogeneous powder. This is crucial to minimize scattering of the infrared beam.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

Expected Mass Spectrum:

In an EI mass spectrum of this compound, the molecular ion peak (M⁺˙) is expected at an m/z value corresponding to its molecular weight (175). The fragmentation pattern will be characteristic of the indole ring and the methyl ester group.

  • Molecular Ion (M⁺˙): A peak at m/z = 175, corresponding to the intact molecule with one electron removed.

  • Loss of Methoxy Group (-OCH₃): A significant fragment is expected at m/z = 144, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.

  • Loss of Carbon Monoxide (-CO): The fragment at m/z = 144 may further lose a molecule of carbon monoxide to give a fragment at m/z = 116.

  • Other Fragments: Other characteristic fragments of the indole ring system may also be observed.

The mass spectrum of the isomeric methyl indole-3-carboxylate shows a prominent molecular ion at m/z 175 and a base peak at m/z 144, consistent with the loss of the methoxy group.

Table 4: Predicted Key Mass Spectral Fragments for this compound (EI)

m/zProposed Fragment
175[M]⁺˙ (Molecular Ion)
144[M - •OCH₃]⁺
116[M - •OCH₃ - CO]⁺
Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • Introduce a small amount of the solid this compound into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC) inlet.

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also imparts excess energy that leads to fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

V. Data Integration and Structural Confirmation: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

The workflow for the spectroscopic characterization of this compound is a logical progression from establishing the molecular formula and identifying functional groups to mapping out the carbon-hydrogen framework.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Elucidation cluster_3 Final Structure Confirmation MS Mass Spectrometry (MS) - Determines Molecular Weight (m/z 175) - Provides Fragmentation Pattern IR Infrared (IR) Spectroscopy - Confirms N-H (~3400 cm⁻¹) - Confirms C=O (~1715 cm⁻¹) - Confirms C-O (~1280, 1100 cm⁻¹) MS->IR Provides Molecular Formula Structure Confirmed Structure of This compound MS->Structure Confirms Molecular Mass NMR NMR Spectroscopy ¹H NMR - Proton Environments - Connectivity (Coupling) ¹³C NMR - Carbon Environments - Confirms 10 unique carbons IR->NMR Identifies Key Functional Groups NMR->Structure Defines Atomic Connectivity

Caption: A logical workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

VI. Conclusion: A Comprehensive Spectroscopic Signature

This technical guide has provided a detailed overview of the expected and comparative spectroscopic data for this compound. By combining the insights from NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. For researchers in drug discovery and development, this comprehensive spectroscopic profile serves as a critical reference for quality control, reaction monitoring, and the characterization of novel derivatives based on the indole-4-carboxylate scaffold. The principles and methodologies outlined herein represent a robust framework for the rigorous scientific investigation of this and other important small molecules.

References

An In-Depth Technical Guide to Methyl Indole-4-Carboxylate (CAS No. 39830-66-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl Indole-4-Carboxylate, a versatile heterocyclic building block pivotal in contemporary drug discovery and organic synthesis. We will delve into its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a precursor to potent bioactive molecules. This document is intended to serve as a practical resource for researchers, chemists, and pharmacologists, offering not only data but also insights into the strategic application of this compound in the development of novel therapeutics.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] this compound (CAS No. 39830-66-5) is a key derivative that offers a strategic entry point for the synthesis of complex indole-containing molecules. Its ester functionality at the 4-position of the indole ring provides a versatile handle for a variety of chemical transformations, making it an invaluable tool for the construction of compound libraries for high-throughput screening and for the rational design of targeted therapeutics.[3][4] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of cutting-edge research compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 39830-66-5[3][5][6]
Molecular Formula C₁₀H₉NO₂[3][5][6]
Molecular Weight 175.18 g/mol [3][6]
Appearance Off-white to yellowish crystalline powder[3]
Melting Point 68-71 °C[7][8]
Solubility Soluble in Methanol[8]
pKa 15.80 ± 0.30 (Predicted)[8]
Boiling Point 306.47°C (rough estimate)[8]
Density 1.1999 (rough estimate)[8]

Spectroscopic Data:

Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following are key spectroscopic features of this compound:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the indole ring protons and the methyl ester group.[9][10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the ten carbon atoms in the molecule, allowing for structural confirmation.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretch of the indole ring and the C=O stretch of the ester group.[12]

  • Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.[6]

Synthesis of this compound

The efficient synthesis of this compound is critical for its accessibility in research. The Leimgruber-Batcho indole synthesis is a widely recognized and versatile method for the preparation of a variety of substituted indoles, including this compound.[5][12][13] This method offers high yields and proceeds under relatively mild conditions, making it a popular alternative to the Fischer indole synthesis.[13][14][15][16][17]

The following diagram illustrates the general workflow of the Leimgruber-Batcho indole synthesis.

Leimgruber_Batcho cluster_reagents o_nitrotoluene o-Nitrotoluene derivative enamine Enamine Intermediate o_nitrotoluene->enamine Condensation indole Indole Product enamine->indole Reduction & Cyclization reagents1 DMFDMA, Pyrrolidine reagents2 Reductive Cyclization (e.g., Raney Ni, H₂)

Diagram 1: General workflow of the Leimgruber-Batcho indole synthesis.

A detailed, step-by-step protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses, is provided below.[3] This multi-step synthesis starts from commercially available materials and demonstrates a practical and efficient route to the target compound.

Experimental Protocol: Synthesis of this compound[3]

Step 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to afford methyl 2-bromomethyl-3-nitrobenzoate.

Step 2: Synthesis of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

  • Dissolve methyl 2-bromomethyl-3-nitrobenzoate (1.0 eq) in chloroform.

  • Add triphenylphosphine (1.1 eq) in one portion.

  • Heat the solution to reflux for 1.5 hours.

  • Cool the solution to room temperature and precipitate the Wittig salt by adding anhydrous diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and dry to yield the phosphonium salt.

Step 3: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate

  • Prepare a suspension of the phosphonium salt (1.0 eq) in dichloromethane.

  • In a separate flask, heat paraformaldehyde to generate formaldehyde gas.

  • Bubble the formaldehyde gas through the suspension of the phosphonium salt.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-ethenyl-3-nitrobenzoate.

Step 4: Synthesis of this compound

  • In a pressure vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and palladium acetate (0.06 eq) in acetonitrile.

  • Saturate the solution with carbon monoxide by pressurizing the vessel to 59 psi and venting four times.

  • Heat the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter the mixture through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: A Precursor to Bioactive Molecules

This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Its utility stems from the reactivity of the indole ring and the ester functionality, which allow for diverse chemical modifications.

A notable application of indole-containing compounds is in the modulation of ion channels, which are critical targets in drug discovery. For instance, the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in various physiological processes, is a target for the development of novel therapeutics.[7][18][19][20] The potent and selective TRPV4 agonist, GSK1016790A, is a complex molecule that, while not directly synthesized from this compound, features a core structure that highlights the importance of functionalized indoles in the design of such modulators.[18][21][22]

The activation of the TRPV4 channel by an agonist like GSK1016790A leads to a cascade of intracellular signaling events, primarily initiated by an influx of Ca²⁺.[18][23][24][25]

TRPV4_Pathway cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Channel GSK1016790A GSK1016790A (Agonist) GSK1016790A->TRPV4 Binds and Activates PLC Phospholipase C (PLC) Ca_influx->PLC PKC Protein Kinase C (PKC) Ca_influx->PKC PI3K PI3K Ca_influx->PI3K Cellular_Response Downstream Cellular Response (e.g., Vasodilation, Inflammation) PLC->Cellular_Response PKC->Cellular_Response PI3K->Cellular_Response

Diagram 2: Simplified signaling pathway of TRPV4 channel activation by an agonist.

The synthesis of such complex molecules often involves the strategic use of functionalized building blocks like this compound. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments, or it can be reduced to an alcohol for further derivatization. The indole nitrogen and other positions on the aromatic ring can also be functionalized to explore the structure-activity relationship (SAR) of the target compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[8][18]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is commercially available from a number of chemical suppliers who specialize in providing high-purity compounds for research and development. When sourcing this material, it is important to consider the purity, availability, and the supplier's quality control processes. Below is a list of some suppliers:

  • AK Scientific, Inc.[11]

  • Chem-Impex International, Inc.[3][4]

  • J & K Scientific LLC[5][26]

  • Matrix Scientific[4]

  • Sigma-Aldrich[19]

  • TCI America[18]

  • Thermo Scientific Chemicals[20]

Conclusion

This compound is a foundational building block in the synthesis of complex indole-containing molecules with significant potential in drug discovery. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists and researchers. This guide has provided a comprehensive overview of this important compound, from its synthesis to its application in the development of novel therapeutics, with the aim of empowering scientists to leverage its full potential in their research endeavors.

References

An In-depth Technical Guide to the Discovery and History of Indole-4-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, indole-4-carboxylic acid esters represent a class of compounds with significant and diverse biological activities. This guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for accessing these valuable scaffolds. We will explore the limitations of classical indole syntheses in achieving regioselective C4-functionalization and detail the evolution of more sophisticated strategies, from the seminal Leimgruber-Batcho synthesis to modern palladium-catalyzed C-H activation techniques. This in-depth analysis is supplemented with detailed experimental protocols, mechanistic insights, and a comparative summary of key synthetic methods to provide researchers and drug development professionals with a thorough understanding of this important class of molecules.

Introduction: The Significance of the Indole Scaffold and the C4-Carboxylic Ester Moiety

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic properties.

The position of substituents on the indole ring profoundly influences the molecule's biological activity. While much of the early focus was on the more accessible 2- and 3-positions of the pyrrole ring, functionalization of the benzene ring, particularly at the C4-position, has unlocked novel therapeutic possibilities. The introduction of a carboxylic acid ester at the C4-position provides a versatile handle for further chemical modification and can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

This guide will trace the historical journey of synthetic chemistry as it tackled the challenge of regioselectively introducing a carboxylic ester group at the C4-position of the indole nucleus.

Early Synthetic Endeavors and the Challenge of Regioselectivity

The initial forays into indole synthesis were dominated by methods that, while groundbreaking, offered limited control over the substitution pattern on the benzene ring. Two of the most notable classical methods, the Fischer and Reissert indole syntheses, laid the foundation for indole chemistry but presented significant hurdles for the specific synthesis of 4-substituted indoles.

The Fischer Indole Synthesis: A Cornerstone with Limitations

Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[1] While a powerful tool for constructing the indole core, the Fischer synthesis often yields a mixture of regioisomers when using substituted phenylhydrazines, making the isolation of the desired 4-substituted indole challenging.[2] The regioselectivity is influenced by the nature of the acid catalyst, the solvent, and the steric and electronic properties of the substituents on both the hydrazine and the carbonyl component.[3] Specifically, the key[3][3]-sigmatropic rearrangement step can be disfavored for certain substitution patterns, leading to low yields or reaction failure.[4]

Conceptual Workflow of the Fischer Indole Synthesis

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone C Arylhydrazone Formation A->C Condensation B Acid Catalyst D [3,3]-Sigmatropic Rearrangement B->D C:e->D:w Tautomerization & Rearrangement E Cyclization & Aromatization D->E Intermediate Formation F Indole Product E->F Loss of NH3 G Mixture of Regioisomers (e.g., 4- and 6-substituted) F->G Potential Outcome for Substituted Hydrazines

Caption: General workflow of the Fischer Indole Synthesis.

The Reissert Indole Synthesis: An Alternative with its Own Set of Rules

The Reissert indole synthesis offers an alternative route, starting from an o-nitrotoluene and diethyl oxalate. While effective for producing indole-2-carboxylic acids, its application for specifically targeting the C4 position with a carboxylic ester is not direct and often requires multi-step modifications of the starting materials, making it a less common choice for this particular substitution pattern.

A Breakthrough in Regiocontrol: The Leimgruber-Batcho Indole Synthesis

A significant advancement in the synthesis of 4-substituted indoles, including indole-4-carboxylic acid esters, came with the development of the Leimgruber-Batcho indole synthesis. This method, first disclosed in a patent in the 1970s, provides a high-yielding and versatile route that has become particularly popular in the pharmaceutical industry.[5]

The key to the Leimgruber-Batcho synthesis is the reductive cyclization of a β-amino-o-nitrostyrene derivative. The starting material is typically an appropriately substituted o-nitrotoluene, which is first condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Subsequent reduction of the nitro group and cyclization leads to the desired indole.[5]

This method offers excellent control over the substitution pattern on the benzene ring, as the substituents are present on the starting o-nitrotoluene. For the synthesis of indole-4-carboxylic acid esters, the starting material would be a methyl 2-methyl-3-nitrobenzoate.

Mechanistic Insights into the Leimgruber-Batcho Synthesis

The reaction proceeds in two main stages:

  • Enamine Formation: The acidic benzylic protons of the o-nitrotoluene are deprotonated, and the resulting carbanion attacks the formamide acetal to form a stable, often brightly colored, enamine intermediate.

  • Reductive Cyclization: The nitro group of the enamine is reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond. Subsequent elimination of the amine from the formamide acetal yields the aromatic indole ring. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[5]

Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate

Leimgruber_Batcho A Methyl 2-methyl-3-nitrobenzoate C Enamine Intermediate A->C Condensation B DMFDMA B->C E Reductive Cyclization C->E Reduction & Cyclization D Reducing Agent (e.g., Ra-Ni, H2NNH2) D->E F This compound E->F Aromatization

Caption: Key steps in the Leimgruber-Batcho synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound

The following is a representative protocol adapted from literature procedures.[6]

Step 1: Formation of the Enamine Intermediate

  • To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the enamine can be used directly in the next step or purified by crystallization.

Step 2: Reductive Cyclization

  • Dissolve the enamine intermediate in a suitable solvent (e.g., benzene or methanol).[6]

  • Add a reducing agent, such as a slurry of Raney nickel, followed by the cautious addition of hydrazine hydrate. Alternatively, palladium on carbon can be used under a hydrogen atmosphere.[6]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method Starting Material Key Reagents Advantages Disadvantages
Fischer Indole Synthesis Substituted PhenylhydrazineAcid catalystVersatile for various substitutionsOften poor regioselectivity for 4-substituted indoles; harsh conditions
Leimgruber-Batcho Synthesis Substituted o-NitrotolueneFormamide acetal, reducing agentExcellent regioselectivity; high yields; milder conditionsAvailability of substituted o-nitrotoluenes can be a limitation

The Modern Era: Palladium-Catalyzed C-H Functionalization

The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry with the advent of transition metal-catalyzed C-H activation and functionalization. Palladium catalysis, in particular, has emerged as a powerful tool for the direct and regioselective synthesis of substituted indoles, including indole-4-carboxylic acid esters.[7]

These modern methods offer several advantages over classical approaches, including higher atom economy, milder reaction conditions, and the ability to functionalize the indole core at positions that were previously difficult to access.

Direct C4-H Carbonylation of Indoles

A notable advancement is the palladium-catalyzed direct carbonylation of the C4-H bond of an indole derivative. This approach typically involves the use of a directing group on the indole nitrogen or at the C3 position to guide the palladium catalyst to the C4 position. The reaction is then carried out under a carbon monoxide atmosphere in the presence of an alcohol to directly form the corresponding ester.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

The following is a representative protocol for a modern palladium-catalyzed synthesis of this compound from a pre-functionalized precursor, as detailed in Organic Syntheses.[8][9]

Step 1: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate

  • Methyl 2-methyl-3-nitrobenzoate is first brominated at the benzylic position using a radical initiator like dibenzoyl peroxide and bromine in carbon tetrachloride under irradiation.[8][9]

  • The resulting methyl 2-bromomethyl-3-nitrobenzoate is then converted to the corresponding triphenylphosphonium bromide salt by reaction with triphenylphosphine.[8][9]

  • A Wittig reaction between the phosphonium salt and paraformaldehyde yields methyl 2-ethenyl-3-nitrobenzoate.[8][9]

Step 2: Palladium-Catalyzed Reductive N-Heteroannulation

  • In a pressure vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate and triphenylphosphine in acetonitrile.[8][9]

  • Add palladium(II) acetate as the catalyst.[8][9]

  • Pressurize the vessel with carbon monoxide.[8][9]

  • Heat the reaction mixture in an oil bath. The reaction progress can be monitored by the uptake of carbon monoxide.[8][9]

  • After the reaction is complete, cool the mixture, vent the excess carbon monoxide, and concentrate the solution.[8][9]

  • Purify the crude product by column chromatography on silica gel to yield this compound.[8][9]

Workflow for Modern Palladium-Catalyzed Synthesis

Palladium_Catalysis A Pre-functionalized Indole Precursor D C-H Activation/ Carbonylation A->D B Palladium Catalyst B->D C Carbon Monoxide C->D F Indole-4-carboxylic Acid Ester D->F E Alcohol E->D Nucleophilic Attack

Caption: Conceptual workflow of a modern Pd-catalyzed synthesis.

Comparative Analysis and Future Outlook

The journey to develop efficient and regioselective syntheses of indole-4-carboxylic acid esters showcases the evolution of synthetic organic chemistry. The limitations of classical methods like the Fischer indole synthesis spurred the development of more controlled approaches such as the Leimgruber-Batcho synthesis. In turn, the desire for greater efficiency and atom economy has led to the emergence of powerful palladium-catalyzed C-H functionalization strategies.

Synthetic Era Key Methodologies Core Principle Impact on Indole-4-carboxylate Synthesis
Classical Fischer Indole SynthesisCyclization of pre-formed fragmentsLimited by poor regioselectivity
Mid-20th Century Leimgruber-Batcho SynthesisReductive cyclization of a functionalized precursorEnabled reliable and high-yielding access
Modern Palladium-Catalyzed C-H ActivationDirect functionalization of the indole coreOffers high atom economy and novel disconnection approaches

The future of indole-4-carboxylic acid ester synthesis will likely involve the development of even more sustainable and efficient catalytic systems. This may include the use of earth-abundant metal catalysts, photocatalysis, and flow chemistry to enable safer and more scalable production. As our understanding of the biological roles of these compounds continues to grow, the demand for novel and efficient synthetic methods will undoubtedly continue to drive innovation in this exciting field of chemistry.

Conclusion

The history of the synthesis of indole-4-carboxylic acid esters is a testament to the ingenuity and perseverance of organic chemists. From the early struggles with regioselectivity to the elegant and powerful methods of today, the evolution of these synthetic strategies has not only provided access to a valuable class of compounds for drug discovery but has also contributed to the broader development of synthetic methodology. For researchers and scientists in the field, a deep understanding of this history provides a crucial context for the design and execution of novel synthetic routes to the next generation of indole-based therapeutics.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl indole-4-carboxylate, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the edifice of modern synthetic chemistry and drug discovery. Its strategic placement of a reactive ester group on the indole nucleus unlocks a myriad of synthetic possibilities, making it a highly sought-after building block for novel therapeutic agents, advanced functional materials, and complex organic architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. We will delve into its synthesis, explore its diverse reactivity, and present detailed methodologies for its application in the development of innovative molecules with promising biological activities and material properties.

Introduction: The Strategic Importance of this compound

The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The unique electronic properties of the indole nucleus, coupled with its ability to participate in various intermolecular interactions, make it an ideal framework for designing molecules that can modulate biological processes. This compound (Figure 1) distinguishes itself through the presence of a methoxycarbonyl group at the C4 position of the indole ring. This seemingly simple modification has profound implications for its utility in research and development.

The ester functionality serves as a versatile handle for a wide range of chemical transformations, including but not limited to, amide bond formation, reduction to the corresponding alcohol, and participation in cross-coupling reactions. This versatility allows for the systematic and efficient elaboration of the indole core, enabling the exploration of vast chemical space in the quest for new bioactive compounds and functional materials.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Synthesis of this compound: A Validated Protocol

A reliable and scalable synthesis of the starting material is paramount for any research endeavor. The following protocol, adapted from a procedure published in Organic Syntheses, provides a robust method for the preparation of this compound.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • Dibenzoyl peroxide

  • Bromine

  • Carbon tetrachloride

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate

  • Chloroform

  • Triphenylphosphine

  • Anhydrous diethyl ether

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide

  • Acetonitrile

  • Palladium acetate

  • Carbon monoxide

  • Hexanes

  • Silica gel

Step 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

  • To a 250-mL two-necked, round-bottomed flask equipped with a condenser and addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.

  • Heat the mixture to reflux to form a clear, pale yellow solution.

  • Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes to the boiling solution.

  • Continue heating and irradiating the reaction mixture for 24 hours.

  • After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.

  • Dry the organic phase with MgSO4, filter, and remove the solvents under reduced pressure to afford methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals. This material is used in the next step without further purification.

Step 2: Synthesis of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

  • To a 500-mL round-bottomed flask, add methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) and 150 mL of chloroform.

  • Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours.

  • After cooling to room temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.

  • Cool the slurry in a freezer (-20°C, 1 hour) and collect the white solids by filtration.

Step 3: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate

  • To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and an addition funnel, add the Wittig salt from the previous step (49.5 g, 90.5 mmol) and 400 mL of dichloromethane.

  • Cool the slurry to 0°C in an ice-water bath and add a solution of sodium hydroxide (3.78 g, 94.5 mmol) in 100 mL of water.

  • To the resulting deep orange-red biphasic mixture, add a 37% aqueous solution of formaldehyde (7.34 g, 90.5 mmol) dropwise over 15 minutes.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

  • Separate the layers and extract the aqueous layer with two 100-mL portions of dichloromethane.

  • Combine the organic layers, dry with MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford methyl 2-ethenyl-3-nitrobenzoate.

Step 4: Synthesis of this compound

  • To a threaded glass, 200-mL reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.

  • Stir the mixture for 10 minutes to dissolve the reagents.

  • Add palladium acetate (0.673 g, 3.00 mmol). A yellow precipitate will form immediately.

  • Attach the tube to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).

  • Heat the reaction mixture to 90°C in an oil bath under a CO atmosphere (59 psi) for 50 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by chromatography on a silica gel column using a mixture of hexanes and dichloromethane as the eluent to afford this compound as a pale yellow solid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a pivotal starting material for the synthesis of a wide range of biologically active compounds. Its strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool in drug discovery.

Synthesis of Anti-inflammatory and Analgesic Agents

The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylate group of this compound can be readily converted to an amide, a common pharmacophore in many anti-inflammatory agents.

Conceptual Workflow for the Synthesis of Indole-4-carboxamides:

G start This compound hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis acid Indole-4-carboxylic Acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling product Indole-4-carboxamide Derivative coupling->product

Caption: General workflow for the synthesis of indole-4-carboxamide derivatives.

Recent studies on indole carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic activities. For instance, certain novel indole carboxamide derivatives have shown a percentage inhibition of inflammation of up to 73.02% and a pain alleviation rate of 63.18% in preclinical models.[3][4] While these studies may not have started directly from the 4-carboxylate isomer, the synthetic principles are readily adaptable.

Development of Novel Anticancer Agents

The indole scaffold is a key component of numerous anticancer drugs. This compound serves as a versatile precursor for the synthesis of novel compounds with antiproliferative activity. The ability to introduce diverse substituents through derivatization of the carboxylate group allows for the exploration of structure-activity relationships and the optimization of anticancer potency.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-based 1,3,4-oxadiazole conjugatesMCF-72.42 - 8.11[5]
p-Chlorophenyl-containing indole analogMCF-713.2[5]
p-Chlorophenyl-containing indole analogMDA-MB-4688.2[5]
Tetrahydroquinoline-indole hybridHuh74.29[6]

Note: The IC50 values presented are for indole derivatives that may not be directly synthesized from this compound but illustrate the potential of the indole scaffold in cancer research. The synthetic strategies can be adapted to utilize this compound as a starting material.

Enzyme Inhibitors

The structural features of the indole nucleus make it an attractive scaffold for the design of enzyme inhibitors. By modifying the carboxylate group of this compound, researchers can synthesize libraries of compounds to screen against various enzymatic targets.

Applications in Materials Science: Engineering Novel Functions

Beyond its role in medicinal chemistry, this compound is finding increasing use in the development of advanced materials with unique properties.

Blue-Light Filtering Polymers

Overexposure to high-energy blue light from electronic displays and LED lighting is a growing concern for eye health. Researchers have successfully synthesized oligomers of this compound that exhibit excellent blue-light-blocking properties.[7]

Experimental Protocol: Solid-Phase Oxidative Polymerization of this compound [7]

Materials:

  • This compound

  • Oxidizing agent (e.g., iron(III) chloride)

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the oxidizing agent to initiate the polymerization reaction.

  • Stir the reaction mixture at room temperature for a specified period to allow for oligomer formation.

  • Isolate the resulting poly(this compound) by filtration or precipitation.

  • Wash the polymer with appropriate solvents to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum.

The resulting oligomers, when incorporated into materials like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39), can effectively block a significant portion of blue light.[7] For instance, PMMA containing 0.01 wt% of the oligomer can block 25% of blue light, while CR-39 with 0.02 wt% can block 35%.[7]

Diagram of the Proposed Polymerization Mechanism:

G cluster_0 Oxidative Polymerization Monomer This compound Oxidation Electron Deprivation (Oxidizing Agent) Monomer->Oxidation Radical Radical Cation Intermediate Oxidation->Radical Coupling Radical Coupling Radical->Coupling Dimer Dimeric Species Coupling->Dimer Dehydrogenation Dehydrogenation Dimer->Dehydrogenation Oligomer Poly(this compound) Dehydrogenation->Oligomer

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Synthetic Transformations: A Versatile Chemical Handle

The ester group of this compound provides a versatile entry point for a wide array of synthetic transformations, allowing for the construction of complex molecular architectures.

Cross-Coupling Reactions

While the indole nucleus itself can be challenging to functionalize directly with high regioselectivity, the presence of a halogen or triflate group on the ring allows for the use of powerful palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[8][9] Although this compound does not inherently possess a leaving group for direct cross-coupling, it can be readily converted to derivatives that are suitable for these transformations. For instance, the indole nitrogen can be protected, and the aromatic ring can be halogenated to introduce a reactive handle for subsequent cross-coupling reactions.

Conceptual Workflow for Cross-Coupling Reactions:

G start This compound protection N-Protection start->protection protected_indole N-Protected Indole protection->protected_indole halogenation Halogenation protected_indole->halogenation halo_indole Halogenated Indole halogenation->halo_indole coupling Cross-Coupling (e.g., Suzuki, Heck) halo_indole->coupling product Functionalized Indole Derivative coupling->product

Caption: A general strategy for the functionalization of the indole ring via cross-coupling reactions.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated to introduce further diversity into the molecular structure. A variety of methods exist for the N-alkylation of indoles, often employing a base and an alkylating agent.[10][11]

General Protocol for N-Alkylation:

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, THF).

  • Add a base (e.g., NaH, K2CO3) to deprotonate the indole nitrogen.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate).

  • Stir the reaction mixture at an appropriate temperature until the reaction is complete.

  • Work up the reaction and purify the product by chromatography or recrystallization.

Reduction to Indol-4-ylmethanol

The ester functionality of this compound can be reduced to the corresponding primary alcohol, indol-4-ylmethanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). This transformation opens up further synthetic possibilities, as the resulting alcohol can be used in a variety of subsequent reactions, such as etherification or conversion to a leaving group for nucleophilic substitution.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and valuable building block in the fields of medicinal chemistry and materials science. Its ready availability through robust synthetic protocols, coupled with the diverse reactivity of its ester functionality, provides a powerful platform for the creation of novel and complex molecules. The demonstrated applications in the development of anti-inflammatory and anticancer agents, as well as innovative materials like blue-light-filtering polymers, underscore the significant potential of this compound.

Future research will undoubtedly continue to uncover new and exciting applications for this compound. The exploration of its use in asymmetric synthesis, the development of novel catalysts for its selective functionalization, and its incorporation into more complex biological probes and functional materials are all promising avenues for further investigation. As our understanding of the intricate interplay between molecular structure and function deepens, the strategic importance of versatile building blocks like this compound will only continue to grow, paving the way for the next generation of scientific breakthroughs.

References

Methyl Indole-4-Carboxylate: A Cornerstone Precursor for Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Research and Development

Introduction: The Strategic Importance of the C4-Functionalized Indole Scaffold

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with members exhibiting a vast range of potent biological activities.[1] Their biosynthesis often originates from the amino acid L-tryptophan, which provides the core indole nucleus.[2][3] In the realm of synthetic organic chemistry, the pursuit of efficient and modular routes to these complex molecules is a significant endeavor, driving innovation in drug discovery and development.[4] Within this context, methyl indole-4-carboxylate has emerged as a strategically vital precursor.[4] Its structure presents a pre-functionalized C4 position on the indole ring, a feature that is crucial for the construction of several classes of alkaloids, most notably the ergot and rugulovasine families. This guide provides an in-depth analysis of the application of this compound and its derivatives in the synthesis of these important natural products, focusing on the underlying strategies, mechanistic principles, and field-proven experimental protocols.

Reactivity and Strategic Considerations

The utility of this compound as a precursor is rooted in the distinct reactivity of the indole nucleus. The C3 position is the most nucleophilic and prone to electrophilic substitution, while the C2 position can also participate in various reactions. The ester at C4 serves as a versatile chemical handle. It can be hydrolyzed, reduced, or used to direct metallation reactions, providing a gateway to a wide array of synthetic transformations. Furthermore, the indole nitrogen can be protected to modulate the ring's reactivity and prevent unwanted side reactions during multi-step syntheses.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the indole core, enabling the formation of key carbon-carbon and carbon-heteroatom bonds necessary for constructing complex polycyclic systems.[5][6] Strategies often involve converting the C4-carboxylate to a more reactive functional group, such as a halide (e.g., 4-bromoindole), which can then participate in reactions like Suzuki, Heck, or Sonogashira couplings to build the intricate frameworks of target alkaloids.[7]

Application in Ergot Alkaloid Synthesis: The Case of Lysergic Acid

The ergot alkaloids are a prominent class of indole derivatives based on a tetracyclic ergoline ring system, with lysergic acid being their defining structural component.[8][9] The total synthesis of lysergic acid is a landmark achievement in organic chemistry, and modern approaches often rely on the strategic use of C4-functionalized indoles to construct the C and D rings of the ergoline scaffold.

A recent concise synthesis of (±)-lysergic acid highlights the power of this strategy, starting from simple, commercially available halogenated aromatic precursors.[10][11] The core logic involves the coupling of a 4-haloindole derivative with a functionalized pyridine ring, followed by a dearomatization and cyclization cascade to forge the final tetracyclic structure.[10] This approach underscores the advantage of using a pre-functionalized C4-indole, which streamlines the assembly of the complex polycyclic system.

Below is a conceptual workflow illustrating a modern approach to the lysergic acid core, emphasizing the key bond formations originating from a C4-substituted indole.

lysergic_acid_synthesis cluster_start Starting Materials cluster_core Key Transformations start1 4-Haloindole Derivative (from Indole-4-carboxylic acid) step1 Metal-Halogen Exchange & Coupling start1->step1 start2 Functionalized Halopyridine start2->step1 step2 Dearomatization & C-Ring Cyclization step1->step2 Forms A-B-D Ring Precursor step3 D-Ring Formation step2->step3 Intramolecular Heck or Similar Cyclization end_product (±)-Lysergic Acid step3->end_product

Caption: Conceptual workflow for the synthesis of the lysergic acid scaffold.

Application in Clavine Alkaloid Synthesis: The Rugulovasine Family

The rugulovasines are tetracyclic clavine alkaloids that feature a unique spiro-oxindole core.[12] Their synthesis presents a different set of challenges, particularly the construction of the spirocyclic butyrolactone subunit. A concise total synthesis of rugulovasine A has been achieved using a derivative of Uhle's ketone as a key intermediate.[13] Uhle's ketone itself is readily prepared from indole-4-carboxylic acid, making this compound a direct and logical starting point for this class of alkaloids.

The synthetic strategy involves an intramolecular cyclization to form the Uhle's ketone derivative, which then serves as the scaffold for constructing the spirocyclic system.[12][13] This highlights the versatility of the C4-carboxylate group in directing the formation of key structural motifs beyond the ergoline system.

The following diagram outlines the general synthetic logic for accessing the rugulovasine core.

rugulovasine_synthesis cluster_start Starting Material cluster_core Key Intermediates & Reactions start This compound Derivative step1 Uhle's Ketone Formation start->step1 step2 Introduction of Amino Group at C4 step1->step2 step3 Spirocyclization (e.g., Dreiding-Schmidt Reaction) step2->step3 Constructs Spiro-butyrolactone end_product Rugulovasine Core step3->end_product

Caption: Key stages in the synthesis of the rugulovasine alkaloid core.

Quantitative Data Summary

The efficiency of synthetic steps is paramount in drug development. The following table summarizes representative yields for key transformations starting from C4-functionalized indoles in the synthesis of complex alkaloids.

TransformationPrecursorProduct/IntermediateYield (%)Reference
Pd-Catalyzed N-HeteroannulationMethyl 2-ethenyl-3-nitrobenzoateThis compound91%[14]
Coupling, Dearomatization, and Cyclization (6 steps)4-Haloindole & Halopyridine(±)-Lysergic Acid~10% overall[8][10]
Intramolecular CyclizationN-protected 4-bromo-indole derivativeUhle's Ketone DerivativeHigh[13]
Ru-catalyzed CyclocarbonylationUhle's Ketone DerivativeSpirocyclic Butyrolactone Subunit for Rugulovasine AModerate[13]

Detailed Experimental Protocols

Trustworthy and reproducible protocols are the foundation of synthetic chemistry. The following sections provide detailed, step-by-step methodologies for the preparation of the key precursor and a critical subsequent transformation.

Protocol 1: Synthesis of this compound via Palladium-Catalyzed N-Heteroannulation

This protocol describes an efficient synthesis of the title compound from a substituted nitrobenzoate, demonstrating a modern approach to the indole nucleus itself.[14]

Reaction Scheme: Methyl 2-ethenyl-3-nitrobenzoate → this compound

Materials & Equipment:

  • Methyl 2-ethenyl-3-nitrobenzoate

  • Triphenylphosphine (PPh₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Triethylamine (Et₃N)

  • Carbon Monoxide (CO) gas, UHP-grade

  • Acetonitrile (anhydrous)

  • Threaded glass, 200-mL reaction vessel with Teflon stirring bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile. Stir the mixture for 10 minutes to dissolve the reagents.[14]

  • Catalyst Addition: To the solution, add palladium(II) acetate (0.28 g, 1.25 mmol), 1,2-bis(diphenylphosphino)ethane (0.50 g, 1.25 mmol), and triethylamine (14.0 mL, 100 mmol).

  • Reaction Execution: Seal the reaction vessel and carefully purge with carbon monoxide by pressurizing to 60 psi and venting three times. Pressurize the vessel to a final pressure of 100 psi of CO. Place the vessel in an oil bath preheated to 100 °C and stir vigorously.

  • Monitoring: To monitor reaction progress and vent CO₂ byproduct, remove the vessel from the oil bath every 10-12 hours, cool for 15 minutes, carefully vent, and repressurize with CO. The reaction is typically complete after 50 hours.[14]

  • Workup: After cooling, concentrate the reaction mixture using a rotary evaporator. The crude product will be a dark brown/black oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes:CH₂Cl₂ as the eluent. This affords this compound (7.95 g, 91% yield) as a pale yellow solid.[14]

Safety Note: This reaction uses toxic carbon monoxide gas under pressure and should only be performed in a well-ventilated fume hood behind a blast shield.

Protocol 2: Functionalization at the C3 Position via N-Chlorosuccinimide (NCS)

This protocol demonstrates a simple but effective method for functionalizing the indole nucleus of this compound at the electron-rich C3 position, a common step in elaborating the precursor for more complex syntheses.[1]

Reaction Scheme: this compound → Methyl 3-chloroindole-4-carboxylate

Materials & Equipment:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetic Acid

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Equipment for filtration and solvent evaporation

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove acetic acid and succinimide.

  • Drying: Dry the collected solid under vacuum to yield the desired methyl 3-chloroindole-4-carboxylate. The product can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

This compound is a versatile and powerful precursor in the synthesis of complex alkaloids. Its pre-functionalized C4 position provides a crucial strategic advantage for the construction of challenging polycyclic systems like the ergoline and spiro-oxindole cores found in lysergic acid and the rugulovasines, respectively. Modern synthetic methodologies, particularly those involving palladium-catalyzed reactions, have unlocked efficient pathways from this building block to high-value pharmaceutical targets.

The continued exploration of novel C-H functionalization and asymmetric catalysis techniques will undoubtedly expand the synthetic utility of this compound even further.[15] As researchers push the boundaries of molecular complexity, this humble precursor is poised to remain a cornerstone of alkaloid total synthesis, enabling the development of new therapeutic agents and a deeper understanding of the chemistry of life.

References

"biological significance of the indole-4-carboxylate scaffold"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the Indole-4-Carboxylate Scaffold

Abstract

The indole nucleus represents one of the most important structural scaffolds in medicinal chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a "privileged structure" in drug discovery.[3] This guide focuses specifically on the indole-4-carboxylate scaffold, a less explored but increasingly significant isomer. We will delve into its synthetic accessibility, diverse biological activities, underlying mechanisms of action, and future potential in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Indole Scaffold: A Foundation of Biological Activity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of biologically active molecules.[4] It is isosteric with tryptophan, an essential amino acid, allowing indole-containing molecules to mimic peptide structures and bind reversibly to a multitude of enzymes and receptors.[5][6] This inherent biocompatibility and chemical versatility have led to the development of numerous indole-based drugs, including the anti-inflammatory agent Indomethacin, the anti-migraine drug Eletriptan, and several vinca alkaloid anticancer agents.[4][7] While positions 2, 3, and 5 of the indole ring have been extensively studied, the indole-4-carboxylate motif offers unique steric and electronic properties that are now being harnessed to address complex therapeutic challenges.

Synthetic Accessibility: Building the Core

The utility of any scaffold in drug discovery is fundamentally linked to its synthetic tractability. The indole-4-carboxylate core is accessible through various established and innovative organic synthesis routes. Methyl indole-4-carboxylate, a key starting material, serves as a versatile building block for more complex derivatives.[8]

Modern synthetic strategies often employ palladium-catalyzed carbonylation and functionalization reactions to introduce the carboxylate group at the C4 position or to modify other positions on a pre-existing indole-4-carboxylate ring.[9] These methods provide a robust platform for creating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Below is a generalized workflow for the discovery of bioactive agents based on this scaffold, from synthesis to preclinical evaluation.

G cluster_0 Chemical Synthesis & Library Development cluster_1 Biological Screening & Hit Identification cluster_2 Preclinical Evaluation A Indole-4-carboxylate Core Synthesis B Scaffold Derivatization (e.g., Amide Coupling, C-H Functionalization) A->B C Compound Library Generation & Purification B->C D High-Throughput Screening (e.g., Cell Viability Assays) C->D Screening E Hit Confirmation & Dose-Response Analysis D->E F Hit-to-Lead Optimization (SAR Studies) E->F G In Vitro ADMET (Metabolic Stability, Permeability) F->G Lead Candidate H Mechanism of Action (Enzyme Assays, Western Blot) G->H I In Vivo Efficacy (Animal Models) H->I

Figure 1: Drug discovery workflow for indole-4-carboxylate derivatives.

Therapeutic Landscape: Key Biological Activities

The indole-4-carboxylate scaffold has demonstrated significant potential across multiple therapeutic areas. Its derivatives have been shown to exhibit potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[10][11] Derivatives of indole-4-carboxylate have emerged as potent agents against both hematological and solid tumors.[12][13] A key strategy involves conjugating the indole carboxylic acid moiety with other bioactive molecules to create hybrid compounds with enhanced potency and selectivity.[14]

Mechanism of Action: The anticancer effects of these derivatives are often multifaceted, targeting key cellular processes:

  • Tubulin Polymerization Inhibition: Like the famous vinca alkaloids, certain indole derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4]

  • Kinase Inhibition: Many cellular signaling pathways that drive cancer proliferation are regulated by protein kinases. Indole-based compounds, such as Sunitinib, are effective kinase inhibitors, and the indole-4-carboxylate scaffold is being actively explored for this purpose.[10]

  • Apoptosis Induction: Compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xl) proteins and inducing mitochondrial dysfunction.[10]

Quantitative Data Summary: The following table summarizes the growth inhibitory (GI₅₀) values for representative indole-carboxylate conjugates against various cancer cell lines, demonstrating their potent activity.

Compound IDDerivative TypeCancer Cell LineGI₅₀ (µM)Reference
7j Indole-3-acrylic acid conjugateLeukemia (CCRF-CEM)0.03[12][13]
7k Indole-3-carboxylic acid conjugateLeukemia (RPMI-8226)0.04[12][13]
7a Indole-2-carboxylic acid conjugateBreast (MCF7)<0.01[12][13]
Compound 2 Primaquine-indole carboxamideProstate (LNCaP)<10 (IC₅₀)[14]

Note: Data for various indole carboxylate isomers are shown to illustrate the general potency of the class. Specific data for the 4-carboxylate isomer is an active area of research.

Neurological Disorders

Neuroinflammation and oxidative stress are critical pathological pathways in neurodegenerative conditions like Parkinson's and Alzheimer's disease.[15][16] Indole derivatives, including those based on the indole-4-carboxylate scaffold, are being developed as multi-target agents to combat these complex diseases.[17][18]

Mechanism of Action:

  • Anti-Neuroinflammatory Effects: These compounds can suppress the activation of microglia, the brain's resident immune cells. A key target is the NLRP3 inflammasome, a protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and TNF-α.[15][16] By inhibiting this pathway, indole derivatives can reduce the chronic inflammation that drives neuronal damage.

  • Cholinesterase Inhibition: In Alzheimer's disease, maintaining levels of the neurotransmitter acetylcholine is a key therapeutic strategy. Certain indole derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine.[17]

  • Antioxidant Activity: By up-regulating antioxidant pathways (e.g., NRF2, SOD2), these compounds can mitigate the oxidative stress that contributes to neuronal cell death.[16]

G Pathogen Neurotoxin (e.g., MPP+) Microglia Microglia Activation Pathogen->Microglia NLRP3 NLRP3 Inflammasome Activation Microglia->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, TNF-α) Casp1->Cytokines Neuroinflammation Neuroinflammation & Oxidative Stress Cytokines->Neuroinflammation Death Neuronal Death Neuroinflammation->Death Indole Indole-4-carboxylate Derivative Indole->NLRP3 Inhibition

Figure 2: Inhibition of the NLRP3 inflammasome pathway by indole derivatives.
Antimicrobial and Enzyme Inhibition

The indole core is present in many compounds with potent antimicrobial properties.[5][19] A particularly promising area is the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[20] While much of the initial work focused on indole-2-carboxylates as β-lactam mimics, the broader indole carboxylate scaffold is a validated starting point for developing novel antibacterial agents.[20][21]

Beyond MBLs, the scaffold has shown inhibitory activity against a range of other enzymes, making it a versatile tool for target-based drug design:

  • Isoprenylcysteine Carboxyl Methyltransferase (Icmt): An enzyme involved in post-translational modification of proteins crucial for cell growth; its inhibition is a strategy for cancer therapy.[22]

  • Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of this enzyme is an established treatment for Type 2 diabetes.[23]

Field-Proven Methodologies: A Protocol for Assessing Anti-Inflammatory Activity

To ensure scientific integrity, protocols must be robust and self-validating. The following is a detailed methodology for evaluating the anti-inflammatory potential of a novel indole-4-carboxylate derivative using a cell-based nitric oxide (NO) assay. This protocol is based on methodologies described for assessing neuroinflammation in microglial cell lines.[15][16]

Objective: To determine the IC₅₀ of a test compound (e.g., an indole-4-carboxylate derivative) for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in a murine macrophage cell line (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (for nitrite determination)

  • Cell Viability Assay Kit (e.g., MTT or PrestoBlue™)

  • 96-well cell culture plates

Experimental Protocol:

  • Cell Seeding:

    • Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound (TC) in DMEM. A typical final concentration range would be 0.1 µM to 100 µM.

    • Important: Keep the final DMSO concentration constant across all wells and below 0.5% to avoid solvent toxicity.

    • Aspirate the old media from the cells and add 100 µL of media containing the respective TC concentrations.

    • Include "vehicle control" wells (containing only DMSO at the same final concentration) and "untreated" wells (media only).

    • Pre-incubate the cells with the TC for 2 hours.

  • Inflammatory Stimulation:

    • Add LPS to all wells (except the "untreated" control) to a final concentration of 1 µg/mL.

    • Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Follow the manufacturer's instructions for the Griess Reagent Kit to measure the nitrite concentration (a stable proxy for NO). This typically involves adding Sulfanilamide and NED solutions and measuring absorbance at ~540 nm.

    • Calculate the percentage of NO inhibition for each TC concentration relative to the LPS-only (vehicle) control.

  • Cell Viability Assessment (Self-Validating Step):

    • Causality Check: It is crucial to determine if the reduction in NO is due to specific anti-inflammatory activity or simply due to cytotoxicity.

    • To the remaining cells in the original plate, add 100 µL of fresh media and perform a standard cell viability assay (e.g., MTT).

    • A compound is considered a valid "hit" only if it significantly reduces NO production at concentrations that do not cause significant cell death (>90% viability).

  • Data Analysis:

    • Plot the percentage of NO inhibition against the log of the TC concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Future Perspectives and Conclusion

The indole-4-carboxylate scaffold is a promising and relatively underexploited platform for drug discovery. While its siblings at the 2- and 3-positions have seen widespread success, the unique chemical nature of the 4-carboxylate isomer offers new opportunities for creating molecules with novel pharmacological profiles.

Future research should focus on:

  • Expanding Chemical Diversity: Utilizing modern synthetic methods to build larger and more diverse libraries of indole-4-carboxylate derivatives.

  • Multi-Target Drug Design: Intentionally designing single molecules that can modulate multiple targets, a crucial strategy for complex diseases like cancer and neurodegeneration.[17]

  • Pharmacokinetic Optimization: Early assessment and optimization of ADMET properties to improve the drug-like characteristics of lead compounds.[24]

References

Initial Investigations into the Reactivity of Methyl Indole-4-carboxylate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of methyl indole-4-carboxylate, a versatile building block in medicinal chemistry and materials science.[1] By analyzing the electronic and steric influences of the C4-ester functionality, this document offers a predictive framework for its behavior in key synthetic transformations. Detailed, field-proven protocols for electrophilic substitution, N-functionalization, and protecting group strategies are presented, underpinned by mechanistic insights and supported by authoritative literature. This guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals.[2] Strategic functionalization of the indole ring is paramount in modulating the biological activity of these molecules. This compound presents a unique starting point for the synthesis of complex indole derivatives due to the presence of the electron-withdrawing ester group on the carbocyclic ring. This substituent significantly influences the electron density distribution within the indole system, thereby altering its inherent reactivity patterns. Understanding and predicting these alterations is crucial for designing efficient and selective synthetic routes. This guide will dissect the reactivity of this compound, offering both theoretical grounding and practical, actionable protocols.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of the starting material is the foundation of any synthetic investigation. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Appearance Off-white to pale yellow crystalline solid[1]
Melting Point 68-71 °C[1]
CAS Number 39830-66-5[1]

The structural integrity of this compound can be confirmed by a combination of spectroscopic techniques.

SpectroscopyKey Features
¹H NMR Signals corresponding to the indole N-H, aromatic protons on both rings, and the methyl ester protons.
¹³C NMR Resonances for all 10 carbon atoms, including the characteristic carbonyl signal of the ester.
IR Spectroscopy Absorption bands for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

An efficient synthesis of the title compound is a prerequisite for its use in further chemical explorations. A reliable method involves a palladium-catalyzed N-heteroannulation of a substituted 2-nitrostyrene derivative.[3]

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence cluster_product Final Product 2-methyl-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate Bromination Bromination (NBS, AIBN) 2-methyl-3-nitrobenzoate->Bromination Step 1 Wittig_Reaction Wittig Reaction (PPh₃, then base) Bromination->Wittig_Reaction Step 2 Pd_Catalyzed_Cyclization Pd-catalyzed N-heteroannulation (CO, PPh₃, Pd(OAc)₂) Wittig_Reaction->Pd_Catalyzed_Cyclization Step 3 MI4C This compound Pd_Catalyzed_Cyclization->MI4C

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.[3]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by chromatography to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Wittig Reaction

  • To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in an appropriate solvent (e.g., toluene), add triphenylphosphine and heat the mixture to form the corresponding phosphonium salt.

  • After cooling, treat the phosphonium salt with a base (e.g., sodium ethoxide) to generate the ylide.

  • Add paraformaldehyde to the ylide solution and stir at room temperature to afford methyl 2-ethenyl-3-nitrobenzoate.

Step 3: Palladium-Catalyzed N-Heteroannulation

  • In a pressure vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate, triphenylphosphine, and palladium(II) acetate in acetonitrile.

  • Pressurize the vessel with carbon monoxide (CO) and heat the reaction mixture.

  • After the reaction is complete, cool the vessel, release the pressure, and concentrate the mixture.

  • Purify the crude product by column chromatography to obtain this compound.

Predicted Reactivity: The Influence of the C4-Ester Group

The electron-withdrawing nature of the methyl carboxylate group at the C4 position is expected to significantly impact the reactivity of the indole ring.

Reactivity_Prediction MI4C This compound EWG Electron-Withdrawing -CO₂Me at C4 MI4C->EWG N_Functionalization N-Functionalization MI4C->N_Functionalization Nucleophilic_Reactions Nucleophilic Reactions MI4C->Nucleophilic_Reactions Deactivation Deactivation of Benzene Ring EWG->Deactivation Pyrrole_Reactivity Reduced Pyrrole Ring Reactivity EWG->Pyrrole_Reactivity Electrophilic_Sub Electrophilic Substitution Deactivation->Electrophilic_Sub Pyrrole_Reactivity->Electrophilic_Sub C3_Attack Favored at C3 (still most nucleophilic) Electrophilic_Sub->C3_Attack Other_Positions Potential for C6/C7 substitution Electrophilic_Sub->Other_Positions Ester_Hydrolysis Ester Hydrolysis Nucleophilic_Reactions->Ester_Hydrolysis

Caption: Predicted reactivity pathways of this compound.

Electrophilic Aromatic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C3 position. However, the C4-ester group deactivates the entire ring system towards electrophilic attack. Despite this deactivation, the C3 position is expected to remain the most nucleophilic site due to stabilization of the cationic intermediate by the nitrogen lone pair. Electrophilic substitution on indoles bearing electron-withdrawing groups on the benzene ring often leads to substitution at the C3 position, with potential for substitution at C6 or C7 depending on the reaction conditions and the nature of the electrophile.[4]

Key Transformations and Experimental Protocols

The following sections provide detailed protocols for key reactions, offering a starting point for the exploration of this compound's synthetic utility.

Nitration

Nitration of indoles with electron-withdrawing groups can be challenging due to the deactivated nature of the ring. Careful selection of nitrating agents and reaction conditions is crucial to achieve selective mononitration.

Proposed Protocol:

  • Dissolve this compound in a suitable solvent such as acetic anhydride or a mixture of sulfuric and nitric acid at a low temperature (e.g., 0 °C).[5][6]

  • Slowly add the nitrating agent (e.g., fuming nitric acid or a pre-formed nitronium tetrafluoroborate) while maintaining the low temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it onto ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the nitrated indole. The major product is anticipated to be methyl 3-nitroindole-4-carboxylate, with the potential formation of other isomers.[4]

Halogenation

Direct halogenation of the indole ring can be achieved using various halogenating agents. The regioselectivity will be influenced by the C4-ester group.

Proposed Protocol (Bromination):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • At a controlled temperature (e.g., 0 °C to room temperature), add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) dropwise.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by chromatography or recrystallization. The primary product is expected to be the 3-bromo derivative.

Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles typically occurs at the C3 position. The deactivating effect of the C4-ester will necessitate harsher conditions or more reactive acylating agents.

Proposed Protocol:

  • To a solution of this compound in a non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) at low temperature.[7][8][9]

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by adding it to a mixture of ice and hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the resulting 3-acylindole derivative by column chromatography.

N-Functionalization

The indole nitrogen can be functionalized through alkylation or acylation. These reactions typically require a base to deprotonate the N-H group.

N-Alkylation Protocol:

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride or potassium carbonate.[10]

  • Stir the mixture until the deprotonation is complete.

  • Add the alkylating agent (e.g., an alkyl halide or sulfate) and continue stirring at an appropriate temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product.

  • Purify the N-alkylated indole by chromatography.

N-Acylation Protocol:

  • Similar to N-alkylation, deprotonate the indole nitrogen with a suitable base.

  • Add the acylating agent (e.g., an acyl chloride or anhydride).

  • Work up the reaction as described for N-alkylation to obtain the N-acylindole derivative.[11]

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be a valuable intermediate for further transformations.

Protocol:

  • Dissolve this compound in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain indole-4-carboxylic acid.

Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions.

Protecting_Groups MI4C This compound Protection Protection (e.g., Boc₂O, TsCl) MI4C->Protection Protected_Indole N-Protected This compound Protection->Protected_Indole Further_Reactions Further Transformations Protected_Indole->Further_Reactions Deprotection Deprotection (e.g., TFA, Cs₂CO₃) Further_Reactions->Deprotection Final_Product Functionalized Indole Deprotection->Final_Product

Caption: General workflow for using N-protecting groups.

Common Protecting Groups and Their Introduction/Removal
Protecting GroupIntroduction ReagentDeprotection ConditionsReference
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O), DMAPTrifluoroacetic acid (TFA) or HCl in dioxane
Ts (Tosyl) p-Toluenesulfonyl chloride (TsCl), baseCesium carbonate in THF/MeOH
SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, baseTetrabutylammonium fluoride (TBAF)

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized indole derivatives. The electron-withdrawing nature of the C4-ester group significantly influences its reactivity, primarily by deactivating the ring towards electrophilic attack. Nevertheless, selective transformations can be achieved through careful control of reaction conditions. This guide provides a foundational understanding of its reactivity and offers practical, adaptable protocols for key synthetic manipulations. The insights and procedures detailed herein are intended to facilitate the innovative application of this compound in the fields of drug discovery and materials science.

References

Methodological & Application

Introduction: The Strategic Advantage of the Batcho-Leimgruber Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Batcho-Leimgruber Synthesis of Methyl Indole-4-carboxylate

The indole nucleus is a cornerstone of pharmacologically active compounds, making its efficient synthesis a critical task for medicinal chemists and drug development professionals.[1] Among the various methods available, the Batcho-Leimgruber indole synthesis stands out as a powerful and versatile strategy for constructing the indole ring system.[2] Developed by Willy Leimgruber and Andrew Batcho at Hoffmann-La Roche, this two-step process offers significant advantages over classical methods like the Fischer indole synthesis.[3][4]

The primary benefits include high yields, mild reaction conditions, and the ability to produce indoles that are unsubstituted at the 2 and 3 positions directly.[3][4] The synthesis begins with readily available o-nitrotoluenes, transforming them first into a β-dialkylamino-2-nitrostyrene intermediate (an enamine), which then undergoes reductive cyclization to form the desired indole.[3] This methodology has proven invaluable in the synthesis of numerous biologically active molecules.[4]

This guide provides a detailed protocol and in-depth scientific insights for the synthesis of this compound, a key building block in pharmaceutical research, using the Batcho-Leimgruber approach.

Reaction Mechanism: A Tale of Two Steps

The synthesis proceeds through two distinct and mechanistically elegant stages: enamine formation and reductive cyclization. The entire process leverages the enhanced acidity of the benzylic protons of the o-nitrotoluene starting material, a direct consequence of the electron-withdrawing nitro group.[1][2]

Step 1: Enamine Formation

The initial step involves the condensation of an o-nitrotoluene derivative with an amide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction can be accelerated by the addition of a secondary amine like pyrrolidine, which displaces dimethylamine from DMF-DMA to generate a more reactive aminomethylating agent.[3] The mildly basic conditions facilitate the deprotonation of the acidic methyl group on the nitrotoluene. The resulting carbanion attacks the reactive acetal, leading to the formation of the enamine intermediate after the elimination of methanol.[1][3] These enamine intermediates possess an extended electronic conjugation between the electron-donating amino group and the electron-withdrawing nitro group, which often imparts them with a characteristic intense red color.[3]

Step 2: Reductive Cyclization

In the final step, the nitro group of the enamine is reduced to an amine. This is immediately followed by a spontaneous intramolecular cyclization, where the newly formed aniline attacks the enamine double bond. The sequence concludes with the elimination of the dialkylamine (e.g., dimethylamine or pyrrolidine) to yield the aromatic indole ring.[3][5] A variety of reducing agents can be employed for this transformation, offering flexibility to accommodate other functional groups within the molecule. Common choices include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂).[3][4]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of Raney Nickel, or formic acid/formates.[3][6][7] This approach avoids the need for pressurized hydrogen gas.[6]

  • Chemical Reduction: Reagents such as stannous chloride (SnCl₂), sodium hydrosulfite (Na₂S₂O₄), iron in acetic acid, or titanium(III) chloride (TiCl₃).[3][4]

The choice of reductant allows the synthesis to be tailored to specific substrates and laboratory capabilities.[4]

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall workflow and the core mechanism of the synthesis.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization Start Methyl 3-methyl-2-nitrobenzoate Reagent1 DMF-DMA, Pyrrolidine Heat (DMF) Start->Reagent1 Enamine Intermediate Enamine (Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate) Reagent1->Enamine Reagent2 Reducing Agent (e.g., H₂, Pd/C) Enamine->Reagent2 Product Final Product (this compound) Reagent2->Product

Caption: Workflow for the Batcho-Leimgruber synthesis of this compound.

G A o-Nitrotoluene Derivative B Enamine Intermediate (Red Colored) A->B C Amino Enamine B->C D Cyclized Intermediate (2-Aminoindoline) C->D E Indole Product D->E

Caption: Core mechanistic transformations in the Batcho-Leimgruber synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of this compound starting from methyl 3-methyl-2-nitrobenzoate.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reductive cyclization step, especially when using hydrogen gas, requires appropriate safety measures.[8]

Part A: Synthesis of Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate (Enamine Intermediate)
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methyl-2-nitrobenzoate (1.0 eq).

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) as the solvent. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.5 eq).

  • Reaction: Heat the reaction mixture at 110-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a deep red-colored solution is a strong indicator of enamine formation.[3]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol or isopropanol to remove impurities.

    • Dry the resulting red solid under vacuum to yield the crude enamine intermediate. This product is often of sufficient purity for the next step.

Part B: Reductive Cyclization to this compound

This procedure uses catalytic hydrogenation, a clean and efficient method.[4]

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr apparatus), dissolve the enamine intermediate from Part A (1.0 eq) in a suitable solvent such as benzene, methanol, or ethyl acetate.[4]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the enamine).

  • Hydrogenation:

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the mixture vigorously at room temperature. The reaction is often exothermic, so initial cooling may be necessary for large-scale reactions.[8]

    • Monitor the reaction by observing hydrogen uptake and/or by TLC analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.

Quantitative Data Summary

ReagentMW ( g/mol )Molar Eq.Typical Amount (for 10 mmol scale)
Part A: Enamine Formation
Methyl 3-methyl-2-nitrobenzoate195.161.01.95 g
DMF-DMA119.161.51.79 g (2.0 mL)
Pyrrolidine71.120.50.36 g (0.42 mL)
Part B: Reductive Cyclization
Enamine Intermediate250.251.02.50 g (assuming 100% yield)
10% Palladium on CarbonN/Acatalyst125 - 250 mg
Product
This compound175.18-Expected Yield: 70-85%

Field-Proven Insights and Troubleshooting

  • Why Pyrrolidine? While DMF-DMA alone can effect the condensation, the addition of pyrrolidine forms a more reactive N,N-dimethylformamide-pyrrolidine acetal in situ, which significantly accelerates the rate of enamine formation.[3]

  • Choice of Reductant: Catalytic hydrogenation is often the method of choice due to its high efficiency and clean workup (the only byproduct is water).[4] However, for substrates with sensitive functional groups that could be reduced (e.g., benzyl ethers, alkenes), chemical reductants like iron/acetic acid or TiCl₃ may be preferred.[3][4][9]

  • Monitoring the Reaction: The disappearance of the red color of the enamine during the reductive cyclization is a useful visual cue that the reaction is proceeding. However, TLC or LC-MS should always be used for accurate monitoring.

  • Potential Side Reaction: During hydrogenation, over-reduction of the enamine double bond can sometimes occur, leading to the formation of 2-aminophenylethylamine byproducts.[4] These are typically formed in low yields and can be easily separated from the neutral indole product during workup or chromatography.[4]

  • Exothermic Reaction: The reduction of a nitro group is a highly exothermic process.[8] For larger scale reactions, careful control of temperature and addition rates of reagents (or hydrogen pressure) is critical to ensure safety.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous pharmacologically active compounds, including neurotransmitters, anti-migraine agents, and anti-cancer drugs. Specifically, methyl indole-4-carboxylate serves as a crucial building block for the synthesis of a variety of complex therapeutic agents. Its functional group at the 4-position provides a versatile handle for further chemical modifications. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indoles, offering milder conditions, greater functional group tolerance, and higher yields compared to classical methods like the Fischer indole synthesis.[1][2] This document provides a detailed guide to the palladium-catalyzed synthesis of this compound, focusing on practical, field-proven methodologies.

Key Palladium-Catalyzed Strategies for Indole Synthesis

Several powerful palladium-catalyzed methods can be employed for the synthesis of the indole core.[3] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of this compound, the most direct approaches involve the formation of the pyrrole ring onto a pre-functionalized benzene ring.

Featured Method: The Larock Indole Synthesis

The Larock indole synthesis is a highly versatile and convergent method that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne in a single step.[4][5] This heteroannulation reaction is catalyzed by a palladium complex and proceeds with high regioselectivity.[2][4] To synthesize this compound via this method, the key starting material is methyl 2-amino-3-iodobenzoate.

Reaction Principle:

The synthesis of this compound via the Larock reaction would involve the palladium-catalyzed coupling of methyl 2-amino-3-iodobenzoate with an alkyne, followed by an intramolecular cyclization. The choice of alkyne will determine the substituents at the 2- and 3-positions of the resulting indole. For the synthesis of unsubstituted this compound at these positions, a two-step approach involving an initial Sonogashira coupling followed by cyclization is more practical.

Experimental Protocols

Protocol 1: Synthesis of the Key Precursor: Methyl 2-amino-3-iodobenzoate

Rationale: The synthesis of the ortho-iodoaniline precursor is a critical first step. Direct iodination of methyl 2-aminobenzoate provides a straightforward route to this key intermediate.[6]

Materials:

  • Methyl 2-aminobenzoate

  • N-Iodosuccinimide (NIS)

  • Concentrated Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-aminobenzoate (1 equivalent) in concentrated acetic acid.

  • Add N-iodosuccinimide (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a stirred mixture of saturated sodium bicarbonate solution and ice.

  • Extract the aqueous mixture with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 2-amino-3-iodobenzoate.[7]

Protocol 2: Larock-Type Synthesis of Methyl 2,3-Disubstituted Indole-4-carboxylates

Rationale: This protocol outlines the direct, one-pot synthesis of a 2,3-disubstituted indole-4-carboxylate, demonstrating the power of the Larock heteroannulation.[4][8]

Materials:

  • Methyl 2-amino-3-iodobenzoate

  • Disubstituted Alkyne (e.g., Diphenylacetylene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Lithium Chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add methyl 2-amino-3-iodobenzoate (1 equivalent), the disubstituted alkyne (1.2 equivalents), potassium carbonate (2 equivalents), and lithium chloride (1 equivalent).

  • Add anhydrous DMF to the tube.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a small amount of anhydrous DMF.

  • Add the catalyst solution to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2,3-disubstituted indole-4-carboxylate.

Protocol 3: Two-Step Sonogashira Coupling and Cyclization for this compound

Rationale: For the synthesis of this compound without substituents at the 2- and 3-positions, a two-step sequence is often more effective. First, a Sonogashira coupling introduces a terminal alkyne, which then undergoes a palladium- or copper-catalyzed intramolecular cyclization. This approach offers greater control and is applicable to a wider range of substrates.[9][10]

Step A: Sonogashira Coupling of Methyl 2-amino-3-iodobenzoate with Trimethylsilylacetylene

Materials:

  • Methyl 2-amino-3-iodobenzoate

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add methyl 2-amino-3-iodobenzoate (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).

  • Add anhydrous THF and triethylamine.

  • Add trimethylsilylacetylene (1.5 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield methyl 2-amino-3-((trimethylsilyl)ethynyl)benzoate.

Step B: Deprotection and Cyclization

Materials:

  • Methyl 2-amino-3-((trimethylsilyl)ethynyl)benzoate

  • Potassium Carbonate (K₂CO₃)

  • Methanol

  • Palladium(II) Chloride (PdCl₂)

  • Acetonitrile

Procedure:

  • Dissolve the product from Step A in methanol and add potassium carbonate (2 equivalents). Stir at room temperature for 1-2 hours to remove the trimethylsilyl group.

  • After deprotection is complete (monitored by TLC), neutralize the mixture with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and then dissolve the crude methyl 2-amino-3-ethynylbenzoate in acetonitrile.

  • Add palladium(II) chloride (5 mol%) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, filter through celite, and concentrate the solvent.

  • Purify the residue by column chromatography to afford this compound.

Mechanistic Insights

The palladium-catalyzed synthesis of indoles proceeds through a series of well-defined catalytic cycles. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Catalytic Cycle of the Larock Indole Synthesis

The Larock indole synthesis is believed to proceed through the following key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the ortho-iodoaniline to form an arylpalladium(II) complex.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond.

  • Intramolecular Aminopalladation: The nitrogen of the aniline attacks the palladium-bound alkene in an intramolecular fashion, forming a six-membered palladacycle.

  • Reductive Elimination: The final step is a reductive elimination that forms the indole C-N bond and regenerates the active Pd(0) catalyst.

Larock_Indole_Synthesis pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition arpd_complex Ar-Pd(II)-I L₂ oxidative_addition->arpd_complex alkyne_coordination Alkyne Coordination & Insertion arpd_complex->alkyne_coordination vinylpd_complex Vinyl-Pd(II) Complex alkyne_coordination->vinylpd_complex aminopalladation Intramolecular Aminopalladation vinylpd_complex->aminopalladation palladacycle Palladacycle aminopalladation->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) indole Indole Product reductive_elimination->indole

Caption: Catalytic cycle of the Larock indole synthesis.

Alternative Palladium-Catalyzed Routes

While the Larock synthesis is a powerful tool, other palladium-catalyzed reactions can also be adapted for the synthesis of this compound.

  • Heck Reaction: An intramolecular Heck reaction of an appropriately substituted N-allyl-2-haloaniline can lead to the formation of an indole ring. For the target molecule, this would require a more complex starting material. However, this strategy is valuable for constructing C3,C4-disubstituted indoles.[11][12][13]

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation.[14] While typically used for intermolecular couplings, intramolecular variants can be employed for indole synthesis. A multicomponent approach combining a Buchwald-Hartwig amination with an arene-alkene coupling has been reported for the synthesis of highly substituted indoles.[1]

Data Summary

MethodKey Starting MaterialsCatalyst SystemTypical ConditionsAdvantages
Larock Synthesis ortho-Iodoaniline derivative, Disubstituted alkynePd(OAc)₂, PPh₃100 °C, DMFConvergent, one-pot
Sonogashira/Cyclization ortho-Iodoaniline derivative, Terminal alkynePdCl₂(PPh₃)₂, CuIRT to RefluxHigh control, versatile
Intramolecular Heck N-allyl-2-haloaniline derivativePd(OAc)₂, Ligand80-120 °CGood for specific substitutions
Buchwald-Hartwig ortho-Bromoaniline, Ketone/AldehydePd₂(dba)₃, DPPF130 °C, TolueneMulticomponent potential

Troubleshooting and Optimization

  • Low Yields in Larock Synthesis: Ensure anhydrous conditions and an inert atmosphere. The choice of base and the presence of chloride salts (e.g., LiCl) can significantly impact the reaction rate and yield.[4]

  • Side Reactions in Sonogashira Coupling: Homocoupling of the alkyne (Glaser coupling) can be a side reaction. Using copper-free Sonogashira conditions can mitigate this issue.[9]

  • Regioselectivity Issues: In cases of unsymmetrical alkynes in the Larock synthesis, the regioselectivity is influenced by steric and electronic factors. The bulkier substituent on the alkyne typically directs the regiochemical outcome.[2]

Conclusion

Palladium-catalyzed reactions offer a robust and versatile platform for the synthesis of this compound and its derivatives. The Larock indole synthesis and the two-step Sonogashira coupling/cyclization sequence are particularly effective strategies, providing access to this important synthetic intermediate under relatively mild conditions. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final indole product. Careful optimization of reaction parameters, guided by a sound understanding of the underlying catalytic cycles, is key to achieving high yields and purity.

References

Application Notes and Protocols for the Utilization of Methyl Indole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its structural and electronic properties allow for diverse interactions with a wide array of biological targets, making it a fertile starting point for drug discovery campaigns.[4][5] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][6]

Methyl indole-4-carboxylate, in particular, serves as a versatile and strategically valuable building block. The ester at the 4-position provides a convenient handle for synthetic modification, while the indole core offers multiple sites for functionalization, enabling the generation of diverse chemical libraries with tailored pharmacological profiles.[7][8] This guide provides an in-depth exploration of the practical applications of this compound in a drug discovery workflow, complete with detailed protocols and the scientific rationale behind each experimental step.

PART 1: Synthesis of Bioactive Molecules from this compound

A key application of this compound is as a starting material for the synthesis of targeted therapeutic agents.[8] One such class of compounds are inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[9]

Protocol 1: Synthesis of (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-4-carboxylic acid methyl ester, a TDO Inhibitor Precursor

This protocol is adapted from a general method for synthesizing pyridyl-ethenyl-indoles.[9]

Objective: To synthesize a vinyl-substituted indole, a common pharmacophore in kinase and dioxygenase inhibitors, starting from this compound.

Materials:

  • This compound

  • 3-Pyridinecarboxaldehyde

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and 3-pyridinecarboxaldehyde (1.2 equivalents) in acetic anhydride (10 volumes).

  • Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to yield the pure (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-4-carboxylic acid methyl ester as a solid.[9]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as both the solvent and a dehydrating agent, facilitating the condensation reaction.

  • Potassium Carbonate: A mild base used to deprotonate the indole N-H and facilitate the reaction.

  • Reflux Conditions: Provide the necessary activation energy for the condensation to occur at a reasonable rate.

  • Aqueous Work-up: Removes inorganic salts and water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acetic acid.

  • Column Chromatography: A standard method for purifying organic compounds based on their polarity, essential for obtaining a high-purity final product for biological testing.

PART 2: High-Throughput Screening (HTS) and Biological Evaluation

Once a library of compounds is synthesized from this compound, the next step is to screen them for biological activity. The choice of assay depends on the therapeutic target of interest. Given that indole derivatives are known to inhibit various kinases, a generic kinase inhibitor HTS protocol is presented here, which can be adapted for specific kinases like JNK3.[4][10]

Workflow for a Kinase Inhibitor High-Throughput Screen

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Library Dilution (Derived from this compound) Dispense Dispense Compounds & Controls (DMSO) Compound_Prep->Dispense Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Enzyme Add Kinase Enzyme Reagent_Prep->Add_Enzyme Dispense->Add_Enzyme Initiate_Rxn Initiate Reaction (Add Substrate/ATP) Add_Enzyme->Initiate_Rxn Incubate Incubate at RT Initiate_Rxn->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure Signal (Luminescence) Detect->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Hit_ID Identify 'Hits' (Inhibition > Threshold) Calc_Inhibition->Hit_ID Dose_Response Dose-Response Curve & IC50 Determination Hit_ID->Dose_Response TargetID_Workflow cluster_start Starting Point cluster_methods Target Identification Methods cluster_validation Target Validation Active_Compound Bioactive Compound (from Phenotypic Screen) Affinity_Chromo Affinity Chromatography (Chemical Proteomics) Active_Compound->Affinity_Chromo Parallel Approaches Expression_Cloning Expression Cloning Active_Compound->Expression_Cloning Parallel Approaches Genetic_Screens Genetic Screens (CRISPR/shRNA) Active_Compound->Genetic_Screens Parallel Approaches Biochem_Assay Biochemical Assays (e.g., Binding, Enzyme Activity) Affinity_Chromo->Biochem_Assay Expression_Cloning->Biochem_Assay Cell_Assay Cellular Assays (Target Knockdown/Overexpression) Genetic_Screens->Cell_Assay Final_Target Validated Target(s) Biochem_Assay->Final_Target Cell_Assay->Final_Target

References

Application Notes and Protocols: Strategic Derivatization of Methyl Indole-4-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Versatility of Methyl Indole-4-carboxylate

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4][5][6] Its prevalence in approved drugs, from the anti-cancer vinca alkaloids to the anti-inflammatory indomethacin, underscores its status as a "privileged scaffold"—a framework with a high affinity for diverse biological targets.[3][4][6] The structural versatility of the indole ring, with its multiple sites for modification, allows chemists to systematically tune a molecule's pharmacological profile, a critical process in modern drug discovery.[3]

This compound emerges as a particularly valuable and strategic starting material for building libraries of novel drug candidates.[7][8][9] This building block offers a unique combination of reactive sites: the indole nitrogen (N1), the electron-rich pyrrole ring (C2 and C3), the less reactive benzene ring (C5, C6, C7), and a versatile ester functional group at the C4 position. This ester can act as a synthetic handle for further elaboration or as a directing group to influence the regioselectivity of subsequent reactions. These application notes provide a detailed guide to the strategic derivatization of this compound, explaining the causality behind key experimental choices and providing field-proven protocols for researchers in drug development.

Part 1: Functionalization of the Indole Nitrogen (N1)

The N-H bond of the indole core is a primary site for modification. Derivatization at this position can profoundly impact a compound's physicochemical properties, such as solubility and lipophilicity, and can be crucial for modulating binding interactions with a biological target. Furthermore, substitution at N1 prevents its participation in hydrogen bonding, which can be desirable for certain target classes, and blocks potential metabolic N-dealkylation pathways.

Key Strategies: N-Alkylation and N-Arylation

1. N-Alkylation: This is a fundamental transformation for introducing alkyl groups onto the indole nitrogen. Classical conditions involve the deprotonation of the indole N-H with a base, followed by nucleophilic attack on an alkyl halide.[10] The choice of base and solvent is critical for achieving high regioselectivity for N-alkylation over potential C-alkylation.[11] While strong bases like sodium hydride (NaH) in DMF are effective, milder conditions using potassium carbonate (K2CO3) in acetonitrile can often provide cleaner reactions and better yields.[11] More modern, greener approaches may utilize dialkyl carbonates as the alkylating agent with a catalytic amount of a base.[12]

2. N-Arylation (Buchwald-Hartwig Amination): For introducing aryl or heteroaryl substituents, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[13] This powerful cross-coupling reaction enables the formation of a carbon-nitrogen bond between the indole nitrogen and an aryl halide or triflate.[14][15] The success of this reaction hinges on the careful selection of a palladium precatalyst, a sterically hindered phosphine ligand (e.g., XPhos, SPhos), and a suitable base.[13]

N_Functionalization_Workflow start This compound strategy Select Strategy start->strategy reagent Choose Reagent: - Alkyl Halide - Aryl Halide/Triflate alkylation N-Alkylation (e.g., K2CO3, MeCN) reagent->alkylation Alkyl arylation N-Arylation (Buchwald-Hartwig) reagent->arylation Aryl strategy->reagent Based on target moiety product_n_alkyl N-Alkyl Indole Derivative alkylation->product_n_alkyl product_n_aryl N-Aryl Indole Derivative arylation->product_n_aryl

Caption: Workflow for N1-functionalization of the indole scaffold.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a robust and widely applicable method for the N-alkylation of this compound using potassium carbonate.

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.2 equiv)

    • Potassium carbonate (K2CO3), anhydrous (2.5 equiv)

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration of the indole).

    • Add the alkyl halide dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-24 hours.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.[11]

Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig)

This protocol outlines the palladium-catalyzed N-arylation of this compound with an aryl bromide.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl bromide (1.1 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

    • XPhos (Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine) (5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add the this compound and the aryl bromide.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110°C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reactions are typically complete in 4-18 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, then dry over Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[13][14]

Part 2: C-H Functionalization of the Pyrrole Ring (C2 & C3)

The C2 and C3 positions of the indole are highly important for modulating biological activity. Due to the electron-rich nature of the pyrrole ring, the C3 position is the most nucleophilic and is the default site for electrophilic aromatic substitution.[16] The C2 position, while less nucleophilic, can be targeted through modern C-H activation strategies, especially when the C3 position is blocked or when specific directing groups are employed.[2][16][17]

Key Strategies: C3-Alkylation and C2-Arylation

1. C3-Alkylation: Direct C3-alkylation can be challenging but is highly valuable. Traditional Friedel-Crafts reactions can be effective, but modern methods offer broader scope and milder conditions.[18] For example, transition-metal-free reactions using alcohols as alkylating agents via a hydrogen autotransfer mechanism provide an efficient and green alternative.[1][19]

2. C2-Arylation (Direct C-H Activation): The direct arylation of the C2 position has become a powerful tool in medicinal chemistry. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be performed directly on the C2-H bond, coupling it with an arylboronic acid.[20] This reaction is often favored for N-protected indoles and proceeds in the presence of an oxidant (air is often sufficient) and a palladium catalyst like Pd(TFA)₂ or Pd(OAc)₂.[20] It is a highly atom-economical method for generating C2-arylindoles.

Suzuki_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_aryl R-Pd(II)L_n-Ar pd2_halide->pd2_aryl Transmetalation (Ar-B(OR)2) pd2_aryl->pd0 product R-Ar pd2_aryl->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Direct C2-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the direct C-H arylation of indoles.[20] Note: The N1 position of the this compound should be protected (e.g., as N-Me or N-Boc) prior to this reaction to ensure C2 selectivity.

  • Materials:

    • N-Protected this compound (1.0 equiv)

    • Arylboronic acid (2.0 equiv)

    • Palladium(II) trifluoroacetate (Pd(TFA)₂) (5 mol%)

    • 1,4-Dioxane and Water (3:1 mixture)

  • Procedure:

    • To a reaction vial, add the N-protected this compound, arylboronic acid, and Pd(TFA)₂.

    • Add the 1,4-dioxane/water solvent mixture (to a concentration of approx. 0.5 M).

    • Leave the vial open to the air (air acts as the oxidant) and stir vigorously at room temperature.

    • Monitor the reaction by LC-MS. Reaction times can vary from 4 to 12 hours.

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Dilute the residue with ethyl acetate and wash with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the 2-arylated indole.[20]

Table 1: Comparison of C2-Arylation Conditions

ParameterCondition ACondition BRationale
Catalyst Pd(TFA)₂Pd(OAc)₂Both are effective Pd(II) sources for C-H activation.
Solvent Dioxane/H₂OAcetic AcidSolvent choice can influence reaction rate and solubility.
Oxidant Air (O₂)Benzoquinone (BQ)Air is a green oxidant; BQ can be faster but adds waste.
Temperature Room Temp80 - 100 °CHigher temperatures may be needed for less reactive substrates.
Yield Good to ExcellentModerate to GoodConditions must be optimized for each substrate pairing.

Part 3: C-H Functionalization of the Benzene Ring (C4-C7)

Functionalization of the benzenoid C4-C7 positions is significantly more challenging than the pyrrole ring due to their lower intrinsic reactivity.[16] Achieving regioselectivity at these positions almost invariably requires a directing group strategy, where a functional group on the indole scaffold coordinates to a transition metal catalyst and directs it to a specific, often ortho, C-H bond for activation.[16][21]

Key Strategy: Directing Group-Assisted C-H Activation

A directing group (DG), which can be the C4-ester itself or a group installed at the N1 position, forms a metallacycle with a catalyst (e.g., Pd, Rh, Ru).[22][23][24] This brings the catalytic center into close proximity to a specific C-H bond (e.g., C5 or C7), enabling its selective cleavage and subsequent functionalization (e.g., arylation, alkylation, or alkenylation). While the C4-ester of our substrate could potentially direct to the C5 position, many established protocols utilize directing groups at N1 to target C7 or at C3 to target C4.[21][23]

Caption: Directing group strategy for regioselective C-H activation.

Part 4: Derivatization via the C4-Ester Functional Group

The methyl ester at the C4 position is a highly versatile synthetic handle. Its transformation into other functional groups, particularly amides, is a cornerstone of medicinal chemistry programs, as amides can form critical hydrogen bond interactions within a protein's binding site.

Key Strategy: Saponification and Amide Coupling

The most direct derivatization route involves a two-step sequence:

  • Saponification: The methyl ester is easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a protic solvent mixture.[25]

  • Amide Coupling: The resulting indole-4-carboxylic acid is then coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt). This allows for the rapid generation of an amide library for SAR exploration.

Ester_Derivatization start This compound hydrolysis Saponification (e.g., LiOH, H₂O/THF) start->hydrolysis acid Indole-4-carboxylic Acid hydrolysis->acid coupling Amide Coupling (HATU, Amine R-NH₂) acid->coupling library Amide Library (Indole-4-carboxamides) coupling->library

Caption: Workflow for C4-ester derivatization into an amide library.

Protocol 4: Two-Step Ester-to-Amide Conversion

Step A: Saponification of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (5.0 equiv)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • Procedure:

    • Dissolve this compound in the THF/water mixture.

    • Add LiOH·H₂O and stir the reaction at room temperature.

    • Monitor by TLC until the starting material is consumed (typically 2-6 hours).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute with water and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield indole-4-carboxylic acid.[25]

Step B: Amide Coupling

  • Materials:

    • Indole-4-carboxylic acid (from Step A) (1.0 equiv)

    • Amine (primary or secondary) (1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the indole-4-carboxylic acid in anhydrous DMF under an argon atmosphere.

    • Add DIPEA, followed by the amine.

    • Add HATU in one portion and stir the reaction at room temperature.

    • Monitor by LC-MS. Reactions are usually complete within 1-4 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous LiCl solution and brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion

This compound is a powerful and versatile platform for the synthesis of diverse libraries of indole derivatives for medicinal chemistry. By strategically employing a combination of N-H functionalization, regioselective C-H activation at various positions, and derivatization of the C4-ester handle, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols and strategies outlined in these application notes provide a robust framework for leveraging this key building block in the pursuit of novel therapeutic agents.

References

Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of indoles is a cornerstone of synthetic organic chemistry, particularly in the realms of medicinal chemistry and drug development, where the indole scaffold is a privileged structure.[1] This application note provides a detailed, field-proven experimental protocol for the N-alkylation of methyl indole-4-carboxylate. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology, and present a framework for reaction monitoring, purification, and characterization. The causality behind experimental choices, such as the selection of base and solvent, is thoroughly explained to ensure both reproducibility and a deep understanding of the chemical transformation. This guide is designed for researchers, scientists, and drug development professionals seeking to implement this crucial synthetic transformation with confidence and safety.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The functionalization of the indole nitrogen (N-1 position) through alkylation is a powerful strategy to modulate the pharmacological properties of indole-containing molecules. N-alkylation can influence a compound's solubility, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and regioselective N-alkylation protocols is of paramount importance in the synthesis of novel therapeutic candidates.[3]

This protocol focuses on the N-alkylation of this compound, a versatile starting material in organic synthesis. The ester functionality at the C-4 position provides a handle for further synthetic manipulations, making its N-alkylated derivatives valuable intermediates in the construction of complex molecular architectures.

Mechanistic Rationale and Key Considerations

The N-alkylation of an indole is typically achieved through a two-step process analogous to the Williamson ether synthesis.[4] First, the indole N-H proton is abstracted by a suitable base to generate a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkylating agent, typically an alkyl halide, to form the N-alkylated product.[4]

The regioselectivity of the alkylation (N-alkylation vs. C3-alkylation) is a critical consideration. The indolide anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 position. The choice of reaction conditions, particularly the base and solvent, plays a crucial role in directing the alkylation to the desired nitrogen atom.[5][6]

Choice of Base

A strong base is required to deprotonate the indole N-H, which has a pKa of approximately 16-17.[4] Sodium hydride (NaH) is a commonly employed and highly effective base for this purpose.[7][8] It offers the advantage of an irreversible deprotonation, driving the reaction forward. Other bases such as potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) can also be utilized, sometimes in conjunction with a phase-transfer catalyst.[7][9] For this protocol, we will focus on the use of sodium hydride for its high efficiency.

Choice of Solvent

Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base without interfering with the nucleophilicity of the indolide anion.[7] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices.[10][11] While DMF can enhance the reaction rate, it is important to note the significant safety hazards associated with the use of sodium hydride in DMF, particularly at elevated temperatures, which can lead to exothermic decomposition and potential explosions.[12][13] Therefore, THF is often a safer alternative, and its use is detailed in this protocol.[8][10]

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound39830-66-5175.18Starting material
Alkyl BromideVariesVariesAlkylating agent (e.g., benzyl bromide)
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00Base
Anhydrous Tetrahydrofuran (THF)109-99-972.11Reaction solvent
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49Quenching agent
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Brine (Saturated Aqueous Sodium Chloride)7647-14-558.44Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel (for column chromatography)7631-86-960.08Stationary phase
Hexanes and Ethyl AcetateVariesVariesMobile phase for chromatography
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber[14]

  • UV lamp (254 nm)

  • Glass column for chromatography

Reaction Setup and Procedure

Safety First: Sodium hydride is a water-reactive and flammable solid.[15][16] It should be handled under an inert atmosphere (argon or nitrogen) in a fume hood.[17] Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.[15]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas.

  • Solvent Addition: Add anhydrous THF via syringe to the flask.

  • Indole Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed. The solution may become clearer as the sodium indolide salt forms.[10]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.1 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[18][19] A typical eluent system is a mixture of hexanes and ethyl acetate. The product should have a higher Rf value than the starting indole.

Work-up and Purification
  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[21]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-alkylated this compound.[7]

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for N-Alkylation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Add NaH to flame-dried flask B 2. Purge with Ar/N2 A->B C 3. Add anhydrous THF B->C D 4. Add this compound solution at 0°C C->D E 5. Stir for deprotonation D->E F 6. Add alkyl bromide at 0°C E->F G 7. Stir overnight at room temperature F->G H 8. Monitor by TLC G->H I 9. Quench with sat. aq. NH4Cl H->I J 10. Extract with EtOAc I->J K 11. Wash with water and brine J->K L 12. Dry over Na2SO4 and concentrate K->L M 13. Purify by column chromatography L->M N 14. Analyze by NMR and MS M->N

References

Application Notes and Protocols: Methyl Indole-4-Carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of an Indole Scaffolding

Methyl indole-4-carboxylate, a seemingly unassuming aromatic ester, is emerging as a versatile building block in the realm of advanced materials. Its inherent electronic properties, coupled with the reactivity of the indole nucleus and the tunability of the carboxylate group, offer a compelling platform for the rational design of functional polymers and organic materials. This guide provides researchers, material scientists, and drug development professionals with a comprehensive overview of the applications of this compound in material science, complete with detailed experimental protocols and an exploration of the underlying scientific principles. Our focus is to bridge the gap between fundamental chemistry and practical application, empowering innovation in your laboratory.

Rationale for Use in Material Science: The Indole Advantage

The indole moiety is a privileged scaffold in medicinal chemistry, but its utility extends far beyond bioactive molecules. In material science, the indole ring system offers a unique combination of properties:

  • Electron-Rich Aromatic System: The indole nucleus is an electron-rich heterocycle, which facilitates charge transport. This property is fundamental to the development of organic semiconductors and conductive materials.

  • Planar Structure: The planarity of the indole ring promotes π-π stacking interactions, which are crucial for establishing long-range order in thin films and enhancing charge mobility in organic electronic devices.

  • Reactive Sites for Polymerization: The indole ring possesses reactive C-H and N-H bonds that can be targeted for polymerization, allowing for the creation of novel polymer architectures.

  • Tunable Functionality: The presence of the methyl carboxylate group at the 4-position provides a handle for further chemical modification, enabling the fine-tuning of the material's solubility, electronic properties, and self-assembly behavior.

These intrinsic characteristics make this compound and its derivatives promising candidates for a range of applications, from advanced coatings to components in organic electronics.[1][2]

Featured Application: Blue Light Blocking Oligomers for Optical Materials

Overexposure to high-energy blue light from electronic displays is a growing concern for ocular health. Materials that can selectively filter blue light while maintaining high transparency in the rest of the visible spectrum are in high demand. Oligomers derived from this compound have demonstrated significant potential in this area.[3][4]

Mechanism of Action: The Power of Conjugation

The blue light absorption properties of poly(this compound) stem from the creation of a large, conjugated system during polymerization.[3][4] The oxidative polymerization process links the indole units, forming a chain of overlapping p-orbitals. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the material can absorb higher-energy photons, such as those in the blue region of the electromagnetic spectrum.

The proposed mechanism for the oxidative polymerization of this compound involves a repeating sequence of electron deprivation, radical coupling, and dehydrogenation reactions, leading to the formation of cyclic oligomers with extensive conjugation.[3][4]

Workflow for Synthesis and Application

G cluster_synthesis Synthesis of O-MI4C cluster_application Application in Optical Resins Monomer This compound OxidativePoly Solid-Phase Oxidative Polymerization Monomer->OxidativePoly Initiator/Catalyst Oligomer O-MI4C Oligomer OxidativePoly->Oligomer InSitu In Situ Polymerization Oligomer->InSitu PMMA Polymethylmethacrylate (PMMA) PMMA->InSitu CR39 Columbia Resin 39 (CR-39) CR39->InSitu Composite Blue Light Blocking Composite InSitu->Composite

Caption: Workflow for the synthesis of O-MI4C and its application in optical resins.

Performance Data

The efficacy of this compound oligomers (O-MI4C) in blocking blue light when incorporated into common optical polymers is summarized below.

Polymer MatrixO-MI4C Concentration (wt%)Blue Light Blocking (%)Effect on Green/Orange Light
PMMA0.0125No significant effect
CR-390.0235No significant effect

Data synthesized from available research abstracts.[3][4]

Detailed Protocol: Solid-Phase Oxidative Polymerization of this compound

This protocol outlines a general procedure for the synthesis of oligomers of this compound (O-MI4C) with blue light blocking properties, based on the principles of solid-phase oxidative polymerization.

Materials and Equipment
  • This compound (Monomer)

  • Oxidizing agent (e.g., Iron(III) chloride, Ammonium persulfate)

  • Inert solvent (e.g., Acetonitrile, Dichloromethane)

  • Reaction vessel with magnetic stirrer and inert atmosphere inlet

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

  • Analytical equipment for characterization (FTIR, Mass Spectrometry, UV-Vis Spectrophotometer)

Polymerization Procedure

G start Start dissolve Dissolve this compound in an inert solvent under N2 start->dissolve add_oxidant Slowly add the oxidizing agent (e.g., FeCl3 solution) dissolve->add_oxidant react Stir at room temperature for 24-48 hours add_oxidant->react precipitate Precipitate the polymer by adding a non-solvent (e.g., methanol) react->precipitate filter_wash Filter the precipitate and wash with non-solvent precipitate->filter_wash dry Dry the polymer under vacuum filter_wash->dry characterize Characterize the resulting O-MI4C oligomer dry->characterize end End characterize->end

Caption: Step-by-step protocol for the oxidative polymerization of this compound.

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a clean, dry reaction vessel, dissolve a known quantity of this compound in an appropriate inert solvent. Purge the vessel with an inert gas, such as nitrogen or argon, to remove oxygen, which can interfere with the polymerization reaction.

  • Initiation of Polymerization: While stirring the monomer solution, slowly add a solution of the oxidizing agent. The molar ratio of oxidant to monomer will influence the degree of polymerization and the properties of the resulting oligomer and should be optimized.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for a period of 24 to 48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the monomer.

  • Isolation of the Polymer: Once the reaction is complete, precipitate the oligomer by adding the reaction mixture to a larger volume of a non-solvent (e.g., methanol). The solid oligomer will crash out of the solution.

  • Purification: Collect the precipitated oligomer by filtration using a Büchner funnel. Wash the solid material with fresh portions of the non-solvent to remove any unreacted monomer and residual oxidizing agent.

  • Drying: Dry the purified oligomer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the synthesized O-MI4C using appropriate analytical techniques.

    • FTIR Spectroscopy: To confirm the polymerization and identify characteristic functional groups.

    • Mass Spectrometry (e.g., TOF-MS): To determine the molecular weight distribution of the oligomers.[3][4]

    • UV-Vis Spectroscopy: To evaluate the blue light absorption properties.

Self-Validating System and Expected Outcomes
  • Visual Observation: A successful polymerization is often accompanied by a change in the color of the reaction mixture and the formation of a solid precipitate.

  • Solubility: The resulting oligomer is expected to have different solubility characteristics compared to the monomer.

  • Spectroscopic Analysis: The FTIR spectrum of the polymer should show a broadening of peaks corresponding to the aromatic C-H and N-H stretching vibrations, indicating polymerization. The UV-Vis spectrum should exhibit a significant absorption in the blue region of the spectrum (around 400-500 nm), with a cut-off wavelength potentially as high as 530 nm.[3][4]

Broader Applications and Future Directions

While blue light blocking materials represent a specific and promising application, the unique properties of this compound suggest its potential in other areas of material science.

Organic Electronics

The electron-rich nature of the indole ring makes it an attractive component for hole-transporting materials in organic electronic devices.[5] By modifying the carboxylate group or by copolymerizing with other electroactive monomers, it may be possible to develop novel materials for:

  • Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer (HTL) or as a host material for emissive dopants.

  • Organic Solar Cells (OSCs): As a donor material in the active layer of bulk heterojunction solar cells.

Functional Coatings and Dyes

The inherent reactivity of the indole nucleus allows for its incorporation into various polymer backbones, leading to the development of functional coatings with tailored properties.[1][2] The extended conjugation in poly(indole) derivatives also suggests their potential as organic dyes and pigments.

Conclusion

This compound is a molecule with significant untapped potential in material science. Its unique combination of electronic properties, reactivity, and functionalizability makes it a valuable tool for the design of next-generation materials. The successful application in blue light blocking oligomers serves as a compelling proof-of-concept, paving the way for further exploration into its use in organic electronics, functional coatings, and beyond. As synthetic methodologies continue to advance, we can expect to see an increasing number of innovative materials derived from this versatile indole building block.

References

Application Notes and Protocols: Synthesis of Functional Dyes Using Methyl Indole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Methyl Indole-4-Carboxylate in Dye Synthesis

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] this compound, in particular, serves as a versatile and valuable building block in organic synthesis.[2] Its unique structure, featuring a modifiable indole ring, makes it an essential intermediate in the production of a wide array of bioactive molecules and, significantly, functional dyes.[2] The strategic placement of the electron-withdrawing methyl carboxylate group at the 4-position of the indole ring influences the electronic properties of the molecule, providing a handle for further chemical transformations and tuning the photophysical properties of the resulting dye molecules.

This application note provides a comprehensive guide to the synthesis of functional dyes derived from this compound. We will explore key synthetic strategies, including the Vilsmeier-Haack reaction to introduce a reactive aldehyde group, and subsequent condensation and coupling reactions to generate styryl and azo dyes. Detailed, step-by-step protocols are provided to enable researchers to confidently synthesize these valuable compounds for applications in bioimaging, sensing, and materials science.

Strategic Approaches to Functional Dye Synthesis from this compound

The synthesis of functional dyes from this compound typically involves a two-stage approach:

  • Functionalization of the Indole Ring: The indole core of this compound is first activated or functionalized to introduce a reactive group. A key transformation in this regard is the Vilsmeier-Haack reaction, which installs a formyl (-CHO) group at the electron-rich 3-position of the indole.[3][4] This aldehyde functionality is a versatile precursor for subsequent dye-forming reactions.

  • Dye Formation via Condensation or Coupling: The functionalized indole intermediate is then reacted with a suitable partner to construct the final dye molecule. Common strategies include:

    • Condensation Reactions: The formylated indole can undergo condensation with active methylene compounds to form styryl and cyanine-type dyes. These dyes are renowned for their strong fluorescence and are widely used as biological probes.

    • Azo Coupling: While less common for direct synthesis from the indole itself, the indole nucleus can act as a coupling component with a diazonium salt to form azo dyes. Azo dyes are a large and important class of synthetic colorants with diverse applications.[5][6]

The following diagram illustrates the general synthetic workflow:

G A This compound B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Functionalization C Methyl 3-formyl-1H-indole-4-carboxylate B->C D Condensation Reaction (Active Methylene Compound) C->D Dye Formation F Azo Coupling (Diazonium Salt) C->F Dye Formation E Styryl/Cyanine Dye D->E G Azo Dye F->G

Caption: General workflow for the synthesis of functional dyes from this compound.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol details the synthesis of methyl 3-formyl-1H-indole-4-carboxylate, a key intermediate for subsequent dye synthesis. The Vilsmeier-Haack reaction introduces a formyl group at the C3 position of the indole ring.[3][4]

Materials and Equipment:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation and Addition: In a separate flask, slowly add phosphorus oxychloride (1.1 eq) to anhydrous DMF (2-3 volumes) at 0 °C. Stir for 15-20 minutes to form the Vilsmeier reagent. Add the freshly prepared Vilsmeier reagent dropwise to the solution of this compound, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted. Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure methyl 3-formyl-1H-indole-4-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition and ensure high yields.

  • Low Temperature: The initial reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of the Vilsmeier reagent helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Workup with Base: The intermediate iminium salt is hydrolyzed to the aldehyde during the aqueous workup. The addition of a base like sodium bicarbonate neutralizes the acidic reaction mixture.

Protocol 2: Synthesis of a Styryl Dye via Knoevenagel Condensation

This protocol describes the synthesis of a styryl dye by the condensation of methyl 3-formyl-1H-indole-4-carboxylate with an active methylene compound, in this case, malononitrile.

Materials and Equipment:

  • Methyl 3-formyl-1H-indole-4-carboxylate (from Protocol 1)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-formyl-1H-indole-4-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. Dry the product under vacuum to obtain the styryl dye.

Causality Behind Experimental Choices:

  • Piperidine Catalyst: Piperidine, a basic catalyst, facilitates the deprotonation of the active methylene compound (malononitrile), generating a nucleophilic carbanion that attacks the aldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for the reaction to be carried out at a moderate reflux temperature. It is also relatively easy to remove after the reaction.

Protocol 3: Synthesis of an Azo Dye via Azo Coupling

This protocol outlines a general procedure for the synthesis of an azo dye using this compound as the coupling component. The first step involves the in-situ formation of a diazonium salt from an aromatic amine.

Materials and Equipment:

  • Aniline (or a substituted aniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Beakers

  • Ice bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline (1.0 eq) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.

    • Slowly add the sodium nitrite solution to the aniline solution while maintaining the temperature between 0-5 °C. Stir for 15-20 minutes to ensure the complete formation of the diazonium salt.

  • Coupling Reaction:

    • In another beaker, dissolve this compound (1.0 eq) in a solution of sodium hydroxide in ethanol/water. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of this compound with vigorous stirring. A colored precipitate of the azo dye should form.

    • Continue stirring the mixture in the ice bath for 30-60 minutes.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration and wash it thoroughly with cold water.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure azo dye.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent their decomposition.

  • Alkaline Conditions for Coupling: The coupling reaction of the diazonium salt with the indole is typically carried out under alkaline conditions to facilitate the electrophilic aromatic substitution on the electron-rich indole ring.

Data Presentation

Table 1: Photophysical Properties of a Representative Indole-Derived Fluorescent Nucleoside Analogue

CompoundMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Quantum Yield (Φ)
Methyl 6-amino-1H-indole-4-carboxylate derived nucleosideN/A0.083 ± 0.001[7]
6-amino-1H-indole-4-carboxylic acid derived nucleosideN/A0.53 ± 0.01[7]

Note: Data is for a structurally related compound to illustrate the potential fluorescence of dyes derived from a this compound scaffold. The quantum yield can be significantly influenced by the final dye structure.

Visualization of Synthetic Pathways

G cluster_0 Protocol 1: Vilsmeier-Haack Formylation cluster_1 Protocol 2: Styryl Dye Synthesis cluster_2 Protocol 3: Azo Dye Synthesis A This compound C Methyl 3-formyl-1H-indole-4-carboxylate A->C Formylation B POCl3, DMF D Methyl 3-formyl-1H-indole-4-carboxylate F Styryl Dye D->F Knoevenagel Condensation E Malononitrile, Piperidine G Aniline I Diazonium Salt G->I Diazotization H NaNO2, HCl K Azo Dye I->K Azo Coupling J This compound, NaOH J->K

Caption: Synthetic pathways for the preparation of functional dyes from this compound.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of functional dyes. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel styryl and azo dyes. The photophysical properties of these dyes can be further tuned by modifying the substituents on both the indole core and the coupling/condensation partner. This opens up exciting possibilities for the development of new fluorescent probes for biological imaging, chemosensors for environmental monitoring, and advanced materials with unique optical properties. For instance, the synthesis of oligomers of this compound has been shown to yield materials with blue light blocking properties, highlighting the potential for this building block in materials science.[8] Further exploration of cross-coupling reactions and other modern synthetic methodologies will undoubtedly expand the library of functional dyes accessible from this valuable precursor.

References

Application Notes and Protocols: Methyl Indole-4-carboxylate as a Building Block for Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] Methyl indole-4-carboxylate, a readily available and versatile building block, offers a strategic starting point for the synthesis of novel indole derivatives with potential therapeutic applications.[3] Its unique structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective anti-inflammatory agents.[2][3] Recent research has highlighted the potential of indole derivatives in modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.[2] This document provides a comprehensive guide on utilizing this compound for the synthesis and evaluation of a potential anti-inflammatory agent, focusing on the inhibition of pro-inflammatory mediators.

Key Applications

  • Design and Synthesis of Novel Anti-inflammatory Agents: The indole-4-carboxylate core serves as a versatile template for creating libraries of compounds targeting key inflammatory mediators.

  • Structure-Activity Relationship (SAR) Studies: The protocols described can be adapted to generate a series of analogs for comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic profiles.

  • In Vitro Screening of Anti-inflammatory Activity: Detailed assays are provided to assess the anti-inflammatory potential of the synthesized compounds.

Synthesis of a Representative Anti-inflammatory Agent: (4-(5-methoxy-2-methyl-1H-indol-3-yl)phenyl)(4-(methylsulfonyl)phenyl)methanone

This section details the synthesis of a hypothetical, yet representative, anti-inflammatory agent derived from this compound. The rationale behind this target molecule is to combine the established anti-inflammatory potential of the indole core with a methylsulfonylphenyl moiety, a feature present in selective COX-2 inhibitors, to potentially enhance efficacy and selectivity.[4]

Synthetic Workflow Diagram```dot

Synthetic_Workflow A This compound B Step 1: N-Alkylation (NaH, 4-Methoxybenzyl chloride) A->B C Intermediate 1 B->C D Step 2: Grignard Reaction (4-(methylsulfonyl)phenylmagnesium bromide) C->D E Intermediate 2 D->E F Step 3: Oxidation (PCC) E->F G Final Compound F->G

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

The activation of Toll-like receptor 4 (TLR4) by LPS initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. [5][6]IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. [7]This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. [8][9]The synthesized indole derivative could potentially inhibit this pathway, for instance, by inhibiting the activity of the IKK complex.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols and assays outlined in this document provide a solid framework for researchers to design, synthesize, and evaluate new indole derivatives with therapeutic potential. Further investigation into the specific molecular targets and optimization of the lead compounds through SAR studies will be crucial for the development of effective and safe anti-inflammatory drugs.

References

Application Note: Accelerated Synthesis of Methyl Indole-4-Carboxylate Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-4-Carboxylates and the Drive for Synthetic Efficiency

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Specifically, indole-4-carboxylate derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds, including inhibitors of tryptophan dioxygenase for cancer immunotherapy, cytotoxic agents against multidrug-resistant cancer cells, and histamine H3 antagonists.[2] The strategic placement of the carboxylate group at the 4-position provides a versatile handle for further molecular elaboration.

Traditional synthetic routes to these valuable scaffolds often involve lengthy reaction times, harsh conditions, and laborious purification, creating a bottleneck in drug discovery and development pipelines.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[4][5] This is achieved through efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism distinct from conventional conductive heating.[4] This application note provides detailed protocols for the rapid and efficient synthesis of methyl indole-4-carboxylate derivatives using dedicated microwave reactors, presenting both a classic cyclization approach and a modern palladium-catalyzed method.

The Power of Microwave-Assisted Synthesis: Causality and Advantages

Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and localized superheating that is not achievable with traditional oil baths.[4] This instantaneous, targeted heating can overcome large activation energy barriers, leading to several key advantages:

  • Reaction Acceleration: Reaction times can be reduced from hours or days to mere minutes.[4]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[5]

  • Enhanced Reproducibility: Precise control over temperature and pressure in dedicated microwave reactors ensures high reproducibility.[5]

  • Greener Chemistry: Shorter reaction times lead to significant energy savings, and often, a reduction in solvent volume is possible.[6]

Method 1: Microwave-Assisted Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel synthesis is a classic and reliable method for preparing indole-2-carboxylates, which can be adapted for our target molecule.[1][3] The reaction involves the thermal decomposition of an α-azidocinnamate ester, which is readily prepared from an appropriate arylaldehyde. Microwave irradiation dramatically accelerates the cyclization step.[3][7]

Reaction Mechanism

The key step is the thermal extrusion of dinitrogen from the azidocinnamate to form a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by rearrangement to yield the stable indole core.

Experimental Workflow: Hemetsberger-Knittel Synthesis

Hemetsberger_Workflow cluster_0 Step 1: Azidocinnamate Formation cluster_1 Step 2: Microwave-Assisted Cyclization cluster_2 Step 3: Purification & Hydrolysis/Decarboxylation (Optional) A Methyl 4-formylbenzoate + Ethyl Azidoacetate B Base-catalyzed Condensation (NaOEt, EtOH) A->B Reactants C Intermediate: Ethyl 2-azido-3-(4-(methoxycarbonyl)phenyl)acrylate B->C Product D Place Intermediate C in Microwave Vial with Toluene C->D E Microwave Irradiation (e.g., 200°C, 10 min) D->E Process F Crude Product: Ethyl 4-(methoxycarbonyl)-1H-indole-2-carboxylate E->F Result G Column Chromatography F->G H Pure Indole-2,4-dicarboxylate G->H Purify I Hydrolysis (NaOH) then Decarboxylation (Heat) H->I Optional Modification J Final Product: Methyl 1H-indole-4-carboxylate I->J

Caption: Workflow for Microwave-Assisted Hemetsberger-Knittel Synthesis.

Detailed Protocol: Hemetsberger-Knittel Synthesis

Step A: Synthesis of Ethyl 2-azido-3-(4-(methoxycarbonyl)phenyl)acrylate

  • To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of Na in 20 mL of absolute ethanol) at 0°C, add a mixture of methyl 4-formylbenzoate (1.64 g, 10 mmol) and ethyl azidoacetate (1.29 g, 10 mmol).

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the azidocinnamate intermediate.

Step B: Microwave-Assisted Cyclization

  • Place the purified azidocinnamate intermediate (1.0 mmol) and 10 mL of dry toluene in a 20 mL microwave process vial equipped with a magnetic stir bar.

  • Seal the vial with a Teflon septum and an aluminum crimp cap.

  • Place the vessel in a dedicated microwave reactor.

  • Irradiate the mixture at 200°C for 10 minutes, with a hold time of 10 minutes. Use variable power to maintain the target temperature.

  • After the reaction is complete, cool the vessel to below 50°C using the instrument's cooling feature before opening.

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary. This yields a dicarboxylate indole derivative. For the target compound, a subsequent hydrolysis and decarboxylation step would be required.

Method 2: Microwave-Assisted Palladium-Catalyzed Heterocyclization

Modern synthetic methods often employ transition-metal catalysis for efficient bond formation.[8] A palladium-catalyzed intramolecular oxidative coupling (a modified Larock indole synthesis) provides a powerful and convergent route to substituted indoles.[9][10] This method can be adapted to synthesize this compound derivatives with high regioselectivity and in excellent yields, significantly accelerated by microwave irradiation.[8]

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving a palladium(0)/palladium(II) couple. The key steps include the oxidative addition of an ortho-haloaniline derivative to the Pd(0) catalyst, followed by coordination and migratory insertion of an alkyne. The subsequent intramolecular C-N bond formation via reductive elimination generates the indole ring and regenerates the active Pd(0) catalyst.

Experimental Workflow: Palladium-Catalyzed Synthesis

Palladium_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Microwave Reaction cluster_2 Step 3: Work-up and Purification A Methyl 3-amino-4-iodobenzoate + Disubstituted Alkyne B Add Pd(OAc)₂, Ligand (e.g., PPh₃), Base (K₂CO₃), and DMF in Microwave Vial A->B Combine Reagents C Seal Vial and Place in Microwave Reactor B->C D Microwave Irradiation (e.g., 150°C, 20 min) C->D Process E Crude Reaction Mixture D->E Result F Dilute with Water, Extract with Ethyl Acetate E->F G Dry Organic Layer, Concentrate F->G Isolate H Column Chromatography G->H Purify I Pure Methyl Indole-4-carboxylate Derivative H->I

Caption: Workflow for Microwave-Assisted Palladium-Catalyzed Synthesis.

Detailed Protocol: Palladium-Catalyzed Synthesis
  • In a 10 mL microwave process vial, combine methyl 3-amino-4-iodobenzoate (1.0 mmol), the desired disubstituted alkyne (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.5 mmol).

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) and a magnetic stir bar.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 20 minutes with stirring.

  • After completion, cool the vial to below 50°C.

  • Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure this compound derivative.

Reagents and Conditions Summary

ParameterMethod 1: Hemetsberger-KnittelMethod 2: Pd-Catalyzed
Key Starting Materials Methyl 4-formylbenzoate, Ethyl AzidoacetateMethyl 3-amino-4-iodobenzoate, Alkyne
Catalyst/Promoter Sodium Ethoxide (Step 1), Heat (Step 2)Pd(OAc)₂, PPh₃
Base NaOEtK₂CO₃
Solvent Ethanol (Step 1), Toluene (Step 2)DMF
Microwave Temp. 200°C150°C
Microwave Time 10 min20 min
Typical Yields Good to ExcellentExcellent

Characterization of Methyl 1H-indole-4-carboxylate

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₀H₉NO₂[11][12]
Molecular Weight 175.19 g/mol [11]
Appearance Off-white to yellowish crystalline powder[11]
Melting Point 68-71 °C
¹H NMR (CDCl₃) δ (ppm): 8.35 (br s, 1H, NH), 7.85 (d, 1H), 7.50 (d, 1H), 7.25 (m, 2H), 6.80 (m, 1H), 3.95 (s, 3H, OCH₃). (Note: exact shifts may vary slightly)[13]
¹³C NMR (CDCl₃) δ (ppm): 168.0, 137.5, 129.0, 126.5, 124.0, 122.5, 115.0, 110.0, 101.0, 52.0. (Note: exact shifts are illustrative)

Safety and Operational Considerations

Microwave synthesis involves high temperatures and pressures and must be performed with appropriate precautions.

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[14][15] Domestic microwave ovens lack the necessary safety features and controls.[15][16]

  • Pressure Monitoring: Always use sealed vessels designed for high pressure and ensure the reactor has reliable pressure monitoring.[5][14]

  • Solvent Choice: Be aware of the decomposition temperatures of solvents and reagents.[16] Use appropriate stir bars to prevent localized superheating.[14]

  • Cooling: Allow reaction vessels to cool to a safe temperature (e.g., <50°C) before opening to prevent sudden boiling of the solvent.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified laboratory fume hood.[16]

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of this compound derivatives. The protocols detailed in this application note, based on both classical and modern catalytic methods, provide researchers with rapid, efficient, and reproducible pathways to these valuable compounds. By leveraging the unique advantages of microwave heating, synthetic chemists can significantly accelerate their research and development efforts in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl Indole-4-carboxylate in Modern Chemistry

This compound is a pivotal building block in the fields of medicinal chemistry and materials science.[1] Its rigid bicyclic structure, featuring a modifiable carboxylic acid ester at the 4-position, serves as a versatile scaffold for the synthesis of a diverse array of complex molecules. This intermediate is instrumental in the development of novel pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents, as well as functional materials and dyes.[1] Given its high value and broad utility, the development of robust and scalable synthesis protocols is of paramount importance to meet the demands of researchers and drug development professionals.

This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The presented methodology is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful scale-up.

Recommended Large-Scale Synthesis Protocol: A Multi-Step Approach

The following protocol is a well-established and efficient method for the synthesis of this compound, starting from commercially available materials. This procedure has been selected for its reliability and favorable overall yield on a larger scale.[2]

Overall Reaction Pathway

The synthesis proceeds in three main stages:

  • Bromination: Radical-mediated bromination of methyl 2-methyl-3-nitrobenzoate to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Wittig Reaction: Formation of a phosphonium salt followed by a Wittig reaction to generate methyl 2-ethenyl-3-nitrobenzoate.

  • Reductive N-Heteroannulation: A palladium-catalyzed reductive cyclization of the nitro group to form the indole ring.

Reaction_Pathway A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B Br2, Dibenzoyl peroxide, CCl4, reflux C Methyl 2-ethenyl-3-nitrobenzoate B->C 1. PPh3, CHCl3, reflux 2. H2CO, NaOH D This compound C->D Pd(OAc)2, PPh3, CO, CH3CN, 90°C

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

This initial step involves a free-radical bromination at the benzylic position of the starting material. The use of dibenzoyl peroxide as a radical initiator is crucial for the selective bromination of the methyl group over aromatic bromination.

Experimental Protocol
  • Reaction Setup: To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.[2]

  • Initiation: Heat the mixture to reflux. A clear, pale yellow solution will form.

  • Bromine Addition: Prepare a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride and add it dropwise to the boiling solution over 10 minutes while irradiating with a 100-W flood lamp.[2]

  • Reaction Monitoring: Continue heating and irradiating the reaction mixture for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the resulting orange solution to cool to room temperature.

    • Add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate to quench any remaining bromine.

    • Dry the organic phase with magnesium sulfate (MgSO4), filter, and remove the solvents under reduced pressure using a rotary evaporator.

  • Product: This procedure affords methyl 2-(bromomethyl)-3-nitrobenzoate as pale yellow crystals (approx. 25.90 g, 96.5% yield), which can be used in the next step without further purification.[2]

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Carbon tetrachloride is a hazardous solvent. Use with caution and appropriate ventilation.

  • The reaction is conducted under reflux and with light irradiation; ensure the setup is secure.

Part 2: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate via Wittig Reaction

This stage involves the formation of a phosphonium salt, which then undergoes a Wittig reaction with formaldehyde to introduce the vinyl group.

Experimental Protocol
  • Phosphonium Salt Formation:

    • To a 500-mL round-bottomed flask, add methyl 2-(bromomethyl)-3-nitrobenzoate (25.90 g, 94.5 mmol) and 150 mL of chloroform.[2]

    • Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion.

    • Heat the resulting yellow solution to reflux for 1.5 hours.

    • After cooling to room temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.

    • Cool the slurry in a freezer at -20°C for 1 hour to maximize precipitation.

  • Wittig Reaction:

    • The precipitated Wittig salt is then used directly in the Wittig reaction with formaldehyde to yield methyl 2-ethenyl-3-nitrobenzoate.

Part 3: Palladium-Catalyzed Reductive N-Heteroannulation

This final and key step involves a palladium-catalyzed reductive cyclization of the nitro group in the presence of carbon monoxide to form the indole ring. This method is highly efficient and provides a flexible route to functionalized indoles.[2]

Experimental Protocol
  • Reaction Setup: In a threaded glass, 200-mL reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.[2] Stir the mixture for 10 minutes to dissolve the reagents.

  • Catalyst Addition: Add palladium acetate (0.673 g, 3.00 mmol). An immediate yellow precipitate will form.

  • Carbon Monoxide Purge: Attach the tube to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).[2]

  • Reaction Conditions: Heat the reaction mixture to 90°C in an oil bath under a carbon monoxide atmosphere (59 psi) for 50 hours. A red-brown solution will form after a few minutes of heating.[2]

  • Reaction Monitoring and CO Repressurization: To remove the formed carbon dioxide and monitor the reaction progress, remove the vessel from the oil bath every 10-12 hours, carefully vent, and repressurize with CO.[2] The reaction can be monitored by TLC (Rf = 0.15 in 4:6 hexanes:CH2Cl2).[2]

  • Work-up and Purification:

    • After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator to obtain a dark brown/black oil.

    • Purify the crude product by column chromatography on a silica gel column (40 × 4 cm). Elute with 7:3 hexanes:CH2Cl2 followed by 1:1 hexanes:CH2Cl2. This will afford this compound as a pale yellow solid (approx. 7.95 g, 91% yield).[2]

Causality Behind Experimental Choices:

  • Palladium Acetate and Triphenylphosphine: This combination forms the active palladium(0) catalyst in situ, which is essential for the reductive cyclization.

  • Carbon Monoxide: Acts as the reductant in this transformation, reducing the nitro group to facilitate the cyclization.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of palladium-catalyzed reaction.

  • Periodic Venting and Repressurization: This is crucial to remove the CO2 byproduct, which can inhibit the reaction, and to ensure a sufficient pressure of CO is maintained.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTime (h)Yield (%)
1Methyl 2-methyl-3-nitrobenzoateBr2, Dibenzoyl peroxideCCl424~96.5
2Methyl 2-(bromomethyl)-3-nitrobenzoatePPh3, H2CO, NaOHCHCl3/Ether--
3Methyl 2-ethenyl-3-nitrobenzoatePd(OAc)2, PPh3, COCH3CN50~91
Overall ~72

Alternative Synthesis Routes and Scalability Considerations

While the presented protocol is highly effective, other classical indole syntheses can be adapted for the preparation of this compound, each with its own set of advantages and challenges for large-scale production.

  • Fischer Indole Synthesis: This is a widely used method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] While versatile, a major challenge on a larger scale is the potential for tar or polymer formation due to the harsh acidic conditions and elevated temperatures.[5] Careful optimization of the acid catalyst (e.g., using Lewis acids like ZnCl2) and solvent choice are critical for mitigating these side reactions.[5]

  • Reissert Indole Synthesis: This method utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6][7] This approach can be effective, and various reducing agents like zinc in acetic acid or iron powder have been employed.[8]

  • Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[9][10] Historically, this method has been limited by harsh reaction conditions and poor yields, though milder, microwave-assisted procedures have been developed.[9][11]

  • Hegedus Indole Synthesis: This is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[12][13]

For large-scale industrial applications, transitioning from batch to continuous flow synthesis offers significant advantages, including improved safety, better heat and mass transfer, and easier scalability.[14] Flow chemistry approaches have been successfully applied to various indole syntheses and can help to control byproduct formation and reduce reaction times.[14]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Wittig Reagent & Reaction cluster_step3 Step 3: Reductive N-Heteroannulation A1 Combine Methyl 2-methyl-3-nitrobenzoate, Dibenzoyl peroxide, CCl4 A2 Heat to Reflux A1->A2 A3 Add Bromine Solution (with irradiation) A2->A3 A4 Reflux for 24h A3->A4 A5 Cool and Work-up (NaHCO3 wash, dry, concentrate) A4->A5 A6 Product 1: Methyl 2-(bromomethyl)-3-nitrobenzoate A5->A6 B1 React Product 1 with PPh3 in CHCl3 (reflux) A6->B1 B2 Precipitate Wittig Salt with Diethyl Ether B1->B2 B3 React Wittig Salt with Formaldehyde B2->B3 B4 Product 2: Methyl 2-ethenyl-3-nitrobenzoate B3->B4 C1 Combine Product 2, PPh3, Pd(OAc)2 in Acetonitrile B4->C1 C2 Pressurize with CO (59 psi) C1->C2 C3 Heat to 90°C for 50h (periodic venting & repressurizing) C2->C3 C4 Cool, Concentrate, and Purify (Column Chromatography) C3->C4 C5 Final Product: This compound C4->C5

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The palladium-catalyzed reductive N-heteroannulation protocol detailed herein provides a robust and high-yielding pathway for the large-scale synthesis of this compound. By understanding the rationale behind each step and adhering to the specified safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic campaigns. While alternative methods exist, the presented protocol offers a favorable balance of efficiency, scalability, and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl indole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and critical parameters encountered during the synthesis of this important building block. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each entry details the issue, its probable causes, and recommended solutions based on established chemical principles.

Q1: I am observing a significant amount of indole (decarboxylated product) in my crude reaction mixture. What is causing this and how can I prevent it?

A1: The presence of indole as a major byproduct indicates that the carboxylate group at the C4 position is being cleaved. This is a common side reaction known as decarboxylation.

Probable Causes:

  • Thermal Stress: Indolecarboxylic acids can decarboxylate upon heating.[1] In syntheses that involve high temperatures, such as the final step of some Reissert syntheses or harsh workup conditions, thermal decarboxylation can significantly lower the yield of the desired ester.

  • Acidic Conditions: Strong acidic conditions, particularly at elevated temperatures, can catalyze the decarboxylation of indolecarboxylic acids. The mechanism can involve the formation of protonated carbonic acid as a key intermediate.[2] This is a known issue in reactions like the Fischer indole synthesis if conditions are not carefully controlled.[3]

  • Basic Conditions: Certain basic conditions can also promote decarboxylation, especially in the presence of specific catalysts or solvents.[4]

Recommended Solutions:

  • Control Reaction Temperature: Avoid excessive heating during the reaction and workup. If the synthesis involves a thermal cyclization or decarboxylation step (as in some Reissert syntheses to get the parent indole), ensure the temperature is just high enough for the intended reaction and not for the unintended side reaction.[1]

  • Use Milder Acids/Bases: If an acid or base is required, opt for milder conditions. For acid-catalyzed cyclizations, consider using Lewis acids like ZnCl₂ or BF₃·OEt₂ at lower temperatures instead of strong Brønsted acids like H₂SO₄.[5]

  • Optimize Solvent Choice: In some cases, the solvent can influence the rate of decarboxylation. For instance, a continuous process using sulfolane has been developed for the controlled decarboxylation of heteroaromatic carboxylic acids, highlighting the solvent's role.[6]

  • Post-Esterification Strategy: If synthesizing the indole-4-carboxylic acid first, perform the subsequent esterification to the methyl ester under mild conditions (e.g., using TMS-diazomethane or DCC/DMAP coupling with methanol) to avoid the harsh conditions that can cause decarboxylation.

Q2: My reaction is producing a complex mixture of isomers and oligomers. What leads to this and what are the solutions?

A2: The formation of isomers and oligomers (dimers, trimers) is a frequent challenge in indole synthesis, stemming from the high reactivity of the indole ring, particularly under acidic conditions.[7]

Probable Causes:

  • Indole Dimerization/Polymerization: The indole nucleus is electron-rich and susceptible to electrophilic attack. Under acidic conditions, protonation can occur at the C3 position, generating a reactive indoleninium ion.[8] This ion can then be attacked by another neutral indole molecule, leading to dimerization and subsequent polymerization.[7][9][10] This is a well-documented side reaction in the Fischer indole synthesis.[3][11]

  • Regioselectivity Issues in Fischer Synthesis: When using unsymmetrical ketones in a Fischer indole synthesis, two different enamine intermediates can form, leading to a mixture of isomeric indole products.[12]

  • Side Reactions with Reagents: Reactive intermediates or reagents can react at unintended positions on the indole ring, leading to a complex product mixture.

Recommended Solutions:

  • Control Acidity and Temperature: Use the mildest acidic conditions possible for cyclization. Lowering the reaction temperature can help minimize the rate of polymerization.

  • Use a Microflow Reactor: For reactions involving highly reactive intermediates, a microflow synthesis method can provide precise control over short reaction times (milliseconds), preventing unwanted side reactions like dimerization by minimizing the lifetime of unstable species.[9]

  • Strategic Choice of Synthesis Route: Select a route that avoids the common pitfalls leading to isomer formation. The Batcho-Leimgruber synthesis, for example, offers excellent regiocontrol for substituents on the benzene ring, as the substitution pattern is determined by the starting o-nitrotoluene.[13][14]

  • Purification: If a mixture is unavoidable, purification is critical. Column chromatography on silica gel is a standard method for separating this compound from nonpolar impurities and more polar oligomers.[15][16]

Q3: I am using the Batcho-Leimgruber synthesis, but the reductive cyclization step is giving low yields. How can I optimize this?

A3: The Batcho-Leimgruber synthesis is a powerful method, but the final reductive cyclization of the β-enamino-nitrostyrene intermediate is a critical step that can be sensitive to the choice of reagents and conditions.[14][17]

Probable Causes:

  • Inefficient Reducing Agent: Not all reducing agents are equally effective for this transformation. The choice depends on the specific substrate and its functional group tolerance.

  • Side Reactions During Reduction: Over-reduction or reduction of other functional groups can occur. A common side reaction during catalytic hydrogenation is the reduction of the enamine double bond, leading to 2-aminophenylethylamine byproducts.[13]

  • Poor Solubility: The enamine intermediate may have poor solubility in the chosen reaction solvent, leading to an incomplete reaction.

Recommended Solutions:

  • Select an Appropriate Reduction Method: Several methods have proven effective, and the optimal choice can be substrate-dependent. A comparison is provided in the table below.

  • Optimize Solvent and Catalyst: For catalytic hydrogenation, ensure the catalyst is active and the solvent allows for good substrate solubility. Solvents like benzene, THF, ethanol, and ethyl acetate have been used successfully.[13]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product to avoid over-reduction or decomposition under prolonged reaction times.

Table 1: Comparison of Reduction Methods for Batcho-Leimgruber Cyclization
Reducing Agent/SystemCommon SolventsAdvantagesPotential Issues & Considerations
H₂ with Pd/C or Raney Ni Benzene, THF, EthanolHigh yields, clean reaction. Often the method of choice.[13]Potential for over-reduction of the enamine double bond. Requires hydrogenation equipment.
Iron (Fe) in Acetic Acid Acetic AcidInexpensive and effective.Requires acidic conditions which may not be suitable for all substrates. Workup can be tedious.[13]
Sodium Dithionite (Na₂S₂O₄) Aqueous/Organic BiphasicMild conditions.Can sometimes give lower yields compared to catalytic hydrogenation.[13]
Titanium(III) Chloride (TiCl₃) MethanolMild, acidic nature can promote cyclization.[13]Stoichiometric amounts of the reagent are required.
Stannous Chloride (SnCl₂) EthanolEffective reducing agent.Metal waste can be an issue for large-scale synthesis.[14]
Part 2: Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route for preparing a substituted this compound?

A1: The "best" route depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

  • Batcho-Leimgruber Synthesis: This is often the preferred method for indoles with substituents on the benzene ring (positions 4, 5, 6, or 7). It starts from commercially available or easily prepared o-nitrotoluenes, providing unambiguous regiochemical control.[13][14]

  • Fischer Indole Synthesis: A classic and versatile method, but it can be problematic for certain substitution patterns. It is often challenged by poor yields with electron-withdrawing groups on the phenylhydrazine and can produce isomeric mixtures with unsymmetrical ketones.[3][5][12]

  • Reissert Synthesis: This method is particularly useful for synthesizing indole-2-carboxylic acids.[18][19] The starting o-nitrotoluene is condensed with diethyl oxalate. It is reliable but involves multiple steps.[1][20]

  • Hemetsberger Synthesis: This route involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. It provides good yields but is less popular due to the potential instability of the azide starting materials.[21][22][23]

  • Modern Palladium-Catalyzed Methods: Newer methods, such as the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes, offer mild conditions and high yields, as demonstrated in a procedure in Organic Syntheses.[15][16]

The diagram below provides a decision-making workflow for selecting a suitable synthetic strategy.

Synthesis Decision Tree start Desired Substitution Pattern? sub_benzene Substitution on Benzene Ring (C4, C5, C6, C7)? start->sub_benzene Yes sub_pyrrole Substitution on Pyrrole Ring (C2, C3)? start->sub_pyrrole No/Mainly batcho Batcho-Leimgruber (Excellent Regiocontrol) sub_benzene->batcho High Priority fischer Fischer Synthesis (Classic, Versatile) sub_benzene->fischer Possible, but check isomers sub_pyrrole->fischer Good Choice reissert Reissert Synthesis (Good for C2-COOH) sub_pyrrole->reissert If C2-COOH needed other Other Methods (e.g., Hemetsberger, Pd-catalyzed) sub_pyrrole->other Consider for specific cases

Caption: Decision tree for selecting an indole synthesis route.

Q2: What is the role of triphenylphosphine in the palladium-catalyzed synthesis of this compound?

A2: In the palladium-catalyzed heteroannulation of a 2-nitrostyrene derivative with carbon monoxide, triphenylphosphine (PPh₃) serves as a ligand for the palladium catalyst.[15][16] Its primary roles are:

  • Stabilization: It stabilizes the palladium center, preventing its precipitation as palladium black and maintaining its catalytic activity.

  • Modulation of Reactivity: The electronic and steric properties of the phosphine ligand influence the reactivity of the palladium catalyst, affecting the rate and efficiency of the key steps in the catalytic cycle (e.g., oxidative addition, reductive elimination).

  • Reductant: In this specific reaction, PPh₃ also acts as the stoichiometric reductant, deoxygenating the nitro group to a nitroso or nitrene intermediate, which is necessary for the cyclization to occur. The PPh₃ is oxidized to triphenylphosphine oxide (Ph₃P=O) in the process.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a palladium-catalyzed N-heteroannulation, adapted from a verified procedure in Organic Syntheses.[15][16] This protocol is presented as a self-validating system, with explanations for key steps.

Synthesis of this compound from Methyl 2-ethenyl-3-nitrobenzoate

Rationale: This method is efficient, relatively mild, and provides a high yield of the target compound. It relies on a palladium-catalyzed reductive cyclization where carbon monoxide facilitates the deoxygenation of the nitro group via triphenylphosphine.

Materials & Reagents:

  • Methyl 2-ethenyl-3-nitrobenzoate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.06 eq)

  • Triphenylphosphine (PPh₃) (0.25 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Carbon Monoxide (CO) gas, high purity

  • Pressurizable reaction vessel with a magnetic stirrer

Procedure:

  • Vessel Preparation: To a dry 200-mL glass reaction vessel equipped with a magnetic stir bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol).

    • Expertise Note: Ensuring the vessel is dry is crucial as moisture can interfere with the catalytic cycle.

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile. Stir the mixture for 10 minutes at room temperature to ensure all reagents are fully dissolved.

    • Expertise Note: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and is stable under the reaction conditions.

  • Catalyst Addition: Add palladium(II) acetate (0.673 g, 3.00 mmol). A yellow precipitate may form immediately. This is normal and indicates the formation of a palladium-phosphine complex.

  • Pressurization with CO: Securely attach the vessel to a pressure head. Purge the vessel with carbon monoxide by pressurizing to ~60 psi and then carefully venting. Repeat this cycle four times to ensure the atmosphere is saturated with CO.

    • Trustworthiness Note: This step is critical. CO is a reactant and is essential for the catalytic cycle. Incomplete saturation will lead to a sluggish or failed reaction.

  • Reaction: After the final purge, pressurize the vessel to 59 psi with CO. Place the vessel in an oil bath preheated to 80 °C and stir vigorously.

    • Expertise Note: The reaction progress is monitored by the uptake of CO. The vessel is periodically removed, cooled, vented, and repressurized with CO every 10-12 hours. The total reaction time is typically around 50 hours.

  • Workup: After the reaction is complete (no further CO uptake), cool the mixture to room temperature and carefully vent the excess CO in a fume hood. Concentrate the reaction mixture using a rotary evaporator to obtain a dark brown/black oil.

  • Purification: Purify the crude product by silica gel column chromatography.

    • Eluent System: Start with 7:3 hexanes:CH₂Cl₂ and gradually increase the polarity to 1:1 hexanes:CH₂Cl₂.

    • Fraction Collection: Collect fractions and monitor by TLC (visualized with UV light at 254 nm, where the product appears as a bright fluorescent blue spot).[16]

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid (Typical yield: ~91%).[15]

The workflow for this synthesis and subsequent troubleshooting is visualized below.

Synthesis and Troubleshooting Workflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting prep 1. Prepare Reagents (Substrate, PPh3, Pd(OAc)2) react 2. React under CO atm (80 °C, 50 hr) prep->react workup 3. Workup (Rotary Evaporation) react->workup check_tlc Check Crude TLC/ LC-MS after Reaction react->check_tlc purify 4. Purify (Column Chromatography) workup->purify product Pure Methyl Indole-4-carboxylate purify->product low_yield Problem: Low Yield/ No Reaction check_tlc->low_yield Starting Material Remains impurities Problem: Multiple Spots/ Impurities check_tlc->impurities Unidentified Spots cause_yield Causes: - Inactive Catalyst - CO Leak - Wet Solvent low_yield->cause_yield cause_imp Causes: - Side Reactions - Dimerization - Incomplete Reaction impurities->cause_imp

Caption: Workflow for synthesis and troubleshooting.

References

Technical Support Center: Purification of Methyl Indole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of methyl indole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to streamline your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and troubleshooting advice for challenges encountered during the purification of this compound.

Q1: My crude reaction mixture is a dark brown or black oil. Is this normal, and how should I proceed with purification?

A1: Yes, it is common for the crude product of this compound synthesis, particularly through methods like the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, to be a dark-colored oil.[1] This coloration is typically due to polymeric side products and baseline impurities from the reaction.

Recommended Action: The most effective method for purifying this crude oil is flash column chromatography on silica gel.[1][2] A step-gradient elution is often successful. For instance, you can start with a non-polar solvent system like 7:3 hexanes:dichloromethane and gradually increase the polarity to 1:1 hexanes:dichloromethane to elute the desired product.[1]

Q2: I am observing multiple spots on my TLC plate after initial extraction. What are the likely impurities?

A2: The impurities in your reaction mixture will depend on the synthetic route employed. However, some common impurities to consider are:

  • Starting Materials: Unreacted starting materials, such as methyl 2-methyl-3-nitrobenzoate or related precursors, can persist in the crude product.[1]

  • Intermediates: Depending on the synthesis, intermediates like methyl 2-bromomethyl-3-nitrobenzoate or (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide may be present if the reaction did not go to completion.[1][2]

  • Side-Products: Side reactions can lead to the formation of various byproducts. For instance, in syntheses involving palladium catalysis, palladium-containing impurities might be present.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove and may appear on your TLC.

Q3: My flash chromatography separation is poor, and the desired product is co-eluting with impurities. How can I improve the separation?

A3: Poor separation in flash chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize Your Solvent System: The choice of eluent is critical. If you are using a hexane/ethyl acetate system and observing poor separation, try a different solvent system. A combination of hexanes and dichloromethane is a documented effective eluent for this compound.[1] You can also try adding a small amount of a third solvent, like methanol, to fine-tune the polarity.

  • Dry Loading vs. Wet Loading: If your crude product has low solubility in the initial chromatography solvent, consider dry loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][2] This powder can then be loaded onto the column.

  • Check Your Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Consider a Different Stationary Phase: While silica gel is most common, for particularly challenging separations, you might consider using alumina or a bonded-phase silica gel.

Q4: I am attempting to recrystallize this compound, but it is oiling out. What can I do?

A4: "Oiling out" during recrystallization occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like cyclohexane:benzene (4:1) or aqueous ethanol.[3] Experiment with different solvent mixtures to find the optimal one for your specific impurity profile.

  • Slowing Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment.[4] The presence of unexpected peaks can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.[5][6] A single, sharp peak in the chromatogram indicates a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for assessing purity and identifying volatile impurities.[7]

  • Melting Point: A sharp melting point range close to the literature value (around 68-71 °C) suggests high purity.[8] A broad or depressed melting point indicates the presence of impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is adapted from a literature procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Dichloromethane

  • Glass column

  • Collection tubes

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexanes.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. . Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting the column with a mixture of 7:3 hexanes:dichloromethane.

    • Collect fractions and monitor the elution by TLC.

    • Once the initial, less polar impurities have eluted, switch to a more polar solvent system of 1:1 hexanes:dichloromethane to elute the this compound.

    • Continue collecting and monitoring fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound as a pale yellow solid.[1]

Data Summary Table:

ParameterValueReference
Stationary PhaseSilica Gel[1][2]
Mobile Phase (Initial)7:3 Hexanes:Dichloromethane[1]
Mobile Phase (Final)1:1 Hexanes:Dichloromethane[1]
Expected AppearancePale yellow solid[1]
Melting Point68-71 °C[8]

Workflow Diagram: Purification of this compound

PurificationWorkflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Reaction Mixture (Dark Oil) Chromatography Flash Column Chromatography (Silica Gel) Crude->Chromatography Primary Purification Recrystallization Recrystallization (Optional) Chromatography->Recrystallization Further Purification Pure Pure Methyl Indole-4-carboxylate Chromatography->Pure Recrystallization->Pure TLC TLC NMR NMR HPLC HPLC MP Melting Point Pure->TLC Pure->NMR Pure->HPLC Pure->MP

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Batcho-Leimgruber Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Batcho-Leimgruber indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this powerful synthetic method. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide: Diagnosing and Solving Specific Yield Issues

This section addresses targeted problems that can arise during the two main stages of the synthesis: enamine formation and reductive cyclization.

Issue 1: The initial reaction step is inefficient, resulting in low or no formation of the colored enamine intermediate.

Q: My reaction mixture of o-nitrotoluene and DMF-DMA isn't developing the characteristic deep red/orange color, and TLC analysis shows mostly unreacted starting material. What's going wrong?

A: The formation of the β-dialkylamino-2-nitrostyrene (enamine) intermediate is the crucial first step. Its failure typically points to issues with substrate reactivity, reagent choice, or reaction conditions.

Causality Analysis:

  • Insufficient Acidity of Benzylic Protons: The reaction is initiated by the deprotonation of the methyl group on the o-nitrotoluene.[1][2][3] The acidity of these protons is enhanced by the electron-withdrawing nitro group. If your substrate lacks sufficient activation, this deprotonation will be slow or nonexistent. The presence of additional electron-withdrawing groups on the aromatic ring can greatly facilitate this step.[4]

  • Reagent Reactivity and Choice: While N,N-dimethylformamide dimethyl acetal (DMF-DMA) is commonly used, its reactivity can sometimes be insufficient for less activated substrates.[4] In these cases, a more reactive reagent formed by the displacement of dimethylamine with a secondary amine like pyrrolidine is often more effective, leading to faster reaction times.[1]

  • Reaction Conditions: The condensation requires heat to drive the elimination of methanol and form the enamine.[2] Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product.

Solutions & Experimental Protocols:

  • Tip 1: Enhance Reagent Reactivity with Pyrrolidine. The addition of a catalytic or stoichiometric amount of a secondary amine, such as pyrrolidine, can significantly accelerate the reaction. Pyrrolidine displaces dimethylamine from DMF-DMA to generate a more reactive N-formylpyrrolidine dimethyl acetal in situ.[1]

  • Tip 2: Optimize Thermal Conditions. For sluggish reactions, cautiously increase the reaction temperature. Monitoring by TLC is crucial to find the optimal balance between reaction rate and potential degradation. Recent studies have also explored microwave acceleration, which can enhance reaction rates and yields.[5][6]

  • Tip 3: Verify Reagent Quality. DMF-DMA is sensitive to moisture. Ensure you are using a fresh, high-quality reagent.

Protocol 1: Optimized Enamine Formation from an o-Nitrotoluene Derivative

Materials:

  • o-Nitrotoluene derivative (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

  • Pyrrolidine (1.0 - 1.2 eq)

  • Anhydrous Dimethylformamide (DMF) as solvent

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the o-nitrotoluene derivative and anhydrous DMF.

  • Add pyrrolidine to the solution and stir for 5-10 minutes at room temperature.

  • Add DMF-DMA to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C. The solution should develop an intense red or orange color.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature. The crude enamine is often used directly in the next step without purification, after removal of the solvent under reduced pressure.[2]

Issue 2: The enamine intermediate forms successfully, but the final indole yield after reductive cyclization is poor.

Q: I've successfully synthesized the red enamine, but the reduction/cyclization step gives me a complex mixture of products or a very low yield of the desired indole. How can I improve this?

A: The reductive cyclization is the final, often delicate, step where the nitro group is reduced to an amine, which then spontaneously cyclizes and eliminates the dialkylamine to form the indole.[1][2] Low yields here are typically due to an inappropriate choice of reducing agent for your specific substrate or the occurrence of side reactions.

Causality Analysis:

  • Incorrect Choice of Reducing Agent: No single reduction method is universally effective for all substrates. The choice depends heavily on the other functional groups present on your molecule. Methods range from catalytic hydrogenation to metal-based reductions.[4]

  • Side Reactions: Over-reduction or incomplete reduction can lead to undesired byproducts. For example, using an insufficient amount of a strong reducing agent like TiCl₃ with a dinitro-enamine can lead to the formation of a 1-hydroxyindole instead of the desired indole.[4] Heating with certain reducing systems (e.g., Fe/AcOH) can sometimes lead to complex, unidentifiable product mixtures.[2]

  • Catalyst Inactivation: In catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), the catalyst can be poisoned by impurities or certain functional groups on the substrate, halting the reaction.

Solutions & Comparative Data:

  • Tip 1: Select the Appropriate Reducing System. The choice of reducing agent is critical. The table below summarizes common methods and their typical applications. Catalytic hydrogenation is often preferred for its clean reaction profile, while chemical reducing agents offer broad functional group tolerance.[4]

Reducing SystemCommon SolventsKey Advantages & ConsiderationsSuitable For
Raney Ni, Hydrazine (N₂H₄) Ethanol, MethanolHighly effective and common. Hydrazine generates H₂ in situ.[1] Can be pyrophoric.General purpose, robust substrates.
Pd/C, H₂ gas Benzene, Ethyl Acetate, EthanolClean reduction, catalyst is easily filtered.Substrates without groups susceptible to hydrogenolysis (e.g., Cbz, benzyl ethers).
Stannous Chloride (SnCl₂) Ethanol, HClMild conditions, good for substrates sensitive to catalytic hydrogenation.[1]A wide range of functional groups.
Iron (Fe), Acetic Acid (AcOH) Acetic Acid, WaterInexpensive and effective.[4] Can sometimes lead to complex mixtures.[2]Acid-tolerant substrates.
Sodium Hydrosulfite (Na₂S₂O₄) THF/Water, MethanolMild reducing agent.Sensitive functional groups.
Titanium(III) Chloride (TiCl₃) Methanol, THF/WaterPowerful; can control reduction level by adjusting equivalents.[4]Useful for complex or dinitro-substituted substrates.
FeCl₃, Activated Carbon, N₂H₄ EthanolA newer catalytic system reported to give high yields.[7]General purpose.
  • Tip 2: Optimize Reaction Conditions. Monitor the reaction closely by TLC. For catalytic hydrogenations, ensure efficient stirring to maintain catalyst suspension. For chemical reductions, control the rate of addition of the reducing agent, especially if the reaction is exothermic.[8]

Protocol 2: Reductive Cyclization using Palladium on Carbon (Pd/C) and Hydrogen

Materials:

  • Crude β-dialkylamino-2-nitrostyrene intermediate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Solvent (e.g., Ethyl Acetate, Ethanol, or Benzene)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the crude enamine intermediate in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Purge the flask with H₂ gas (3-4 cycles of vacuum/backfill).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC. The disappearance of the colored enamine is a good visual indicator of progress.

  • Upon completion, carefully purge the system with an inert gas (e.g., Nitrogen) to remove excess H₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude indole by column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Batcho-Leimgruber synthesis?

A: The synthesis is a two-stage process.[1]

  • Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal (like DMF-DMA). A base (methoxide generated in situ) deprotonates the acidic benzylic methyl group, and the resulting carbanion attacks the formamide acetal. Subsequent elimination of methanol yields the conjugated enamine, which is typically a stable, intensely colored compound.[2]

  • Reductive Cyclization: The nitro group of the enamine is reduced to an amino group (-NH₂). This newly formed aniline derivative rapidly undergoes intramolecular cyclization by attacking the enamine's double bond. The final step is the elimination of the dialkylamine (e.g., dimethylamine or pyrrolidine) to restore aromaticity and form the indole ring.[2]

Batcho_Leimgruber_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Nitrotoluene o-Nitrotoluene Enamine β-Amino-2-nitrostyrene (Colored Intermediate) Nitrotoluene->Enamine + DMF-DMA - MeOH DMFDMA DMF-DMA Aminoenamine Aminoenamine (Transient) Enamine->Aminoenamine [Reduction of NO₂] ReducingAgent Reducing Agent (e.g., Pd/C, H₂) Indole Indole Product CyclizedInt Indoline Intermediate Aminoenamine->CyclizedInt Intramolecular Cyclization CyclizedInt->Indole - Dialkylamine Troubleshooting_Workflow cluster_enamine_fail Enamine Formation Failure cluster_cyclization_fail Reductive Cyclization Failure Start Low Indole Yield CheckEnamine Is the colored enamine intermediate forming? Start->CheckEnamine cluster_enamine_fail cluster_enamine_fail CheckEnamine->cluster_enamine_fail No cluster_cyclization_fail cluster_cyclization_fail CheckEnamine->cluster_cyclization_fail Yes EnamineCause1 Check Substrate Reactivity (e.g., electron-poor ring?) EnamineCause2 Verify Reagent Quality (e.g., fresh DMF-DMA?) EnamineCause3 Optimize Conditions (Temp? Pyrrolidine added?) CyclizationCause1 Evaluate Reducing Agent (Is it appropriate for substrate?) CyclizationCause2 Check for Catalyst Poisoning (If using Pd/C, Raney Ni) CyclizationCause3 Monitor for Side Reactions (Adjust stoichiometry, temp)

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet challenging task of removing triphenylphosphine oxide (TPPO) from their reaction mixtures, specifically when the desired product is methyl indole-4-carboxylate. The formation of TPPO is a frequent outcome of several indispensable synthetic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3] Its removal can be notoriously difficult due to its physical properties, often leading to purification challenges that can hinder the progress of a synthetic campaign.[3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively separate TPPO from your target compound, this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process in a practical question-and-answer format.

Q1: My initial aqueous workup didn't remove the TPPO, and my crude NMR is showing a significant amount of it. What's my next step?

This is a very common scenario. TPPO has low solubility in water and many nonpolar organic solvents, making simple liquid-liquid extractions often ineffective for its complete removal.[4][5][6] The polarity of this compound also means it will likely reside in the same organic layer as the TPPO during a standard extraction.

Recommended Action: Your primary options are precipitation/crystallization or column chromatography. The best choice depends on the scale of your reaction and the specific impurities present.

  • For multi-gram scales: Attempting a selective precipitation of TPPO is often the most efficient, chromatography-free approach.[1]

  • For smaller, sub-gram scales: Proceeding directly to column chromatography is often the quickest path to a pure product.[7]

Q2: I tried to precipitate the TPPO using a nonpolar solvent like hexane, but my product is also crashing out. How can I improve the selectivity?

Co-precipitation can occur if the solubility of your product in the chosen solvent is also low. This compound has moderate polarity, so finding a solvent system where it remains soluble while TPPO precipitates is key.

Troubleshooting Steps:

  • Solvent System Optimization: Instead of pure hexane, try a mixed solvent system. A mixture of a nonpolar solvent (like hexane or cyclohexane) with a small amount of a more polar solvent (like diethyl ether or ethyl acetate) can keep your product in solution while still inducing TPPO to precipitate.[8][9] Experiment with different ratios on a small scale.

  • Temperature Control: Cooling the solution slowly can enhance the selectivity of crystallization. Crash-cooling by placing the flask directly in a very cold bath often leads to co-precipitation. Allow the solution to cool gradually to room temperature and then to 0-5 °C.[10]

  • Consider an Alternative Precipitation Method: If solvent-based precipitation is not selective enough, forming an insoluble metal salt complex with TPPO is a powerful alternative, especially for more polar products.[2][3]

Q3: I'm performing column chromatography, but the TPPO is co-eluting with my product. How can I improve the separation?

This indicates that the polarity of your elution solvent is too high, or that the stationary phase is not providing adequate separation.

Optimization Strategies:

  • Adjust the Solvent System: TPPO is a fairly polar compound and tends to elute with higher concentrations of polar solvents like ethyl acetate.[7][11] Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes) to ensure your product elutes well before the TPPO. A shallow gradient can be very effective.

  • Silica Plug Filtration: For a quick separation, especially if your product is significantly less polar than TPPO, a silica plug filtration can be effective.[8][9][12] Dissolve the crude mixture in a minimal amount of dichloromethane, load it onto a short column of silica gel, and elute with a non-polar solvent (like hexanes or a hexane/ether mixture) to wash your product through, leaving the TPPO adsorbed to the silica.[8][9][12]

  • Alternative Solvent Systems for Chromatography: Sometimes, an unconventional solvent system can provide better separation. For instance, a dichloromethane/acetone gradient has been reported to be effective in some cases.[10]

Q4: I've heard about using metal salts to precipitate TPPO. Is this a suitable method for this compound?

Yes, this can be a very effective method, particularly when working in polar solvents where TPPO is highly soluble.[13][14] The principle is to add a metal salt that forms an insoluble coordination complex with the phosphoryl oxygen of TPPO, which can then be removed by filtration.[2][3]

Considerations for this compound:

  • Choice of Metal Salt: Zinc chloride (ZnCl₂) is commonly used and is effective in polar solvents like ethanol.[13][14][15] Magnesium chloride (MgCl₂) is another option, often used in solvents like toluene or dichloromethane.[16] Since this compound is an ester with a potentially coordinating indole nitrogen, it's important to ensure it doesn't complex with the metal salt itself. A small-scale trial is always recommended.

  • Solvent Compatibility: The ZnCl₂ method is particularly advantageous as it works well in polar solvents like ethanol, where both TPPO and your product are likely soluble.[7][13][14] This avoids the need for solvent swaps.

Frequently Asked Questions (FAQs)

What are the physical properties of TPPO and this compound that I should be aware of?

Understanding the properties of both your byproduct and your product is fundamental to designing an effective purification strategy.

PropertyTriphenylphosphine Oxide (TPPO)This compound
Molecular Weight 278.3 g/mol [17]175.19 g/mol [18]
Appearance Colorless crystalline solid[2]Off-white to yellowish crystalline powder[18]
Melting Point 154-158 °C[2]68-71 °C[19]
Solubility Poorly soluble in: water, hexane, pentane, cyclohexane.[1][5][7] Soluble in: polar organic solvents like ethanol, DMSO, DMF, as well as benzene, toluene, and ethyl acetate.[4][5][6][7][17]Soluble in many common organic solvents like ethyl acetate, dichloromethane, and acetone.
Polarity Considered a relatively polar compound.[7]Moderately polar.
Why is TPPO so difficult to remove?

Several factors contribute to the difficulty in removing TPPO:

  • High Polarity: Its polarity is often similar to that of many reaction products, leading to co-elution during chromatography.[7]

  • High Crystallinity: TPPO is a highly crystalline material, which can sometimes cause it to co-precipitate with the desired product.[20][21]

  • Lack of Acidic/Basic Handles: It lacks easily ionizable functional groups, making removal by simple acid-base extraction impossible.

  • Solubility Profile: It has poor solubility in very non-polar solvents but good solubility in a wide range of common polar organic solvents, often mirroring the solubility of the target molecule.[4][5][6]

Are there alternatives to using triphenylphosphine to avoid this problem in the first place?

Yes, several strategies can be employed to circumvent the formation of TPPO:

  • Polymer-supported Triphenylphosphine: Using a resin-bound version of the reagent means the resulting phosphine oxide is also bound to the solid support and can be removed by simple filtration.[7]

  • Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, allowing for their removal by extraction.[7]

  • Catalytic Reactions: In some cases, it may be possible to use a catalytic amount of phosphine with a stoichiometric reductant to regenerate the phosphine in situ.[22]

Experimental Protocols & Workflows

Below are detailed protocols for the most common and effective methods for removing TPPO from a reaction mixture containing this compound.

Method 1: Selective Precipitation with a Non-Polar Solvent

This is often the first method to try, especially for larger scale reactions where chromatography is not ideal.

Protocol:

  • Concentrate the Reaction Mixture: After the initial aqueous workup, remove the organic solvent under reduced pressure to obtain the crude residue.

  • Dissolve in a Minimal Amount of a Moderately Polar Solvent: Dissolve the crude solid in a small volume of a solvent like diethyl ether or ethyl acetate. The goal is to have a concentrated solution where your product is fully dissolved.

  • Add a Non-Polar Anti-Solvent: Slowly add a non-polar solvent such as hexane or cyclohexane while stirring. You should observe the TPPO precipitating as a white solid.

  • Cool and Equilibrate: Once precipitation begins, continue adding the anti-solvent until a significant amount of solid has formed. Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Filter: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold solvent mixture.

  • Analyze: Concentrate the filtrate and analyze a small sample by NMR or TLC to determine the purity. If a significant amount of TPPO remains, a second precipitation or a final purification by column chromatography may be necessary.

Method 2: Precipitation via Metal Salt Complexation

This method is highly effective, particularly when the reaction is performed in a polar solvent like ethanol or THF, or if Method 1 fails. This protocol is adapted from the procedure described by Batesky, et al.[13][14]

Protocol:

  • Solvent Exchange (if necessary): If your reaction was not performed in a polar solvent, concentrate the crude mixture and redissolve it in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.

  • Precipitation: To your ethanolic solution of crude product at room temperature, add approximately 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the theoretical amount of TPPO).

  • Stir and Induce Precipitation: Stir the mixture. The insoluble ZnCl₂(TPPO)₂ complex should precipitate as a white solid. Scraping the sides of the flask can help induce precipitation.[13][14]

  • Filter: Collect the solid complex by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Isolate Product: The filtrate contains your this compound. Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by a quick silica plug or recrystallization if necessary to remove any excess zinc salts.

Workflow Diagrams

Here are visual representations of the decision-making process and the experimental workflows.

Decision Tree for TPPO Removal

decision_tree start Crude Mixture: This compound + TPPO scale_check Reaction Scale > 1g? start->scale_check precipitation Attempt Selective Precipitation (Method 1 or 2) scale_check->precipitation Yes chromatography Purify by Column Chromatography (Method 3) scale_check->chromatography No precip_success Precipitation Successful? precipitation->precip_success precip_success->chromatography No, significant TPPO remains pure_product Pure Product precip_success->pure_product Yes chromatography->pure_product

Caption: Decision tree for selecting a TPPO removal method.

Workflow for TPPO Removal via ZnCl₂ Precipitation

workflow_zncl2 cluster_0 Process Steps step1 1. Dissolve Crude Product in Ethanol step2 2. Add 2 eq. of ZnCl₂ Solution step1->step2 step3 3. Stir to Precipitate ZnCl₂(TPPO)₂ Complex step2->step3 step4 4. Filter to Remove Solid Complex step3->step4 step5 5. Concentrate Filtrate to Obtain Product step4->step5

Caption: Workflow for TPPO removal via ZnCl₂ precipitation.

References

"preventing N-hydroxyindole formation in indole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the formation of common impurities, with a specific focus on N-hydroxyindoles. The following content is structured in a question-and-answer format to directly address challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: I am performing a reductive cyclization of a 2-nitrostyrene derivative and observing a significant amount of N-hydroxyindole byproduct. What is the likely cause?

A1: The formation of N-hydroxyindoles during the reductive cyclization of nitro-aromatics is a common issue that arises from incomplete reduction of the nitro group. The reaction proceeds through a nitroso intermediate, which is then further reduced to a hydroxylamine. This N-arylhydroxylamine intermediate is a critical branch point. If it cyclizes before the hydroxylamine moiety is fully reduced to an amine, the N-hydroxyindole product is formed.

Several factors can favor the formation of the N-hydroxyindole over the desired indole:

  • Choice of Reducing Agent: Some reducing agents are not potent enough to drive the reduction past the hydroxylamine stage efficiently. For instance, milder reducing conditions may stall at this intermediate.[1]

  • Substrate Electronics: Nitroarenes bearing electron-withdrawing groups can stabilize the hydroxylamine intermediate, making its further reduction more difficult and favoring cyclization to the N-hydroxyindole. Conversely, electron-rich systems often favor complete reduction to the indole.[2]

  • Reaction Kinetics: If the rate of cyclization of the hydroxylamine intermediate is faster than its rate of reduction to the corresponding amine, the N-hydroxyindole will be a major product.

Q2: How can I modify my reductive cyclization protocol to suppress N-hydroxyindole formation?

A2: To minimize N-hydroxyindole formation, the goal is to favor the complete reduction of the nitro group to an amine before cyclization occurs.

Key Strategic Adjustments:

  • Stronger Reducing Conditions: Employing more robust reducing systems can prevent the accumulation of the hydroxylamine intermediate. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with a hydrogen source is often effective.[1] Other powerful reducing agents like iron (Fe) or zinc (Zn) in acetic acid, or stannous chloride (SnCl₂), can also be used, but conditions must be optimized.[1]

  • Staged Reduction: Consider a two-step, one-pot approach. First, perform the reduction of the nitro group to the aniline under conditions that do not favor immediate cyclization (e.g., neutral or basic conditions). Once the reduction is complete (monitored by TLC or LC-MS), introduce the acid catalyst to initiate the cyclization.

  • CO as a Reductant: In palladium-catalyzed protocols, carbon monoxide can be used as the stoichiometric reducing agent, which has shown high efficiency in converting o-vinylnitrobenzenes into the corresponding indoles.[1][3] Formate esters, such as phenyl formate, can serve as effective and more easily handled CO surrogates.[3]

The diagram below illustrates the mechanistic pathway and the critical intermediate to control.

G cluster_0 Reductive Cyclization Pathway Start o-Nitrostyrene Derivative Nitroso Nitroso Intermediate Start->Nitroso Partial Reduction Hydroxylamine N-Arylhydroxylamine (Key Branch Point) Nitroso->Hydroxylamine Reduction Amine Aniline Intermediate Hydroxylamine->Amine Full Reduction (Desired Pathway) N_Hydroxy N-Hydroxyindole Byproduct Hydroxylamine->N_Hydroxy Fast Cyclization (Favored by e⁻ withdrawing groups) Indole Desired Indole Product Amine->Indole Cyclization

Caption: Mechanism of N-hydroxyindole byproduct formation.

Q3: My indole product appears stable after purification, but it develops a pink or brown color over time. Is this related to N-hydroxyindole formation?

A3: This is a classic sign of post-synthesis oxidation, which is a different issue from byproduct formation during the reaction but is equally important.[4] Indoles are electron-rich heterocyclic compounds, making them susceptible to aerial oxidation.[4] This process can lead to the formation of various colored oligomers and decomposition products, including potential N-oxides, although dimerization and polymerization are more common degradation pathways.

Factors that accelerate this degradation include:

  • Exposure to Air (Oxygen) [4]

  • Exposure to Light

  • Elevated Temperatures [4]

  • Presence of Trace Acid or Metal Impurities [4]

This is not the formation of a primary N-hydroxyindole from the synthesis but rather the degradation of your final, pure indole.

Q4: What are the best practices for preventing post-synthesis oxidation and storing indole compounds?

A4: Proper storage is critical for maintaining the integrity of indole derivatives. The following protocol should be adopted, especially for long-term storage or for particularly sensitive compounds.

Best Practices for Storage:

Condition Recommendation Rationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Displaces oxygen, the primary driver of oxidation.[4]
Temperature Store at cool (2-8°C) or cold (-20°C) temperatures. Slows the rate of oxidative chemical reactions.[4]
Light Use amber or opaque vials. Protects from light, which can catalyze degradation.[4]

| Additives | For solutions, consider adding an antioxidant like Butylated Hydroxytoluene (BHT). | Scavenges free radicals that initiate oxidation pathways.[4] |

Troubleshooting Guides

Problem 1: Unexpected N-hydroxyindole detected in a Fischer or Larock Indole Synthesis.

While less common than in reductive cyclizations, N-hydroxyindoles can theoretically form under specific conditions, primarily through oxidation. The Fischer and Larock syntheses do not typically proceed via intermediates prone to forming N-hydroxy structures, so the issue is more likely post-reaction oxidation of the final product, especially if the workup or purification involves prolonged exposure to air and heat.

G Start Indole Synthesis Complete (e.g., Fischer, Larock) Workup Aqueous Workup / Purification Start->Workup Check_Conditions Are conditions harsh? (High Temp, Air Exposure) Workup->Check_Conditions Modify_Workup Modify Protocol: - Degas solvents - Work under N₂/Ar - Minimize heat Check_Conditions->Modify_Workup Yes Final_Product Pure, Stable Indole Check_Conditions->Final_Product No Oxidation_Product Oxidized Byproduct (e.g., N-oxide, Dimer) Check_Conditions->Oxidation_Product Yes Add_Antioxidant Add Antioxidant (e.g., BHT) prior to concentration Modify_Workup->Add_Antioxidant Add_Antioxidant->Final_Product

Caption: Troubleshooting workflow for post-synthesis oxidation.

Problem 2: How do I confirm the presence of an N-hydroxyindole impurity and remove it?

Confirmation:

  • Mass Spectrometry (MS): The N-hydroxyindole will have a mass of +16 Da (due to the additional oxygen atom) compared to the parent indole.

  • NMR Spectroscopy: The proton and carbon signals near the nitrogen atom will be significantly shifted. In ¹H NMR, the N-OH proton may be visible as a broad singlet, though it can exchange. The aromatic protons will also show different chemical shifts compared to the pure indole standard.

  • Chromatography: N-hydroxyindoles are typically more polar than their corresponding indoles. You should observe a spot with a lower Rf value on a normal-phase TLC plate.

Removal Protocol: Flash Column Chromatography

This is the most effective method for separating the more polar N-hydroxyindole from the desired indole product.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate. Adsorb this mixture onto a small amount of silica gel by removing the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as a hexane/ethyl acetate mixture. The exact ratio should be determined by TLC analysis first.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. The less polar indole product will elute first.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar N-hydroxyindole byproduct.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure indole product. Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Methyl Indole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis and purification of methyl indole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their experimental outcomes. Here, we move beyond simple protocols to address the nuances of this synthesis, focusing on the causality behind common issues and providing field-proven solutions to enhance both yield and purity.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of this compound.

Q1: My overall yield is significantly lower than what is reported in the literature. What are the most common culprits?

A: Low yield is a frequent issue that can typically be traced back to a few key areas. The most common causes include incomplete reaction, degradation of the product, or inefficient purification. Key factors to investigate are the quality and purity of your starting materials, the efficiency of the catalyst system (if using a catalyzed reaction), and the stringency of your anhydrous and inert atmosphere conditions. Side reactions, such as the formation of tarry polymers, can also sequester starting material and reduce yield.

Q2: I'm struggling with the purification of my crude product. It's a dark oil, and column chromatography isn't giving me a clean separation. What's the best approach?

A: Purification can indeed be challenging. A dark, oily crude product suggests the presence of polymeric byproducts. The first step is to ensure an effective workup to remove catalyst residues and major impurities. For chromatography, the choice of solvent system is critical. A gradient elution, often starting with a non-polar mixture like hexanes and dichloromethane and gradually increasing the polarity, is typically effective.[1][2] If standard silica gel chromatography fails, consider using a different stationary phase or trying recrystallization from a solvent system like cyclohexane/benzene or by dissolving in a minimal amount of a solvent like dichloromethane and adding a non-solvent like hexanes to precipitate the product.

Q3: My TLC plate shows multiple spots in addition to my product. What are the likely side products?

A: The identity of side products depends heavily on the synthetic route. In palladium-catalyzed syntheses, common impurities include triphenylphosphine oxide (if triphenylphosphine is used as a ligand) and unreacted starting materials.[2] In Fischer indole syntheses, regioisomers can form if an unsymmetrical ketone is used, and harsh acidic conditions can lead to degradation products.[3][4] It is also possible to have some hydrolysis of the methyl ester back to the carboxylic acid if aqueous conditions are used during workup.

Q4: How critical is the purity of the starting materials and the dryness of the solvents?

A: Extremely critical. For many indole syntheses, especially those involving organometallic catalysts like palladium, the presence of water or other nucleophilic impurities can deactivate the catalyst and lead to unwanted side reactions.[5] Solvents should be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent both moisture contamination and oxidation. The purity of starting materials, such as methyl 2-ethenyl-3-nitrobenzoate in the palladium-catalyzed route, directly impacts the purity of the final product and the side reaction profile.[1]

Q5: What is the best method for monitoring the reaction's progress?

A: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] It allows you to visualize the consumption of the starting material and the appearance of the product. For visualization, UV light at 254 nm is very effective, as the product typically appears as a bright fluorescent blue spot.[2] For more quantitative analysis, especially when optimizing reaction conditions, HPLC or LC-MS can provide more precise data on conversion and the formation of byproducts.

In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of potential issues organized by the experimental stage.

Part 1: The Synthesis Stage

The most robust and well-documented methods, such as the palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate, are highly efficient but sensitive to reaction conditions.[1][2]

Workflow for Palladium-Catalyzed Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - Methyl 2-ethenyl-3-nitrobenzoate - Triphenylphosphine - Palladium Acetate dissolve Dissolve Reagents reagents->dissolve solvent Anhydrous Acetonitrile solvent->dissolve setup Reaction Vessel Setup (Inert Atmosphere: CO) pressurize Pressurize with CO setup->pressurize catalyst Add Palladium Acetate dissolve->catalyst catalyst->pressurize heat Heat Reaction (Monitor by TLC) pressurize->heat concentrate Cool & Concentrate heat->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Synthesis Issues
Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Inactive Catalyst: Palladium acetate can degrade over time. Triphenylphosphine can oxidize. 2. Reaction Inhibitors: Presence of water or oxygen. 3. Insufficient Temperature/Time: The reaction may not have reached the required activation energy or run to completion.1. Use fresh reagents. Source new palladium acetate and triphenylphosphine. The integrity of the Pd(0) active species, formed in situ, is paramount for the catalytic cycle. 2. Ensure rigorous inert conditions. Use freshly distilled, anhydrous solvents. Degas the solvent and reaction mixture thoroughly. Saturate the vessel with carbon monoxide as it is a reactant in this specific cyclization.[1][2] 3. Optimize reaction parameters. Monitor the reaction temperature closely. Use TLC to track the consumption of starting material before stopping the reaction.
Formation of Dark Tar/Polymer 1. Oxidative Polymerization: Indoles, especially under catalytic conditions, can be susceptible to oxidation and polymerization.[6] 2. Overheating: Excessive heat can accelerate degradation pathways.1. Maintain a strict inert atmosphere. The presence of oxygen can initiate radical polymerization pathways. 2. Precise temperature control. Use an oil bath with a thermostat. Avoid localized overheating from the heating mantle. Do not exceed the optimal reaction time, as prolonged heating can degrade the product.
Product Hydrolysis 1. Wet Solvents/Reagents: Water present during the reaction or workup. 2. Harsh Workup: Using strong acids or bases during the workup can hydrolyze the methyl ester to the corresponding carboxylic acid.1. Use anhydrous solvents. Ensure all glassware is oven-dried before use. 2. Perform a mild, neutral workup. After the reaction, concentrate the mixture and proceed directly to chromatography. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution, which is mildly basic and can remove acidic impurities without significantly hydrolyzing the ester.[1]
Part 2: The Purification Stage

Purification is arguably the most critical step for obtaining high-purity this compound. The primary method is silica gel column chromatography.[1][2]

Troubleshooting Logic for Low Purity after Chromatography

G start Analyze Post-Column Fractions by TLC q1 Are there streaks or overlapping spots? start->q1 sol1 Column Overloaded or Incorrect Solvent System q1->sol1 Yes q2 Is a specific impurity co-eluting? q1->q2 No a1_yes Yes a1_no No sol1_action Action: 1. Reduce sample load. 2. Re-develop TLC for better separation. 3. Use a shallower solvent gradient. sol1->sol1_action end Purity Issue Resolved sol1_action->end sol2 Impurity has similar polarity q2->sol2 Yes q2->end No a2_yes Yes a2_no No sol2_action Action: 1. Change solvent system (e.g., ethyl acetate/hexanes). 2. Consider recrystallization. sol2->sol2_action sol2_action->end

Caption: Decision-making flowchart for troubleshooting purification issues.

Troubleshooting Purification Issues
Problem Potential Causes Recommended Solutions & Scientific Rationale
Difficulty Removing Byproducts (e.g., Triphenylphosphine Oxide) 1. Similar Polarity: Triphenylphosphine oxide can have an Rf value close to the product in certain solvent systems.1. Optimize Chromatography: A gradient of hexanes:dichloromethane is reported to be effective.[1][2] Start with a low polarity (e.g., 7:3 hexanes:CH₂Cl₂) to elute non-polar impurities, then gradually increase the CH₂Cl₂ concentration to elute the product before the more polar triphenylphosphine oxide.
Product is an Oil or Fails to Recrystallize 1. Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation. 2. Incorrect Solvent Choice: The solvent may be too good, preventing precipitation.1. Re-purify via Chromatography: Ensure the fractions collected are of the highest purity (check with TLC). 2. Systematic Recrystallization Trials: Try a two-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexanes) until turbidity appears, then cool slowly. Literature reports a melting point of 68-69 °C for the pure compound, which serves as a good benchmark.[2][7]
Low Recovery from Column 1. Product Adsorbed on Silica: Highly polar products can irreversibly bind to the acidic silica gel. 2. Product Streaking: Poor packing of the column or using a solvent that is too polar can cause band broadening and poor separation.1. Use Deactivated Silica: If adsorption is suspected, try flushing the column with a more polar solvent like ethyl acetate at the end to recover any retained product. For future runs, consider using silica treated with a small amount of triethylamine. 2. Proper Column Packing: Ensure the column is packed uniformly. Start elution with a solvent system where the product has an Rf of ~0.15-0.25 on TLC to ensure good separation.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a verified procedure published in Organic Syntheses.[1][2]

  • Vessel Preparation: To a threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile. Stir the mixture for 10 minutes to dissolve the reagents.

  • Catalyst Addition: Add palladium(II) acetate (0.673 g, 3.00 mmol). A yellow precipitate may form immediately.

  • Pressurization: Attach the vessel to a pressure head. Purge the system by pressurizing with carbon monoxide (CO) to 59 psi and then venting. Repeat this cycle four times to ensure the atmosphere is saturated with CO.

  • Reaction: Heat the reaction mixture in an oil bath set to 100 °C for 50 hours. To monitor progress and vent any evolved CO₂, it is advisable to cool, vent, and repressurize with CO every 10-12 hours.[1]

  • Work-up: After 50 hours, cool the reaction mixture to room temperature. Concentrate the dark mixture using a rotary evaporator to yield a dark oil.

Protocol 2: Purification by Silica Gel Chromatography
  • Column Preparation: Prepare a 40 x 4 cm column with silica gel.

  • Loading: Dissolve the crude oil from the synthesis step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with the following solvent gradient:

    • Solvent A: 7:3 Hexanes:Dichloromethane (approx. 0.8 L)

    • Solvent B: 1:1 Hexanes:Dichloromethane (approx. 2.8 L)

  • Fraction Collection: Collect 20 mL fractions and analyze each by TLC, visualizing at 254 nm. The product will appear as a bright fluorescent blue spot.[2]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to afford this compound as a pale yellow solid.[1]

References

"stability issues of methyl indole-4-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for methyl indole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common stability challenges encountered during experimental work, providing troubleshooting advice and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: What is the primary stability concern when working with this compound?

The most significant stability issue is the hydrolysis of the methyl ester group.[1][2] This reaction, which cleaves the ester back to its constituent carboxylic acid (indole-4-carboxylic acid) and methanol, can be catalyzed by both acidic and basic conditions.[3]

Q2: Is the compound more stable under acidic or basic conditions?

This is a nuanced question. The ester functional group is highly susceptible to hydrolysis under basic conditions (saponification), a reaction that is typically rapid and irreversible.[4][5] While acid-catalyzed hydrolysis also occurs, it is generally slower and reversible.[1][3]

However, the indole ring system itself is sensitive to strongly acidic conditions. The electron-rich nature of the indole nucleus makes it prone to protonation, which can lead to undesired side reactions like polymerization or degradation, especially at elevated temperatures.[6] Therefore, while the ester is more labile to base, the entire molecule's integrity can be compromised by harsh acid.

Q3: What are the expected degradation products under normal experimental conditions?

Under both acidic and basic hydrolytic conditions, the primary degradation products are indole-4-carboxylic acid and methanol .[2] In a basic medium, the product will initially be the corresponding carboxylate salt (e.g., sodium or lithium indole-4-carboxylate), which requires an acidic workup to protonate it back to the carboxylic acid.[5]

Q4: I am observing an unexpected loss of my product after successfully hydrolyzing the ester to indole-4-carboxylic acid. What could be happening?

While ester hydrolysis is the main concern, the resulting product, indole-4-carboxylic acid, can also be unstable. Under certain conditions, particularly with heat or metal catalysts, indole carboxylic acids can undergo decarboxylation (loss of CO2).[7][8] If your workflow involves heating the isolated carboxylic acid, this secondary degradation pathway should be considered.

Q5: How should I store this compound and its solutions to maximize shelf life?

For solid material, store in a tightly sealed container in a cool, dry place, away from light.[9][10] For solutions, use anhydrous, aprotic solvents (e.g., THF, Dichloromethane) if the subsequent chemistry allows. If aqueous or protic solvents are necessary, buffered solutions at a neutral pH (~6-7) are recommended for short-term storage. Avoid preparing stock solutions in acidic or basic media long before use.

Q6: Do I need to protect the indole nitrogen (N-H) before performing reactions?

N-protection is highly recommended if your experimental sequence involves strong acids, strong bases, or electrophilic reagents.[6][11] The indole N-H is acidic and nucleophilic. Electron-withdrawing protecting groups like Boc (tert-butoxycarbonyl) or tosyl (Ts) can also increase the indole ring's stability towards oxidation by reducing its electron density.[12]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter in the lab, providing causal explanations and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low yield in a reaction; a new, more polar spot appears on TLC/LC-MS. Inadvertent Hydrolysis: The reaction conditions (e.g., presence of trace acid/base, aqueous workup) are causing the ester to hydrolyze to the more polar carboxylic acid.• Ensure all reagents and solvents are anhydrous.• If an aqueous workup is necessary, use a neutral pH buffer (e.g., saturated NH4Cl) instead of acidic or basic washes.• Work quickly and at low temperatures during extraction and purification.
Attempted saponification (base hydrolysis) is slow or incomplete. Insufficient Base/Temperature: The concentration of the hydroxide (e.g., NaOH, LiOH) may be too low, or the reaction temperature is insufficient to drive the reaction to completion.• Use a larger excess of the base (e.g., 5-10 equivalents).[13]• Increase the reaction temperature. Heating under reflux is common for saponification.[1]• Add a co-solvent like methanol or ethanol to improve solubility of the ester and the base.[13]
Product degradation/darkening observed during an acid-catalyzed reaction or deprotection. Indole Ring Instability: Strong acids are compromising the integrity of the indole nucleus, leading to polymerization or other side reactions.[6]• Switch to milder acidic conditions (e.g., use a weaker acid or catalytic amounts).• Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.• Protect the indole nitrogen with an appropriate group (e.g., Boc, SEM) before subjecting it to acidic conditions.[12][14]
Inconsistent results when scaling up a reaction. Exothermic Reaction/Poor Mixing: Saponification can be exothermic. On a larger scale, localized heating or inefficient mixing can lead to inconsistent reaction rates and potential side reactions.• Control the reaction temperature using an ice bath, especially during the addition of reagents.• Ensure vigorous and efficient stirring throughout the reaction.• Consider a slower, dropwise addition of the base to the ester solution.
Mechanistic Insights & Visualized Pathways

Understanding the degradation mechanisms is key to preventing them.

Acid-Catalyzed Hydrolysis

This is a reversible, equilibrium-driven process.[3] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and regeneration of the acid catalyst.[15]

Base-Catalyzed Hydrolysis (Saponification)

This reaction is effectively irreversible.[5] It proceeds via the direct nucleophilic addition of a hydroxide ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion (a poorer leaving group than hydroxide) to form the carboxylic acid. In the final, rapid, and irreversible step, the acidic carboxylic acid is deprotonated by the basic methoxide or another hydroxide ion to form the highly stable carboxylate salt.[5]

G cluster_acid Acidic Conditions (Reversible) cluster_base Basic Conditions (Irreversible) start_acid This compound prod_acid Indole-4-carboxylic Acid + Methanol start_acid->prod_acid + H₃O⁺ - H₂O start_base This compound inter_base Indole-4-carboxylate Salt + Methanol start_base->inter_base 1. OH⁻ (e.g., NaOH) 2. Heat prod_base Indole-4-carboxylic Acid inter_base->prod_base 3. H₃O⁺ Workup

Caption: Degradation pathways of this compound.

Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework for systematically evaluating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[16][17]

Objective: To determine the degradation profile of the compound under acidic, basic, and neutral hydrolytic conditions at an elevated temperature.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Conditions Setup:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Control: Mix 1 mL of the stock solution with 9 mL of the organic solvent used for the stock.

  • Incubation: Place all solutions in a water bath set to 60 °C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).[18]

  • Data Interpretation: Calculate the percentage of the remaining this compound and identify the peak(s) corresponding to the degradation product (indole-4-carboxylic acid).

Caption: Workflow for a forced degradation study.

Protocol 2: Standard Saponification Procedure

Objective: To efficiently and completely hydrolyze this compound to indole-4-carboxylic acid.

Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).[19]

  • In a separate flask, dissolve LiOH·H₂O (5.0 eq) in water to create an aqueous solution.

  • Add the aqueous LiOH solution to the solution of the ester at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction.[13]

  • Once complete, cool the mixture in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indole-4-carboxylic acid.

References

Technical Support Center: Navigating the Scale-Up of Methyl Indole-4-Carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of methyl indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the transition from laboratory-scale experiments to pilot and production-scale manufacturing. As a key building block in numerous pharmaceuticals and functional materials, robust and scalable synthesis of this compound is of critical importance.[1][2][3]

This document provides practical, field-proven insights into overcoming common hurdles in yield, purity, and process safety, ensuring a streamlined and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most amenable to the large-scale production of this compound?

While several methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis is often favored for industrial applications.[4][5] This is due to its typically high yields, use of readily available starting materials (like substituted o-nitrotoluenes), and relatively mild reaction conditions compared to the classical Fischer indole synthesis, which can require harsh acids.[6][7][8] A palladium-catalyzed reductive cyclization of a β-nitrostyrene derivative is also a viable and efficient modern alternative.[9]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound, particularly via the Leimgruber-Batcho pathway?

The most significant safety concern is the management of highly exothermic reactions, specifically the reductive cyclization of the nitro group.[10] This step, especially when using catalysts like Raney nickel, can generate a substantial amount of heat.[11][12] Without adequate thermal management, this can lead to a thermal runaway, posing a significant risk of over-pressurization of the reactor and decomposition of the product.[13] Additionally, the handling of pyrophoric catalysts like Raney nickel and flammable hydrogen gas requires strict safety protocols.[14][15][16]

Q3: My yield drops significantly upon scaling up the reaction. What are the most likely causes?

A drop in yield during scale-up is a common challenge and can often be attributed to one or more of the following factors:

  • Inefficient Heat Transfer: Poor heat dissipation in larger reactors can lead to localized hotspots, causing thermal degradation of starting materials, intermediates, or the final product.

  • Mass Transfer Limitations: Inadequate mixing in a larger volume can result in poor contact between reactants and catalysts, leading to incomplete conversion.

  • Changes in Reagent Addition Rates: The rate of addition of reagents, especially in exothermic steps, becomes more critical at scale to control the reaction temperature.

  • Impurity Buildup: Small amounts of impurities in starting materials can have a more pronounced negative effect on a larger scale.

Q4: I am observing the formation of a persistent, colored impurity in my final product. What could it be and how can I remove it?

Colored impurities in indole synthesis are not uncommon. In related indole ester syntheses, impurities such as diethyl azobenzene-4,4'-dicarboxylate (appearing as red needles) have been observed.[4] These can arise from side reactions of intermediates during the reduction of the nitro group.[17] Removal often requires careful optimization of the crystallization process, including the choice of solvent and cooling profile. In some cases, a carbon treatment of the solution before crystallization can be effective in removing colored impurities.

Troubleshooting Guide: Common Scale-Up Challenges

This section provides a detailed breakdown of specific issues that may arise during the scale-up of this compound synthesis, along with their probable causes and recommended solutions.

Problem Probable Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. 2. Product Decomposition: Exothermic reaction leading to thermal degradation. 3. Side Reactions: Formation of byproducts such as azoxy or azo compounds from nitro group reduction intermediates.[11][18]- Monitor reaction progress closely using in-process controls like HPLC or TLC to determine the optimal reaction time.[6][19] - Ensure the catalyst is fresh and active. For hydrogenations, ensure efficient hydrogen delivery. - Improve heat removal with a more efficient reactor cooling system or by slowing the addition rate of reagents.[13] - Consider switching to a continuous flow reactor for better thermal control.[17][20] - Optimize reaction conditions (e.g., temperature, pressure, solvent) to minimize side reactions.
Impurity Formation 1. Incompletely Reacted Intermediates: Such as the enamine in the Leimgruber-Batcho synthesis. 2. Over-reduction: Reduction of the ester functionality or other sensitive groups. 3. Formation of Oligomers: Polymerization of reactive intermediates.[10] 4. Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid.[9]- Purify starting materials to remove any contaminants that could be catalyzing side reactions. - Adjust the stoichiometry of reagents and catalysts. - For the Leimgruber-Batcho synthesis, ensure the enamine formation step goes to completion before proceeding with the reductive cyclization.[6] - In palladium-catalyzed reactions, screen different ligands and reaction conditions to improve selectivity.
Difficulty in Product Isolation & Purification 1. Oily Product: The product fails to crystallize, making isolation difficult. 2. Poor Crystal Quality: Formation of very fine needles or amorphous solid that is difficult to filter and dry. 3. Co-precipitation of Impurities: Impurities getting trapped in the crystal lattice of the product.- Conduct a thorough solvent screening for crystallization to find a system that provides good crystal morphology and effectively rejects impurities. - Control the cooling rate during crystallization; a slower cooling profile often leads to larger, purer crystals. - Consider seeding the solution with a small amount of pure product to induce crystallization. - If the product is an oil, attempt to crystallize it from a different solvent mixture or consider an alternative purification method like distillation if thermally stable.
Process Safety Issues 1. Thermal Runaway: Uncontrolled exotherm during the reduction of the nitro group.[11][12] 2. Catalyst Handling: Spontaneous ignition of pyrophoric catalysts like Raney nickel upon exposure to air.[14][15][16] 3. Hydrogen Gas Handling: Risk of fire or explosion with flammable hydrogen gas under pressure.- Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction exotherm.[13] - Implement robust temperature control systems and have a quench plan in place for emergencies. - Always handle Raney nickel as a slurry under water and in an inert atmosphere.[14][15] Never allow it to dry out.[7][15] - Use appropriate high-pressure reactors and ensure the system is properly purged with an inert gas before introducing hydrogen.[11]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Leimgruber-Batcho synthesis.

Step A: Enamine Formation

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a distillation setup, charge methyl 2-methyl-3-nitrobenzoate (1.0 eq) and a suitable solvent (e.g., DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the mixture to 110-120 °C and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and remove the volatile components under reduced pressure to yield the crude enamine intermediate.

Step B: Reductive Cyclization

  • Dissolve the crude enamine from Step A in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Carefully add a slurry of Raney Nickel (approx. 10-20 wt%) under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction to 40-60 °C and monitor the hydrogen uptake.

  • After the hydrogen uptake ceases, cool the reactor, vent the hydrogen, and purge with an inert gas.

  • Filter the catalyst through a pad of celite, ensuring the filter cake is kept wet at all times to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities, then filter while hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow start Methyl 2-methyl-3-nitrobenzoate enamine Enamine Formation (DMF-DMA, Pyrrolidine) start->enamine Step A reduction Reductive Cyclization (H₂, Raney Ni or Pd/C) enamine->reduction Step B purification Crystallization (Solvent Screening) reduction->purification Purification product This compound purification->product

Caption: Workflow for the Leimgruber-Batcho synthesis.

Scale-Up Troubleshooting Logic

Troubleshooting_Logic issue Low Yield or Purity on Scale-Up thermal Thermal Analysis (DSC/RC) issue->thermal mixing Mixing Study (CFD Modeling) issue->mixing kinetics Kinetic Analysis (In-process Monitoring) issue->kinetics impurities Impurity Profile (LC-MS/GC-MS) issue->impurities exotherm Exotherm Control Issue thermal->exotherm mass_transfer Mass Transfer Limitation mixing->mass_transfer incomplete_rxn Incomplete Reaction kinetics->incomplete_rxn side_products Side Product Formation impurities->side_products

Caption: Logic for troubleshooting scale-up issues.

References

Technical Support Center: Alternative Purification Methods for Methyl Indole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and alternative protocols for the purification of methyl indole-4-carboxylate. Moving beyond standard procedures, we address common challenges and offer field-proven solutions to achieve high purity for this critical synthetic intermediate.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark brown or black oil, but literature describes this compound as a pale yellow solid. What causes this and what is the first step?

A1: The appearance of a dark, oily crude product is a frequent observation, especially from syntheses involving palladium catalysis or from Batcho-Leimgruber type reactions.[1][2] The product's true melting point is approximately 68-71 °C, so an oily state at room temperature indicates significant melting point depression caused by impurities.[3]

  • Causality: The dark color typically arises from high molecular weight, polymeric, or conjugated byproducts and residual palladium catalyst. The oily consistency is due to a mixture of these impurities and unreacted starting materials, which collectively prevent the product from crystallizing.

  • Initial Action: Before attempting a high-resolution purification, a rapid "plug" filtration is recommended. Dissolve the crude oil in a minimum amount of dichloromethane (DCM) and pass it through a short column (a "plug") of silica gel, eluting with a solvent like 4:1 hexanes:ethyl acetate. This will remove baseline impurities and much of the color, often yielding a solid that can be further purified.

Q2: I've performed column chromatography using a standard hexanes/dichloromethane solvent system, but my final product is still a yellow solid with low purity (<95%). How can I improve this?

A2: This is a classic problem of co-elution, where impurities have a similar polarity and Rf value to the desired product. The procedure from Organic Syntheses details a gradient of hexanes:CH₂Cl₂.[1][2] If this fails, the selectivity of the separation needs to be altered.

  • Underlying Principle: Silica gel chromatography separates based on polarity. If an impurity has a similar polarity, it will travel with the product. Changing the solvent system can alter the specific interactions between the compounds, the silica, and the mobile phase, thereby changing the relative separation (selectivity).

  • Solution 1 (Orthogonal Chromatography): Switch to a solvent system with different properties. Instead of a DCM/hexanes system (chlorinated solvent), try a system containing an ester or ether, such as hexanes/ethyl acetate or hexanes/diethyl ether . These solvents have different hydrogen bonding capabilities and can significantly alter the elution profile.

  • Solution 2 (Isocratic Elution): If you have identified a solvent system that provides a small but noticeable separation on TLC, run the column under isocratic (constant solvent ratio) conditions instead of a gradient. This is slower but maximizes the resolution in that specific solvent window.

Q3: My purified this compound shows a persistent impurity with a nearly identical Rf on TLC, making column chromatography ineffective. What is the next logical step?

A3: When chromatographic separation on silica is insufficient, you must turn to methods that exploit different chemical or physical properties of the molecule.

  • Option 1 - Recrystallization: This is the most powerful alternative for separating compounds with different solubilities. Since this compound is a crystalline solid, this method is ideal. It selects for the desired compound to incorporate into a growing crystal lattice, excluding impurities. A detailed protocol is provided in Section 3.

  • Option 2 - Preparative HPLC: For the most challenging separations, or when the highest possible purity is required, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[4] It uses much smaller stationary phase particles, providing significantly higher resolving power than standard column chromatography.[5][6]

Q4: How can I remove a baseline impurity that remains after column chromatography?

A4: Baseline impurities are highly polar. If they are acidic or basic in nature, a simple liquid-liquid extraction can be effective.

  • Acid-Base Extraction: Dissolve the semi-purified product in a solvent like ethyl acetate. Wash the organic solution sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. The indole NH is very weakly acidic and will not be deprotonated by bicarbonate. Finally, wash with brine, dry the organic layer over MgSO₄, and concentrate. This can be a highly effective and fast cleanup step.

Section 2: Selecting the Right Purification Strategy

The choice of purification method depends on the initial purity, the nature of the impurities, and the required scale and final purity.

Decision-Making Workflow for Purification

This diagram outlines a logical workflow for selecting the appropriate purification technique.

Purification Workflow cluster_start Start: Crude Product Analysis cluster_methods Method Selection cluster_actions Purification Protocols cluster_end Final Validation Start Assess Crude Product (TLC, ¹H NMR) IsOily Is product an oil or very dark solid? Start->IsOily IsSeparable Are impurities separable by TLC? IsOily->IsSeparable No Plug Perform Silica Plug Filtration IsOily->Plug Yes Column Standard Column Chromatography IsSeparable->Column Yes Recrystallize Optimized Recrystallization IsSeparable->Recrystallize No HighPurity Is >99.5% purity required? PrepHPLC Preparative HPLC HighPurity->PrepHPLC Yes End Verify Purity (HPLC, NMR, MS) HighPurity->End No Plug->IsSeparable Column->HighPurity Recrystallize->HighPurity PrepHPLC->End

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques
FeatureFlash Column ChromatographyRecrystallizationPreparative HPLC
Principle Polarity-based AdsorptionDifferential SolubilityHigh-Resolution Adsorption
Resolving Power ModerateHigh (for crystalline solids)Very High
Typical Purity 90-98%>99%>99.5%
Throughput High (mg to kg)Moderate (g to kg)Low (mg to g)
Cost & Time Low-ModerateLowHigh
Best For Removing bulk impurities with different Rf values.Removing small amounts of closely-related impurities from a crystalline solid.Separating nearly identical compounds or achieving analytical-grade purity.

Section 3: Detailed Alternative Purification Protocols

Method 1: Optimized Recrystallization for High Purity

This protocol is ideal when column chromatography fails to separate a closely-eluting impurity. The key is selecting a solvent in which the product is soluble when hot but sparingly soluble when cold.

Step-by-Step Protocol:

  • Solvent Screening: Place ~20 mg of the impure solid into several test tubes. To each, add a different solvent dropwise (e.g., cyclohexane, isopropanol, toluene, ethyl acetate/hexanes mixture). Heat the tubes. A good solvent will fully dissolve the solid when hot but show poor solubility at room temperature. For this compound, cyclohexane or a mixture of ethanol and water are excellent starting points.[7]

  • Dissolution: Transfer the impure solid (e.g., 1.0 g) to an Erlenmeyer flask. Add the chosen solvent (e.g., 10-15 mL of cyclohexane) and a magnetic stir bar. Heat the mixture on a hot plate with stirring until it reaches a gentle boil and all the solid dissolves. Add more solvent in small portions if needed to achieve full dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight) to the solution. Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities. It must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under high vacuum to remove all traces of solvent.

  • Validation: Check the purity of the crystals by NMR, HPLC, and melting point analysis. The melting point should be sharp and within the literature range (68-71 °C).

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the ultimate problem-solver for difficult separations, providing the highest possible resolution.

Step-by-Step Protocol:

  • Analytical Method Development: Before scaling up, develop a separation method on an analytical HPLC system.

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid for better peak shape. A typical gradient might be 30% B to 90% B over 15 minutes.

    • Objective: Find conditions that show baseline separation between your product and the target impurity.

  • Scale-Up: Once an analytical method is established, scale it up for your preparative column. The instrument software can often calculate the new flow rates and gradient times based on the column dimensions. The goal is to inject the maximum amount of sample without losing resolution (overloading).

  • Sample Preparation: Dissolve the impure this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a high concentration (e.g., 50-200 mg/mL).[4] Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.

  • Purification Run: Equilibrate the preparative column with the starting mobile phase conditions. Inject the prepared sample and run the scaled-up gradient.

  • Fraction Collection: Use a fraction collector triggered by the UV detector signal. Set the collector to only collect the peak corresponding to your pure product, using a threshold-based method.[4]

  • Post-Purification Analysis: Combine the pure fractions and confirm their purity using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvent (water/acetonitrile/acid) using a rotary evaporator. A final lyophilization step may be necessary to obtain a dry, fluffy solid.

Section 4: General Workflow and Safety

General Purification and Analysis Workflow

General Workflow A Crude Product B Initial Analysis (TLC, ¹H NMR) A->B C Select & Execute Purification Method (See Decision Tree) B->C D Collect Purified Fractions C->D E Analyze Fractions for Purity (TLC or UPLC-MS) D->E F Combine Pure Fractions E->F G Solvent Removal (Rotary Evaporation) F->G H Final Purity & Identity Confirmation (NMR, HPLC, MS, MP) G->H

Caption: Standard lab workflow for product purification.

Safety Precautions

Handling this compound and the solvents required for its purification requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Skin and Eye Contact: This compound is known to cause skin and serious eye irritation.[9] In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

  • Storage: Store the compound in a tightly-closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl Indole Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Position in a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged structure."[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] When functionalized with a methyl carboxylate group, the resulting methyl indole carboxylate serves as a crucial synthetic intermediate for drug development. However, the biological and pharmacological profile of derivatives can be profoundly influenced by a seemingly minor detail: the position of this ester group on the indole scaffold.

This guide provides an in-depth comparison of the biological activities of methyl indole-4-carboxylate and its key positional isomers: methyl indole-5-carboxylate, methyl indole-6-carboxylate, and methyl indole-7-carboxylate. We will move beyond a simple catalog of activities to explore the underlying structure-activity relationships (SAR) and provide robust, validated experimental protocols for researchers aiming to perform their own comparative analyses. The objective is to equip drug development professionals with the foundational knowledge and practical tools to strategically select the appropriate indole isomer for their specific therapeutic targets.

Section 1: An Overview of the Core Isomeric Scaffolds

The starting point for a vast library of bioactive compounds often begins with a simple, functionalized core. The methyl indole carboxylate isomers, while structurally similar, offer distinct electronic and steric properties that medicinal chemists can exploit.

  • This compound: This isomer is a versatile building block for compounds targeting neurological disorders, inflammation, and cancer.[4] Its unique substitution pattern makes it a key reactant for developing inhibitors of enzymes like tryptophan dioxygenase and β-tryptase, as well as ligands for receptors such as the histamine H3 receptor.

  • Methyl Indole-5-carboxylate: Frequently utilized in the synthesis of pharmaceuticals for cancer and neurological conditions[5], this isomer has been specifically noted for its role in creating histone deacetylase (HDAC) inhibitors with demonstrated anticancer activity.[6]

  • Methyl Indole-6-carboxylate: This isomer is a common intermediate for compounds with anti-inflammatory and anticancer potential.[7] It is a reactant for synthesizing a diverse range of inhibitors targeting tryptophan dioxygenase, botulinum neurotoxin, and ITK, as well as antibacterial agents and cannabinoid receptor 2 (CB2) ligands.

  • Methyl Indole-7-carboxylate: Primarily serving as an intermediate in the development of pharmaceuticals for neurological disorders and in the agrochemical sector, this isomer provides another distinct vector for chemical exploration.[8]

Section 2: Comparative Analysis of Biological Activities

While a direct head-to-head study of all isomers against a wide panel of targets is not extensively documented in the literature, we can synthesize data from numerous independent investigations to build a comparative picture. The most well-documented area of divergence is in anticancer activity.

Anticancer Activity: A Tale of Different Mechanisms

The position of the methyl carboxylate group dictates the ultimate therapeutic mechanism of its derivatives. Different isomers have been successfully developed into agents that inhibit distinct cancer-related targets.

  • Methyl Indole-5-Carboxylate Derivatives as HDAC Inhibitors: Derivatives of the 5-isomer have been identified as inhibitors of histone deacetylases (HDACs).[6] HDACs are critical enzymes in epigenetic regulation, and their inhibition can reactivate tumor suppressor genes, making them a valuable anticancer target.[3] For instance, certain compounds derived from methyl indole-5-carboxylate have shown inhibitory effects on the growth of HCT116 colon cancer cells.[6]

  • Methyl Indole-6-Carboxylate Derivatives as Kinase Inhibitors: In contrast, the 6-isomer has been used to develop potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] These kinases are crucial nodes in signaling pathways that drive tumor cell proliferation and angiogenesis. Dual inhibition of these pathways is a validated strategy in oncology.[10]

  • This compound Derivatives as Cytotoxic Agents: The 4-isomer is frequently employed as a starting material for cytotoxic agents intended for use against multidrug-resistant cancer cells, highlighting its utility in developing compounds that can overcome common resistance mechanisms.

Summary of Anticancer Activities and Targets
Isomer ScaffoldDerivative Target/MechanismExample Cancer Cell Line(s)Reference(s)
This compound General Cytotoxic AgentsMultidrug-Resistant Cancers
Methyl Indole-5-carboxylate Histone Deacetylase (HDAC) InhibitionHCT116 (Colon)[6]
Methyl Indole-6-carboxylate EGFR/VEGFR-2 Kinase InhibitionA549 (Lung), HCT-116 (Colon), HepG2 (Liver)[9]

Section 3: Structure-Activity Relationship (SAR) and Mechanistic Causality

Why does moving an ester from position 4 to 5 or 6 so drastically alter its biological potential? The answer lies in the electronic and steric properties of the indole ring and its interaction with the target protein.

The indole scaffold is an electron-rich aromatic system. The methyl carboxylate group is an electron-withdrawing group. Its position influences the electron density distribution across the entire ring system. This, in turn, affects:

  • Hydrogen Bonding: The position of the ester's carbonyl oxygen and the indole's N-H proton are critical for forming hydrogen bonds with amino acid residues in a protein's active site. A shift from C-4 to C-6, for example, changes the geometric orientation of these potential hydrogen bond donors and acceptors, making the molecule a better or worse fit for different targets.

  • π-π Stacking: The electron-rich indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Altering the electronic landscape of the ring by moving the ester can modulate the strength of these interactions.

  • Overall Molecular Shape: The substitution pattern dictates the overall topology of the molecule and how it is presented to a binding pocket. The "exit vector" for further chemical modification is different for each isomer, allowing chemists to probe different regions of a target's binding site.

This fundamental difference in electronic and steric properties is why derivatives of one isomer may preferentially bind to the active site of a kinase, while another fits snugly into the catalytic channel of a histone deacetylase.

Section 4: Proposed Experimental Workflow for Direct Comparative Analysis

To address the lack of direct comparative data in the literature, a systematic experimental approach is required. The following workflow provides a self-validating system for researchers to objectively compare the biological activity of novel derivatives synthesized from each of the four methyl indole carboxylate isomers.

Workflow Diagram: Comparative Isomer Evaluation

G cluster_0 Phase 1: Synthesis & Screening cluster_2 Phase 3: Data Analysis & SAR Synthesis Synthesize Analog Library (Derivatives of 4-, 5-, 6-, 7-isomers) Screening Primary Cell Viability Screen (e.g., MTT Assay) Against Panel of Cancer Cell Lines Synthesis->Screening Test compounds Hit_ID Identify 'Hit' Compounds (Sub-micromolar IC50) Screening->Hit_ID Analyze data Kinase_Assay Kinase Inhibition Panel (e.g., EGFR, VEGFR-2, SRC) Hit_ID->Kinase_Assay Test hits HDAC_Assay HDAC Inhibition Assay Hit_ID->HDAC_Assay Receptor_Assay Receptor Binding Assay (e.g., CB2, H3) Hit_ID->Receptor_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Consolidate data HDAC_Assay->SAR_Analysis Receptor_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: Proposed workflow for the systematic evaluation of methyl indole carboxylate isomer derivatives.

Section 5: Detailed Experimental Protocols

The following protocols are foundational for executing the comparative workflow described above. They are designed to be robust and reproducible.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] It is a crucial first step for screening the cytotoxic effects of newly synthesized compounds.[12]

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (indole derivatives) dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[12] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[15] It is a highly sensitive and quantitative method for characterizing receptor-ligand interactions.[16]

Causality: The assay works on the principle of competitive binding. A radiolabeled ligand with known affinity for the target receptor is incubated with a receptor preparation (e.g., cell membrane fragments). An unlabeled test compound (the indole derivative) is added at increasing concentrations to compete for the binding sites. The amount of radioactivity bound to the receptor is measured, and a decrease in signal indicates that the test compound is displacing the radiolabeled ligand.

Materials:

  • Cell membrane preparation containing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific to the target receptor

  • Unlabeled test compounds (indole derivatives)

  • Assay buffer (specific to the receptor system)

  • Wash buffer

  • Glass fiber filter mats (e.g., Whatman GF/C) pre-treated with an agent like polyethyleneimine (PEI) to reduce non-specific binding

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound.

  • Receptor Addition: Add the cell membrane preparation to initiate the binding reaction. Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[16]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats into vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The positional isomerism of the methyl carboxylate group on the indole scaffold is a critical determinant of biological activity. While methyl indole-5- and -6-carboxylate derivatives have shown clear promise as anticancer agents through distinct mechanisms like HDAC and kinase inhibition respectively, the potential of the 4- and 7-isomers in this therapeutic area remains less explored and warrants further investigation. The provided experimental workflows and protocols offer a clear roadmap for researchers to conduct direct, robust comparisons. Future work should focus on synthesizing matched-pair libraries of derivatives from all four isomers and screening them against a broad panel of cancer cell lines and enzymatic targets. This systematic approach will undoubtedly uncover novel structure-activity relationships and pave the way for the rational design of next-generation indole-based therapeutics.

References

A Comparative Guide to Methyl and Ethyl Indole-4-Carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly influence the efficiency, yield, and scalability of a synthetic route. The indole scaffold is a privileged structure in numerous biologically active compounds, making its derivatives, such as methyl and ethyl indole-4-carboxylate, valuable building blocks. This guide provides an in-depth technical comparison of these two common reagents, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Strategic Importance of Indole-4-Carboxylates

Indole-4-carboxylic acid and its esters are key intermediates in the synthesis of a wide range of pharmacologically active molecules. The strategic placement of the carboxylate group at the 4-position of the indole ring allows for diverse functionalization, leading to the development of compounds with applications as, for example, anticancer agents and enzyme inhibitors. The choice between the methyl and ethyl ester can have subtle yet significant consequences for the synthetic process, impacting physical properties, reactivity, and ultimately, the overall efficiency of the synthesis.

Physicochemical Properties: A Tale of Two Esters

The seemingly minor difference of a single methylene unit between the methyl and ethyl esters gives rise to distinct physical properties that can affect their handling, solubility, and reaction conditions.

PropertyMethyl Indole-4-carboxylateEthyl Indole-4-carboxylate
Molecular Formula C₁₀H₉NO₂C₁₁H₁₁NO₂
Molecular Weight 175.18 g/mol 189.21 g/mol
Appearance White to off-white crystalline powderOff-white to yellow crystalline solid
Melting Point 68-71 °CData not readily available
Boiling Point Decomposes before boilingData not readily available
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.

The lower molecular weight and potentially different crystal packing of the methyl ester can influence its dissolution rate in various solvents. While comprehensive data for the ethyl ester's melting and boiling points are not as readily available in standard databases, its increased lipophilicity due to the additional ethyl group can be advantageous for solubility in less polar organic solvents.

Synthesis of Methyl and Ethyl Indole-4-Carboxylate

Both esters are typically synthesized from indole-4-carboxylic acid via Fischer esterification. The choice of alcohol (methanol or ethanol) directly determines the resulting ester.

Experimental Protocol: Fischer Esterification of Indole-4-Carboxylic Acid

Fischer_Esterification Indole4COOH Indole-4-carboxylic Acid Reaction_Vessel Reaction Mixture (Reflux) Indole4COOH->Reaction_Vessel Alcohol Methanol or Ethanol (Excess) Alcohol->Reaction_Vessel Acid_Catalyst H₂SO₄ (catalytic) Acid_Catalyst->Reaction_Vessel Ester_Product Methyl or Ethyl Indole-4-carboxylate Reaction_Vessel->Ester_Product Esterification Water Water (byproduct) Reaction_Vessel->Water

Caption: Fischer esterification of indole-4-carboxylic acid.

Step-by-Step Methodology:

  • To a solution of indole-4-carboxylic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, used as the solvent in large excess), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Expected Outcome: This robust method typically provides good to excellent yields of the corresponding ester. The choice between methanol and ethanol will primarily depend on the desired final product, with both alcohols generally performing well under these conditions.

Comparative Reactivity in Key Synthetic Transformations

The reactivity of the ester group can be a deciding factor in multi-step syntheses. Here, we compare the anticipated performance of methyl and ethyl indole-4-carboxylate in several common transformations.

Hydrolysis (Saponification)

The hydrolysis of the ester back to the carboxylic acid is a fundamental reaction. In general, methyl esters hydrolyze at a slightly faster rate than ethyl esters under basic conditions. This is attributed to the reduced steric hindrance around the carbonyl carbon in the methyl ester, allowing for more facile nucleophilic attack by the hydroxide ion.

Saponification Ester Methyl or Ethyl Indole-4-carboxylate Reaction Hydrolysis Ester->Reaction Base Aqueous Base (e.g., NaOH, LiOH) Base->Reaction Solvent Solvent (e.g., THF/H₂O, MeOH/H₂O) Solvent->Reaction Carboxylate Indole-4-carboxylate Salt Reaction->Carboxylate Acidification Acidic Workup (e.g., HCl) Carboxylate->Acidification Carboxylic_Acid Indole-4-carboxylic Acid Acidification->Carboxylic_Acid

Caption: General workflow for the saponification of indole-4-carboxylates.

N-Alkylation

The alkylation of the indole nitrogen is a common strategy to introduce further diversity into the molecule. The reactivity of the ester group is generally not the primary determinant in the outcome of N-alkylation. However, the choice of base and solvent is crucial to avoid unintended side reactions such as ester hydrolysis.

Experimental Protocol: N-Alkylation of Indole-4-carboxylate

  • To a solution of methyl or ethyl indole-4-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the indolide anion.

  • Add the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Comparative Considerations: The primary difference between using the methyl and ethyl ester in this reaction would likely be in the workup and purification stages, owing to their differing polarities. The choice of ester may be influenced by the ease of separation from the starting material and byproducts.

Reduction to an Alcohol

The reduction of the ester to the corresponding primary alcohol, 4-(hydroxymethyl)indole, is a valuable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.

Experimental Protocol: Reduction with LiAlH₄

Reduction Ester Methyl or Ethyl Indole-4-carboxylate Reaction Reduction Ester->Reaction LiAlH4 LiAlH₄ LiAlH4->Reaction Solvent Anhydrous Solvent (e.g., THF, Et₂O) Solvent->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Workup Aqueous Workup (e.g., H₂O, acid) Intermediate->Workup Alcohol 4-(Hydroxymethyl)indole Workup->Alcohol

Caption: Reduction of indole-4-carboxylates to the corresponding alcohol.

Step-by-Step Methodology:

  • To a stirred suspension of LiAlH₄ (excess) in an anhydrous solvent such as THF at 0 °C, add a solution of the methyl or ethyl indole-4-carboxylate in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Performance Comparison: Both methyl and ethyl esters are readily reduced by LiAlH₄. The primary practical difference lies in the stoichiometry, as the molecular weight of the ethyl ester is higher. Therefore, on a mass basis, slightly more ethyl ester would be required to achieve the same molar quantity as the methyl ester. The reaction outcome and yield are expected to be comparable for both substrates under optimized conditions.

Amide Bond Formation

The conversion of the ester to an amide can be achieved by direct aminolysis, although this often requires harsh conditions. A more common and milder approach involves hydrolysis of the ester to the carboxylic acid, followed by amide coupling with an amine using a coupling agent. In this two-step process, the initial choice of ester is less critical to the final amide formation step. However, if direct aminolysis is considered, the higher reactivity of the methyl ester due to reduced steric hindrance could be advantageous, potentially allowing for milder reaction conditions or shorter reaction times.

Practical Considerations and Recommendations

  • Cost and Availability: Both methyl and ethyl indole-4-carboxylate are commercially available. A cost analysis from various suppliers should be conducted as part of the initial route scouting.

  • Downstream Transformations: The choice of ester should be considered in the context of the entire synthetic sequence. If the ester is to be carried through several steps, the slightly greater stability of the ethyl ester might be beneficial. Conversely, if the ester is a temporary protecting group that needs to be removed efficiently, the faster hydrolysis rate of the methyl ester could be an advantage.

  • Purification: The difference in polarity between the two esters can be exploited during purification. The ethyl ester, being less polar, may be easier to separate from more polar impurities by column chromatography.

Conclusion

The choice between methyl and ethyl indole-4-carboxylate in a synthetic campaign is a nuanced decision that depends on a variety of factors, including the specific reaction being performed, the overall synthetic strategy, and practical considerations such as cost and ease of purification.

  • This compound may be favored for reactions where higher reactivity is desired, such as in sterically demanding transformations or when rapid hydrolysis is necessary.

  • Ethyl indole-4-carboxylate offers slightly increased lipophilicity, which can be beneficial for solubility and purification, and may exhibit slightly greater stability in certain reaction conditions.

Ultimately, the optimal choice will be context-dependent. It is recommended that for a new synthetic route, both esters be considered and potentially screened in key steps to determine the most efficient and robust pathway.

A Comparative Guide to the Reactivity of Methyl Indole-4-carboxylate and Indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of heterocyclic reactivity is paramount for the rational design of novel molecular entities. The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, presents a fascinating case study in reactivity, which is profoundly influenced by the position of its substituents. This guide provides an in-depth comparison of the electrophilic aromatic substitution reactivity of two common building blocks: methyl indole-4-carboxylate and methyl indole-6-carboxylate.

This analysis is grounded in fundamental principles of organic chemistry, supported by theoretical considerations, and outlines a clear experimental framework for empirical validation. We will delve into the electronic and steric factors that govern their differential reactivity, provide detailed protocols for comparative analysis, and discuss the implications for synthetic strategy.

The Indole Nucleus: A Primer on its Intrinsic Reactivity

The indole ring system is an aromatic heterocycle characterized by the fusion of a benzene ring to a pyrrole ring.[1] The lone pair of electrons on the nitrogen atom participates in the π-system, making the indole nucleus significantly more electron-rich than benzene and highly susceptible to electrophilic aromatic substitution (EAS).[2] Theoretical and experimental studies consistently show that this reactivity is predominantly directed towards the C3 position of the pyrrole ring.[1][3] This preference is attributed to the formation of a more stable cationic intermediate (a Wheland intermediate) upon electrophilic attack at C3, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[3][4]

Attack at other positions, such as C2, would lead to a less stable intermediate where the benzene ring's aromatic sextet is disrupted.[4] When the C3 position is blocked, electrophilic substitution can be directed to the C2 position.[5]

The Perturbing Influence of an Electron-Withdrawing Group

The introduction of a methyl carboxylate (-COOCH₃) group, an electron-withdrawing substituent, fundamentally alters the electronic landscape of the indole ring. This group deactivates the ring towards electrophilic attack through a combination of its electron-withdrawing inductive effect (-I) and resonance effect (-M). The key to understanding the differential reactivity of this compound and methyl indole-6-carboxylate lies in how these electronic effects are transmitted from different positions on the benzene portion of the heterocycle.

This compound: Deactivation Close to the Action

In this compound, the electron-withdrawing carboxylate group is situated on the benzene ring, peri to the nitrogen lone pair. Its deactivating influence is strongly felt throughout the molecule.

  • Inductive Effect (-I): The electronegative oxygen atoms of the ester group pull electron density away from the aromatic system through the sigma bonds. Due to its proximity to the pyrrole ring, this effect significantly reduces the nucleophilicity of the entire indole system, including the primary C3 reaction site.

  • Resonance Effect (-M): The carboxylate group can withdraw electron density via resonance, further deactivating the ring. The resonance structures below illustrate how this effect places a partial positive charge on the benzene ring, which in turn diminishes the electron-donating ability of the fused benzene ring into the pyrrole moiety.

This pronounced deactivation suggests that this compound will be significantly less reactive towards electrophiles than unsubstituted indole.

Methyl Indole-6-carboxylate: A More Distal Deactivation

For methyl indole-6-carboxylate, the electron-withdrawing group is located further away from the pyrrole ring's reactive C3 site.

  • Inductive Effect (-I): The inductive pull of the ester group is weaker at the C3 position compared to the 4-substituted isomer due to the increased distance.

  • Resonance Effect (-M): While the resonance deactivation of the benzene ring is still present, its impact on the electron density of the pyrrole ring, and specifically the C3 position, is less direct than in the 4-carboxylate isomer.

Therefore, from a theoretical standpoint, methyl indole-6-carboxylate is expected to be more reactive towards electrophilic aromatic substitution than this compound. The deactivating effect of the carboxylate group is attenuated by its greater distance from the primary site of electrophilic attack.

The following diagram illustrates the key electronic effects in both isomers.

G cluster_0 This compound cluster_1 Methyl Indole-6-carboxylate a Carboxylate at C4 b Strong -I and -M effect at C3 a->b c Significant deactivation of pyrrole ring b->c d Predicted Lower Reactivity c->d e Carboxylate at C6 f Weaker -I and -M effect at C3 e->f g Moderate deactivation of pyrrole ring f->g h Predicted Higher Reactivity g->h Reactivity Comparison Reactivity Comparison Reactivity Comparison->a Reactivity Comparison->e

Caption: Electronic effects influencing reactivity.

Experimental Validation: A Framework for Comparison

To empirically validate the predicted reactivity difference, a competitive reaction or parallel kinetic studies can be performed. Nitration is a classic electrophilic aromatic substitution reaction that can serve as a reliable benchmark.[6][7]

Proposed Experiment: Competitive Nitration

In a competitive nitration experiment, equimolar amounts of this compound and methyl indole-6-carboxylate are subjected to a sub-stoichiometric amount of a nitrating agent. The ratio of the nitrated products will provide a direct measure of their relative reactivity.

Caption: Workflow for competitive nitration.

Detailed Experimental Protocol: Competitive Nitration

Disclaimer: This protocol is intended for qualified researchers and should be performed in a suitable laboratory with all necessary safety precautions.[8]

Materials:

  • This compound

  • Methyl indole-6-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 mmol, 175.18 mg) and methyl indole-6-carboxylate (1 mmol, 175.18 mg) in 10 mL of dichloromethane. Add the internal standard (0.5 mmol).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.8 mmol) dropwise to concentrated sulfuric acid (0.5 mL) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of indoles over 15 minutes, ensuring the temperature does not rise above -5 °C.

  • Quenching: After stirring for 30 minutes at -10 °C, quench the reaction by slowly adding 10 mL of ice-cold water.

  • Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the nitrated products. The response factors of the products relative to the internal standard should be determined for accurate quantification.

Predicted Outcomes and Data Interpretation

Based on the theoretical analysis, the competitive nitration experiment is expected to yield a higher proportion of the nitrated product derived from methyl indole-6-carboxylate.

Compound Predicted Reactivity Expected Outcome in Competitive Reaction Rationale
This compoundLowerMinor ProductStronger deactivation due to proximity of -COOCH₃ group to the pyrrole ring.
Methyl Indole-6-carboxylateHigherMajor ProductWeaker deactivation due to greater distance of -COOCH₃ group from the pyrrole ring.

The product ratio obtained from the analysis will provide a quantitative measure of the relative reactivity. For example, a product ratio of 3:1 in favor of the 6-substituted isomer would indicate that methyl indole-6-carboxylate is approximately three times more reactive under these conditions.

Implications for Synthetic Chemistry

The differential reactivity of these two isomers has significant implications for synthetic planning:

  • Protecting Group Strategy: For multi-step syntheses involving electrophilic substitution on the indole nucleus, the choice between a 4- and 6-carboxylate precursor can be strategic. If a subsequent electrophilic substitution is desired, the 6-carboxylate isomer would be the preferred starting material, requiring milder reaction conditions.

  • Regioselectivity: While substitution is expected to occur at C3 for both isomers, the harsher conditions required for the 4-carboxylate may lead to side reactions or alternative substitution patterns. The milder conditions suitable for the 6-carboxylate isomer may offer cleaner reactions and higher yields of the desired C3-substituted product.

  • Drug Design: In the context of drug development, the electronic properties of the indole ring can influence binding affinities and pharmacokinetic properties. The ability to selectively functionalize one isomer over the other allows for the fine-tuning of these properties in a lead optimization campaign.

Conclusion

References

"evaluating the efficacy of different catalysts for methyl indole-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of functionalized indole scaffolds is a cornerstone of innovation. Methyl indole-4-carboxylate, a key building block for a variety of pharmacologically active compounds, presents a unique synthetic challenge.[1] This guide provides an in-depth, objective comparison of two prominent catalytic strategies for its synthesis: a modern palladium-catalyzed N-heteroannulation and the versatile Leimgruber-Batcho indole synthesis. The discussion is grounded in experimental data to inform catalyst selection and process optimization.

Introduction: The Significance of the Indole-4-carboxylate Moiety

The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of a carboxylate group at the 4-position of the indole ring offers a valuable handle for further chemical elaboration, enabling the construction of complex molecular architectures with diverse biological activities. Consequently, the development of robust and efficient synthetic routes to this compound is of paramount importance.

Comparative Analysis of Catalytic Systems

The synthesis of this compound can be approached through various catalytic methods. This guide will focus on a comparative analysis of a palladium-catalyzed cyclization and the Leimgruber-Batcho synthesis, highlighting the underlying principles and practical considerations of each approach.

Palladium-Catalyzed N-Heteroannulation of 2-Nitrostyrenes

Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of heterocyclic compounds.[2][3] A highly efficient method for the synthesis of this compound utilizes a palladium/phosphine-catalyzed N-heteroannulation of a 2-nitrostyrene precursor.[4] This approach is distinguished by its mild reaction conditions and high functional group tolerance.

The causality behind this experimental choice lies in the ability of a low-valent palladium catalyst to facilitate the reductive cyclization of the nitrostyrene. The phosphine ligand plays a crucial role in stabilizing the palladium catalytic species and modulating its reactivity to achieve high yields. This self-validating system consistently produces the desired indole with high selectivity.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a classic and highly adaptable method for preparing indoles from o-nitrotoluenes.[5][6] This two-step process involves the formation of an enamine followed by a reductive cyclization.[5] A key advantage of this method is the wide variety of reducing agents that can be employed for the cyclization step, allowing for optimization based on substrate compatibility and laboratory resources. For the synthesis of this compound, titanium(III) chloride has been demonstrated to be a particularly effective reducing agent.[7]

The choice of the Leimgruber-Batcho synthesis is often driven by the ready availability of the o-nitrotoluene starting materials. The causality of its effectiveness stems from the formation of a highly reactive enamine intermediate which, upon reduction of the nitro group, readily undergoes intramolecular cyclization to form the indole ring.

Data Presentation: Performance Metrics of Catalytic Systems

The following table summarizes the key performance metrics for the palladium-catalyzed N-heteroannulation and the Leimgruber-Batcho synthesis of this compound, based on reported experimental data.

Catalytic System Starting Material Catalyst/Reagent Solvent Temperature Time Yield Reference
Palladium-CatalyzedMethyl 2-methyl-3-nitrobenzoatePd(OAc)₂ / P(o-tol)₃, COAcetonitrile100 °C50 h91%[4]
Leimgruber-BatchoMethyl 2-methyl-3-nitrobenzoateTiCl₃MethanolNot SpecifiedNot Specified73%[7]

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound[4]

Step 1: Synthesis of Methyl 2-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate

  • A mixture of methyl 2-methyl-3-nitrobenzoate (10.0 g, 51.2 mmol) and N,N-dimethylformamide dimethyl acetal (25 mL, 188 mmol) is heated at 130 °C for 16 hours.

  • The reaction mixture is cooled to room temperature and the excess N,N-dimethylformamide dimethyl acetal is removed under reduced pressure.

  • The resulting crude solid is recrystallized from a mixture of hexanes and ethyl acetate to afford the enamine as a red solid.

Step 2: Palladium-Catalyzed N-Heteroannulation

  • A pressure vessel is charged with methyl 2-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate (9.80 g, 39.2 mmol), palladium(II) acetate (440 mg, 1.96 mmol), and tri(o-tolyl)phosphine (1.20 g, 3.94 mmol).

  • The vessel is sealed, evacuated, and backfilled with carbon monoxide (3 atmospheres).

  • Acetonitrile (100 mL) is added, and the reaction mixture is heated at 100 °C for 50 hours.

  • The reaction is monitored by venting the vessel and repressurizing with carbon monoxide every 10-12 hours.

  • After cooling, the reaction mixture is concentrated, and the crude product is purified by silica gel chromatography to afford this compound as a pale yellow solid (91% yield).

Leimgruber-Batcho Synthesis of this compound[7]

Step 1: Synthesis of Methyl 2-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate

  • Follow the same procedure as in Step 1 of the palladium-catalyzed synthesis.

Step 2: Reductive Cyclization with Titanium(III) Chloride

  • To a solution of methyl 2-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate in methanol, add 7 equivalents of titanium(III) chloride.

  • The reaction is stirred until completion (monitoring by TLC is recommended).

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization to yield this compound (73% yield).

Mechanistic Insights and Visualizations

Palladium-Catalyzed N-Heteroannulation

The mechanism of the palladium-catalyzed N-heteroannulation is believed to proceed through a catalytic cycle involving the reduction of the nitro group by carbon monoxide, facilitated by the palladium catalyst. This is followed by an intramolecular cyclization and subsequent aromatization to form the indole ring.

G cluster_0 Pd(0) Catalytic Cycle Nitrostyrene Nitrostyrene Oxidative_Addition Oxidative Addition (Nitro Group Reduction Intermediate) Nitrostyrene->Oxidative_Addition + Pd(0) Pd(0) Pd(0) Cyclization_Intermediate Intramolecular Cyclization Oxidative_Addition->Cyclization_Intermediate Reductive Cyclization Product_Complex Pd(II)-Indole Complex Cyclization_Intermediate->Product_Complex Aromatization Product_Complex->Pd(0) Reductive Elimination Indole_Product This compound Product_Complex->Indole_Product

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis.

Leimgruber-Batcho Reductive Cyclization

The Leimgruber-Batcho synthesis involves the initial formation of an enamine, which then undergoes reduction of the nitro group to an amine. This amine then nucleophilically attacks the enamine double bond, leading to cyclization and subsequent elimination to form the aromatic indole.

G cluster_1 Leimgruber-Batcho Synthesis Workflow Start o-Nitrotoluene Derivative Enamine_Formation Enamine Formation (DMFDMA, Pyrrolidine) Start->Enamine_Formation Enamine β-Amino-o-nitrostyrene Enamine_Formation->Enamine Reduction Nitro Group Reduction (e.g., TiCl3) Enamine->Reduction Amino_Intermediate o-Amino Intermediate Reduction->Amino_Intermediate Cyclization Intramolecular Cyclization Amino_Intermediate->Cyclization Indoline Indoline Intermediate Cyclization->Indoline Elimination Elimination of Amine Indoline->Elimination Product This compound Elimination->Product

Caption: Stepwise workflow of the Leimgruber-Batcho synthesis.

Conclusion and Future Outlook

Both the palladium-catalyzed N-heteroannulation and the Leimgruber-Batcho synthesis offer effective and reliable routes to this compound. The choice of method will depend on factors such as the desired yield, available starting materials, and tolerance to specific reaction conditions. The palladium-catalyzed approach offers a higher yield under milder, albeit longer, reaction times. The Leimgruber-Batcho synthesis provides flexibility in the choice of reducing agent and is well-suited for large-scale production.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals or photocatalysis, to further streamline the synthesis of this important chemical building block.

References

A Comparative Guide to Confirming the Structure of Synthesized Methyl Indole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For intermediates like methyl indole-4-carboxylate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, rigorous structural verification is paramount to ensure the integrity of subsequent research and development.[1] This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of synthesized this compound, offering insights into the causality behind experimental choices and presenting supporting data for robust validation.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to definitively confirm the structure of a synthesized compound. Instead, a combination of spectroscopic methods is employed to piece together the molecular puzzle. For this compound, the most powerful and commonly used techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.

Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is crucial for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for indole derivatives due to its excellent solubilizing properties and relatively simple solvent signal. Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0 ppm, providing a reference point for all other chemical shifts.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. For this compound, the expected signals are as follows:

Proton AssignmentChemical Shift (δ) ppm (Approximate)MultiplicityIntegration
Indole N-H8.2-8.4broad singlet1H
Aromatic C-H7.1-7.9multiplet5H
Methyl O-CH₃3.9-4.0singlet3H

These are approximate values and can vary slightly based on solvent and concentration.

The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. The aromatic protons will appear as a complex multiplet due to spin-spin coupling. The sharp singlet integrating to three protons is a key indicator of the methyl ester group.

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon AssignmentChemical Shift (δ) ppm (Approximate)
Carbonyl C=O168-170
Aromatic/Indole C100-140
Methyl O-CH₃51-53

These are approximate values and can vary slightly based on solvent and concentration.

The presence of a signal in the downfield region (168-170 ppm) is indicative of the carbonyl carbon in the ester group. The signals for the eight carbons of the indole ring system will appear in the aromatic region, and the methyl carbon will be observed in the upfield region.

Advanced NMR Techniques for Unambiguous Assignment

For complete structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the indole ring.

  • HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.[2]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. The molecular formula of this compound is C₁₀H₉NO₂ and its molecular weight is approximately 175.18 g/mol .[3][4]

Causality Behind Ionization Method Selection

The choice of ionization technique is important for obtaining a clear molecular ion peak. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This allows for the direct determination of the molecular weight.

Expected Mass Spectrum of this compound

In a positive ion mode ESI-MS spectrum, the most prominent peak should correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 176.07. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the elemental composition and further confirming the molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds in a molecule.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound will exhibit several key absorption bands that are diagnostic for its structure:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Indole)Stretching3300-3500 (broad)
C=O (Ester)Stretching1680-1710 (strong, sharp)
C-O (Ester)Stretching1200-1300
C=C (Aromatic)Stretching1450-1600
C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching2850-2960

The presence of a strong, sharp peak around 1700 cm⁻¹ is a clear indication of the carbonyl group of the ester.[5][6][7] The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch of the indole ring.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and countHighly detailed structural informationRequires soluble sample, can have complex spectra
¹³C NMR Unique carbon environmentsComplements ¹H NMR, good for skeletal analysisLower sensitivity than ¹H NMR
Mass Spectrometry Molecular weight and formulaHigh sensitivity, provides exact mass (HRMS)Provides little information on connectivity
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for functional group identificationDoes not provide detailed structural connectivity

Experimental Protocols

Sample Preparation for Analysis

A crucial first step for all techniques is ensuring the purity of the synthesized this compound. This is typically achieved through recrystallization or column chromatography. The purified solid should appear as an off-white to yellowish crystalline powder.[1] The reported melting point is in the range of 68-71 °C.[4][8]

Step-by-Step Methodologies:

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software to assign chemical shifts and coupling constants.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into the electrospray ionization source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300).

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Infrared (IR) Spectroscopy:

    • For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • Alternatively, for KBr pellet method, mix a small amount of sample with dry KBr powder and press into a transparent disk.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_validation Data Validation Synthesis Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Pure_Compound->NMR Provides C-H Framework MS Mass Spectrometry (ESI-MS / HRMS) Pure_Compound->MS Determines Molecular Weight IR IR Spectroscopy (FTIR-ATR) Pure_Compound->IR Identifies Functional Groups Data_Comparison Compare with Literature/Expected Values NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed

Caption: Workflow for the structural confirmation of synthesized compounds.

Conclusion

Confirming the structure of synthesized this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed blueprint of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy verifies the presence of key functional groups. By systematically applying these methods and comparing the acquired data with expected values, researchers can have the utmost confidence in the identity and purity of their synthesized material, ensuring a solid foundation for subsequent scientific endeavors.

References

A Comparative Guide to Alternative Starting Materials for the Synthesis of the Indole-4-Carboxylate Core

Author: BenchChem Technical Support Team. Date: January 2026

The indole-4-carboxylate motif is a privileged scaffold in medicinal chemistry and drug development. Its rigid structure and specific substitution pattern are cornerstones in the design of various therapeutic agents, including antitumor drugs and cell division inhibitors.[1][2] However, the synthesis of C4-substituted indoles, particularly the indole-4-carboxylate core, presents unique regioselectivity challenges. Traditional synthetic routes, while established, often rely on multi-step processes with potentially hazardous intermediates.

This guide provides an in-depth comparison of alternative starting materials and synthetic strategies for constructing the indole-4-carboxylate core. We will move beyond a simple listing of methods to analyze the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to select the most efficient and scalable route based on your specific synthetic goals, available resources, and desired substitution patterns.

The Classical Benchmark: Synthesis from 2-Methyl-3-Nitrobenzoate Derivatives

The most historically prominent route to the indole-4-carboxylate core begins with methyl 2-methyl-3-nitrobenzoate . This pathway typically employs the Leimgruber-Batcho indole synthesis. The core logic involves the formation of an enamine from the nitro-toluene derivative, followed by a reductive cyclization to form the indole ring.

A common sequence starting from methyl 2-methyl-3-nitrobenzoate involves its condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then subjected to a reductive cyclization using a reducing agent like Raney Nickel and hydrazine hydrate to yield the methyl indole-4-carboxylate.[3]

  • Advantages: This is a well-documented and understood pathway. The starting materials, while specialized, are commercially available.

  • Disadvantages: The use of nitro compounds, especially at high temperatures, carries inherent safety risks.[3] The process often requires multiple discrete steps, including reduction and cyclization, which can impact overall yield and scalability.

Comparative Analysis of Alternative Synthetic Strategies

To overcome the limitations of the classical approach, numerous alternative starting materials and methodologies have been developed. These modern strategies often leverage transition-metal catalysis and novel bond-forming reactions to improve efficiency, safety, and substrate scope.

Palladium-Catalyzed Annulation of Substituted Anilines and Alkynes

A powerful modern alternative involves the construction of the indole ring through palladium-catalyzed coupling reactions. The Larock indole synthesis is a prime example, offering a highly convergent approach.

  • Starting Materials: An o-haloaniline (e.g., methyl 3-amino-2-iodobenzoate) and a disubstituted alkyne.

  • Core Principle: This method relies on a domino reaction sequence initiated by the palladium catalyst. The process involves the Sonogashira coupling of the aniline and alkyne, followed by an intramolecular aminopalladation and subsequent reductive elimination to form the indole ring in a single pot.[4][5]

  • Causality of Choices:

    • Palladium(II) Acetate/Ligand System: The Pd(0) species, generated in situ, is crucial for the initial oxidative addition into the carbon-iodine bond of the aniline derivative. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium intermediates and modulate their reactivity.[4]

    • Base (e.g., K₂CO₃): A base is required to neutralize the acid generated during the reaction and to facilitate the deprotonation of the aniline nitrogen for the cyclization step.

Reductive Cyclization of o-Nitrostyrenes

This strategy offers a more direct route by starting with a precursor that already contains the carbon framework of the final indole.

  • Starting Materials: Substituted 2-nitrostyrene derivatives.

  • Core Principle: The synthesis involves the metal-catalyzed reductive cyclization of the nitro group to an amine, which then undergoes an intramolecular cyclization. Carbon monoxide is often employed as the C1 building block and reductant.[6][7]

  • Causality of Choices:

    • Catalyst (e.g., Pd(OAc)₂, Fe(CO)₅): Transition metals are essential for catalyzing the reduction of the nitro group. The choice of metal can influence the reaction conditions required, with some systems operating under milder pressures and temperatures.[6][7]

    • Carbon Monoxide (CO): CO serves as a deoxygenating agent, facilitating the reduction of the nitro group under pressure. This avoids the need for stoichiometric metallic reductants like zinc or tin, which can complicate purification.[6]

Directed C4-H Carboxylation of Pre-formed Indoles

Instead of building the indole ring from scratch, this advanced strategy modifies a pre-existing indole core. It represents a paradigm shift towards late-stage functionalization.

  • Starting Materials: An N-protected indole.

  • Core Principle: A directing group (DG) is temporarily installed on the indole nitrogen. This group coordinates to a transition metal catalyst (e.g., Palladium) and positions it in close proximity to the C4-H bond, enabling selective activation and subsequent carboxylation.[8]

  • Causality of Choices:

    • Directing Group (e.g., Picolinamide, P(V)): The DG is the key to achieving regioselectivity. Its ability to form a stable cyclometalated intermediate with the catalyst overrides the intrinsic reactivity of other C-H bonds (like C2 or C3).[8]

    • Oxidant/Carboxylating Source: The reaction requires a suitable source for the carboxylate group and an oxidant to turn over the catalytic cycle.

Quantitative Data Summary & Performance Benchmarking

The choice of a synthetic route is ultimately guided by performance metrics. The following table summarizes the key characteristics of each strategy.

Strategy Starting Materials Key Advantages Key Disadvantages Scalability & Cost
Classical Leimgruber-Batcho 2-Methyl-3-nitrobenzoate derivativesWell-established; predictable outcome.Multi-step; use of hazardous nitro compounds; moderate yields.[3]Moderate scalability; starting material cost can be a factor.
Palladium-Catalyzed Annulation o-Haloanilines, AlkynesHigh convergence; excellent functional group tolerance; builds complexity quickly.[4]Cost of palladium catalyst and ligands; risk of heavy metal contamination.Scalable, but catalyst cost can be prohibitive for large-scale synthesis.
Reductive Cyclization o-NitrostyrenesMore direct route than classical methods.Often requires high pressure/temperature; use of toxic CO gas.[6][7]Requires specialized high-pressure equipment, limiting accessibility.
Directed C-H Carboxylation N-Protected IndolesHigh atom economy; ideal for late-stage functionalization of complex molecules.[8]Requires installation/removal of a directing group; catalyst cost.[8]Best suited for high-value, small-scale applications like drug discovery.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic strategies.

cluster_0 Classical Route (Leimgruber-Batcho) cluster_1 Modern Route (Palladium-Catalyzed Annulation) A1 2-Methyl-3-nitrobenzoate A2 Enamine Formation (DMF-DMA) A1->A2 A3 Reductive Cyclization (e.g., Raney Ni) A2->A3 A4 Indole-4-carboxylate A3->A4 B1 o-Iodoaniline Derivative + Alkyne B2 One-Pot Pd-Catalyzed Domino Reaction B1->B2 B3 Indole-4-carboxylate B2->B3

Caption: High-level comparison of a classical multi-step synthesis versus a modern convergent one-pot reaction.

start Goal: Synthesize Indole-4-carboxylate q1 Is late-stage functionalization of a complex indole required? start->q1 q2 Is high convergence and functional group tolerance critical? q1->q2 No s1 Strategy: Directed C-H Carboxylation q1->s1 Yes q3 Is cost the primary driver and safety infrastructure robust? q2->q3 No s2 Strategy: Pd-Catalyzed Annulation q2->s2 Yes s3 Strategy: Classical Leimgruber-Batcho q3->s3 Yes s4 Strategy: Reductive Cyclization q3->s4 Alternative

Caption: Decision tree for selecting a synthetic strategy based on key project requirements.

Experimental Protocols

To provide a practical context, detailed methodologies for two distinct approaches are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Larock Indole Synthesis of a 2,3-Disubstituted Indole-4-carboxylate

This protocol is adapted from established procedures for Larock indole synthesis.[4]

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-amino-2-iodobenzoate (1.0 equiv), the internal alkyne (1.2 equiv), palladium(II) acetate (2 mol %), and potassium carbonate (2.5 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 6 to 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired indole-4-carboxylate.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The absence of starting materials in the final product confirms reaction completion.

Protocol 2: Reductive Cyclization of an o-Nitrostyrene Derivative

This protocol is a generalized representation based on methods described for carbonylative indole synthesis.[6][7]

  • Reactor Setup: In a high-pressure autoclave, place the substituted o-nitrostyrene (1.0 equiv), Palladium(II) acetate (5 mol %), and a suitable ligand such as Triphenylphosphine (10 mol %).

  • Solvent Addition: Add a solvent mixture, typically DMF/Methanol (2:1).

  • Reaction Conditions: Seal the autoclave, purge several times with carbon monoxide (CO), and then pressurize to the desired pressure (e.g., 4 bar). Heat the mixture to 70-100 °C with efficient stirring.

  • Monitoring: The reaction is typically run for 15-48 hours. As direct monitoring is difficult, the reaction is usually run to completion based on previously optimized timeframes.

  • Workup: After cooling and carefully venting the CO gas in a fume hood, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The filtrate is concentrated in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

  • Self-Validation: Characterization by NMR and HRMS is essential. The disappearance of the nitro group signal in the IR spectrum and the appearance of the indole NH proton in the ¹H NMR spectrum serve as key validation points.

Conclusion and Future Outlook

The synthesis of the indole-4-carboxylate core has evolved significantly from its classical roots. While the Leimgruber-Batcho synthesis from 2-methyl-3-nitrobenzoate derivatives remains a viable option, modern palladium-catalyzed methods, such as the Larock annulation, offer superior convergence and functional group tolerance for complex targets. For late-stage modifications, directed C-H functionalization is an increasingly powerful tool, albeit one that requires specialized directing groups and catalysts.

The choice of starting material is intrinsically linked to the synthetic strategy. Researchers must weigh the benefits of a convergent, one-pot reaction against the cost of catalysts, or the atom economy of C-H activation against the overhead of installing and removing a directing group. As the field advances, we anticipate the emergence of even more efficient and sustainable methods, potentially leveraging photoredox catalysis or enzymatic pathways, to further streamline access to this vital chemical scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like methyl indole-4-carboxylate. This valuable reactant is instrumental in preparing potential anticancer immunomodulators and other therapeutic agents. However, our responsibility extends beyond the successful completion of a reaction. The safe and compliant disposal of resulting waste is a critical, non-negotiable aspect of the scientific lifecycle. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our actions in regulatory standards and chemical safety principles to foster a culture of intrinsic laboratory safety.

Part 1: Hazard Profile and Risk Assessment

Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is not inert; its potential for harm necessitates its classification as hazardous waste.

1.1. GHS Hazard Classification

This compound is classified with the signal word "Warning" and carries the following key hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[4][5]

1.2. The Broader Context: Toxicity of Indole Compounds

While this compound has a specific hazard profile, it belongs to the broader class of indole-containing compounds. Many indoles and their derivatives are recognized as environmental pollutants due to their toxicity and widespread occurrence.[6][7] For instance, some indole metabolites can be toxic at elevated concentrations, underscoring the importance of preventing their release into the environment through improper disposal.[8] This context justifies a cautious approach, treating all waste containing this compound as hazardous.

1.3. Physicochemical Properties

A summary of the compound's properties is essential for handling and storage decisions.

PropertyValueSource(s)
CAS Number 39830-66-5[3][9]
Molecular Formula C10H9NO2[3][9]
Physical State Solid, Crystal/Powder[3][9]
Appearance White to pale cream/yellow[3][9]
Melting Point 68-72 °C[9]
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

Part 2: The Regulatory Imperative

Laboratory waste disposal in the United States is governed by stringent federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[1][10] The Occupational Safety and Health Administration (OSHA) also sets standards to ensure worker safety during waste handling.[10][11][12]

These regulations mandate that any material exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[1] Given its classification as a skin, eye, and respiratory irritant, this compound waste falls under this purview and must not be disposed of via standard trash or sewer systems.[1][13]

Part 3: Standard Operating Procedure (SOP) for Disposal

This section details the end-to-end workflow for safely collecting, storing, and disposing of this compound waste. The process is designed to be a self-validating system, ensuring compliance and safety at each stage.

Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EH&S Operations gen Step 1: Generation Waste is generated (e.g., residual solid, contaminated wipes, filtrate). id Step 2: Identification Classify as Hazardous Waste due to irritant properties (H315, H319, H335). gen->id Assess container Step 3: Containerization Select a chemically compatible, sealed container. id->container Select labeling Step 4: Labeling Affix a completed 'Hazardous Waste' label. container->labeling Prepare store Step 5: Accumulation Store in a designated Satellite Accumulation Area (SAA). labeling->store Store pickup Step 6: Disposal Request Submit a pickup request to Environmental Health & Safety (EH&S). store->pickup When Full or Time Limit Reached transport Step 7: Final Disposal EH&S transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). pickup->transport

Caption: Workflow for compliant hazardous waste disposal.

Step-by-Step Methodology:

  • Waste Identification:

    • Action: Immediately upon generation, classify any this compound solid residue, solutions containing it, and contaminated materials (e.g., gloves, weigh boats, filter paper) as hazardous waste.

    • Causality: This proactive classification prevents accidental co-mingling with non-hazardous trash and ensures the waste stream enters the correct disposal pathway from the outset.

  • Container Selection:

    • Action: Select a container that is chemically compatible with this compound and any solvents used. It must be in good condition, free of damage, and feature a secure, leak-proof screw-top cap.[1][14]

    • Causality: Using a compatible and robust container prevents degradation, leaks, and fugitive emissions, which could lead to personnel exposure and environmental contamination.[14] The original product bottle is often a suitable choice if it is empty and in good condition.[14] Food-grade containers are strictly prohibited.[14]

  • Proper Labeling:

    • Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must be filled out completely and legibly, including:

      • The words "Hazardous Waste" .[14][15]

      • Full Chemical Name: "this compound" (avoid abbreviations). List all chemical constituents if it is a mixed waste stream.[13][14]

      • Hazard Information: Clearly indicate the associated hazards (e.g., "Irritant," "Toxic").[15]

      • Generator Information: Your name, Principal Investigator, and laboratory location (building and room number).[14]

    • Causality: Accurate labeling is a critical RCRA requirement. It communicates the container's contents and associated dangers to all personnel and is essential for proper segregation, transport, and final disposal by your institution's EH&S department.[2]

  • Segregated Accumulation:

    • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[14][15] Keep the container closed at all times except when adding waste.[14] Store it away from incompatible materials, particularly strong oxidizing agents.[3]

    • Causality: The SAA ensures that hazardous waste is managed safely in a controlled location, preventing accidental spills and unauthorized access. Keeping containers closed minimizes vapor exposure and is a primary regulatory requirement.[14] Segregation from incompatibles prevents dangerous chemical reactions.[1]

  • Final Disposal:

    • Action: Once the waste container is full (leaving at least 10% headspace for expansion) or has reached the institutional time limit (typically 6-12 months), submit a chemical waste collection request to your facility's EH&S department.[13][14]

    • Causality: Timely removal of waste from the laboratory prevents over-accumulation, which increases risk and can violate RCRA generator status rules that limit the volume of waste stored and for how long.[13][15]

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen despite the best precautions. A clear, pre-defined response plan is essential.

Spill_Response cluster_large Large Spill / Untrained Personnel cluster_small Small, Manageable Spill spill Spill Occurs assess Assess Situation Is the spill large or small? Are you trained to clean it? spill->assess alert Alert colleagues. Evacuate the immediate area. assess->alert Large / Untrained ppe Don appropriate PPE: - Nitrile Gloves (double) - Safety Goggles - Lab Coat assess->ppe Small / Trained contact Contact EH&S / Emergency Response. alert->contact secure Prevent entry to the area. contact->secure cleanup Clean Up: Carefully sweep up solid material to avoid creating dust. Place in hazardous waste container. ppe->cleanup decon Decontaminate the area with an appropriate solvent/soap and water. cleanup->decon dispose Dispose of all cleanup materials (gloves, wipes) as hazardous waste. decon->dispose

Caption: Decision tree for responding to a chemical spill.

4.1. Spill Response Protocol

  • Assess and Alert: Immediately alert personnel in the vicinity. Evaluate the spill's magnitude. For large spills or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response line or EH&S department.

  • For Small, Manageable Spills:

    • Control Access: Restrict access to the spill area.

    • Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.[3] An N95 dust mask is recommended to prevent inhalation of the powder.

    • Cleanup: If the material is a solid, carefully sweep it up, avoiding the creation of dust, and place it into a designated hazardous waste container.[16] If it is a solution, use an inert absorbent material to soak it up.[5]

    • Decontaminate: Clean the spill surface with soap and water or an appropriate solvent.

    • Dispose: All cleanup materials (gloves, absorbent pads, wipes) are now considered hazardous waste and must be placed in the sealed waste container.[17]

4.2. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][4][5] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Indole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Methyl indole-4-carboxylate (CAS No: 39830-66-5). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the why and how of personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental reproducibility.

Part 1: Hazard Analysis & The Hierarchy of Controls

Before we even consider PPE, we must understand the hazards of this compound and our primary lines of defense. Safety Data Sheets (SDS) consistently classify this compound as a substance that causes skin irritation and serious eye irritation.[1][2] Some data also suggests it may cause respiratory irritation.[2] While no specific Occupational Exposure Limits (OELs) have been established by bodies like OSHA, this absence of data necessitates a conservative and cautious approach.[3][4]

Effective safety protocols are built on the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety measures. PPE, while essential, is the last line of defense.

  • Elimination/Substitution: The most effective control is to remove the hazard. In research, this is often not feasible as this compound is the specific reactant required.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. When handling this compound, especially in its solid, powdered form which can become airborne, work should be conducted in a certified chemical fume hood or a glove box. This contains dust and vapors at the source.

  • Administrative Controls: These are procedural changes. Examples include developing and strictly following Standard Operating Procedures (SOPs), providing thorough training, and restricting access to the handling area to authorized personnel only.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The remainder of this guide will focus on the correct selection and use of PPE, predicated on the assumption that all higher-level controls are already in place.

Part 2: Core PPE Requirements & Rationale

Based on the hazard profile, a baseline of PPE is mandatory for any work involving this compound. The specific components are detailed below, along with the scientific rationale for their selection.

Eye and Face Protection: The Non-Negotiable Shield
  • Requirement: Chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166 standards are required.[5][6] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dusts and splashes.

  • Expert Rationale: this compound is a known serious eye irritant.[1] As a crystalline powder, fine particles can easily become airborne during weighing or transfer and settle in the eyes, causing significant irritation or damage. Goggles provide 360-degree protection against this insidious exposure route. In situations with a higher risk of splashing (e.g., large-scale reactions or dissolution in solvents), a full-face shield should be worn in addition to safety goggles.

Hand Protection: Selecting the Right Glove
  • Requirement: Chemically resistant gloves.

  • Expert Rationale: This compound is a skin irritant.[1][5] While many labs default to standard nitrile gloves, it's crucial to understand their limitations. This compound is an aromatic ester. Chemical resistance charts often show that nitrile has poor long-term resistance to aromatic hydrocarbons and esters.[7][8][9]

    • For Splash Protection (most common lab use): A disposable nitrile glove with a minimum thickness of 5 mil is generally acceptable for short-term splash protection.[9] However, the principle of "as soon as you know, you go" applies. If you know you've had contact, you must remove the glove immediately, wash your hands, and don a new pair. Never assume the glove is providing a perfect barrier for an extended period.

    • For Extended Handling or Immersion: If prolonged contact is anticipated, double-gloving (wearing two pairs of nitrile gloves) or selecting a more robust glove material like butyl rubber is recommended. Always inspect gloves for any signs of degradation (swelling, cracking, discoloration) or punctures before and during use.[10]

Body Protection: The Laboratory Coat
  • Requirement: A long-sleeved laboratory coat, fully buttoned or snapped, with tight-fitting cuffs.

  • Expert Rationale: The purpose of the lab coat is to protect your personal clothing and underlying skin from contamination. A fully fastened coat provides a continuous barrier.[11] The tight cuffs are critical as they prevent dust from entering the sleeve and allow for a proper interface with your gloves (glove cuffs should be pulled over the lab coat cuffs).

Respiratory Protection: A Risk-Based Approach
  • Requirement: Dependent on a risk assessment. For handling small quantities in a certified chemical fume hood, respiratory protection may not be required. However, for weighing larger quantities of the powder or when there is a potential for aerosolization outside of a primary engineering control, respiratory protection is mandatory.

  • Expert Rationale: The compound may cause respiratory irritation.[2] The Occupational Safety and Health Administration (OSHA) mandates a comprehensive respiratory protection program (29 CFR 1910.134) whenever respirators are required.[1][12][13]

    • Respirator Type: A NIOSH-approved air-purifying respirator is necessary. Since this compound is a solid, the hazard is particulate dust. Therefore, a respirator equipped with N95, R95, or P95 particulate filters is appropriate.[14][15] The "N" series is not resistant to oil, "R" is resistant, and "P" is oil-proof. As oil aerosols are not expected in this context, an N95 is sufficient and the most common choice.

    • Fit Testing: A respirator is useless if it does not form a tight seal with the user's face. OSHA requires annual fit testing (either qualitative or quantitative) to ensure the selected respirator model and size is effective for the individual.[12]

    • User Seal Check: Every single time the respirator is donned, the user must perform a seal check as per the manufacturer's instructions.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling in closed system Safety GogglesNitrile Gloves (≥5 mil)Lab CoatNot typically required
Weighing small amounts (<1g) in fume hood Safety GogglesNitrile Gloves (≥5 mil)Lab CoatNot typically required
Weighing larger amounts (>1g) or outside hood Safety Goggles & Face ShieldNitrile Gloves (double-gloved)Lab CoatRequired (N95 minimum, fit-tested)
Preparing solutions/reactions Safety GogglesNitrile Gloves (≥5 mil)Lab CoatAssess potential for aerosolization
Accidental Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat/CoverallsRequired (N95 minimum, fit-tested)

Part 3: Operational Plans & Step-by-Step Guidance

Trust in safety protocols comes from clear, repeatable procedures. Follow these steps meticulously.

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action & Disposal start Start: Plan to handle This compound risk_assessment Conduct Risk Assessment: - Quantity? - Powder or solution? - Engineering controls available? start->risk_assessment base_ppe Mandatory Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->base_ppe All Scenarios face_shield Add Face Shield risk_assessment->face_shield Large Volume or Splash Risk double_glove Consider Double Gloves or Butyl Rubber risk_assessment->double_glove Extended Handling respirator Mandatory Respirator (Fit-Tested N95 min.) risk_assessment->respirator Handling Powder Outside Hood or Large Quantity proceed Proceed with Work (Follow Donning/Doffing Protocol) base_ppe->proceed face_shield->proceed double_glove->proceed respirator->proceed disposal Follow Waste Disposal Protocol proceed->disposal

Caption: PPE Selection Workflow for this compound.

Protocol 1: Step-by-Step PPE Donning (Putting On)

This sequence is designed to prevent contamination of clean PPE.[2][5][11]

  • Preparation: Remove all personal items (jewelry, watches, phone). Tie back long hair. Wash hands thoroughly with soap and water for at least 20 seconds.

  • Inspect: Visually inspect all PPE for damage (rips, cracks, defects).

  • Lab Coat: Don the lab coat, ensuring it is the correct size. Fasten all snaps or buttons completely.

  • Respirator (if required): Place the respirator over your nose and mouth. Pull the top strap over your head to the crown. Pull the bottom strap over your head to the base of your neck. Mold the nosepiece to your nose bridge. Perform a user seal check.

  • Eye Protection: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat.

Protocol 2: Step-by-Step PPE Doffing (Taking Off)

This sequence is critical and proceeds from most to least contaminated to protect yourself.[11][16]

  • Gloves: This is the most contaminated item. Remove the first glove by pinching the outside cuff and peeling it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove inside. Dispose of them immediately in the proper waste container.

  • Lab Coat: Unfasten the lab coat. Remove it by folding it in on itself, touching only the inside surfaces. Turn it inside out as you remove it and place it in the designated receptacle for lab laundry or disposal.

  • Wash Hands: Immediately wash your hands with soap and water.

  • Eye/Face Protection: Remove the face shield and/or goggles by handling the head strap from the back of your head. Avoid touching the front surface. Place in the designated area for decontamination.

  • Respirator (if required): Remove the respirator by pulling the bottom strap, then the top strap, over your head. Do not touch the front of the respirator. Dispose of it or store it according to your lab's policy.

  • Final Hand Wash: Wash hands thoroughly with soap and water one last time.

Part 4: Disposal Plan

Improper disposal of chemical waste poses significant environmental and safety risks. All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Segregation: All contaminated solid waste (used gloves, weigh boats, paper towels, disposable respirators) must be segregated from regular trash.

    • Container: Place waste in a designated, leak-proof hazardous waste container that is clearly labeled "Hazardous Waste" and lists the chemical constituents (e.g., "this compound contaminated debris").[4][17]

    • Storage: The container must be kept closed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the lab.[18]

  • Unused Compound:

    • Labeling: The original container or a designated waste container for the pure compound must be managed as hazardous waste.

    • Disposal: Do not attempt to dispose of the chemical down the drain or in regular trash.[18] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[4][19]

  • Liquid Waste (Solutions):

    • Segregation: Solutions containing this compound should be collected in a dedicated, chemically compatible (e.g., glass or polyethylene) hazardous waste container. Do not mix incompatible waste streams.

    • Labeling & Storage: The container must be clearly labeled with "Hazardous Waste" and all chemical components and approximate concentrations. Keep the container sealed and stored in secondary containment within an SAA.

Adherence to these protocols is not a matter of compliance alone; it is a fundamental aspect of professional scientific practice. By understanding the risks and the rationale behind each safety measure, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.